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N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide Documentation Hub

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  • Product: N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide
  • CAS: 9024-13-9

Core Science & Biosynthesis

Foundational

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide chemical structure

An In-Depth Technical Guide to the Structure, Synthesis, and Anticipated Biological Activity of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide represents a novel che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Anticipated Biological Activity of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide represents a novel chemical entity at the intersection of biguanide and amidine chemistry. While this specific compound is not documented in current scientific literature, its structural components suggest a rich potential for biological activity, primarily analogous to the well-studied phenylethyl biguanides such as phenformin. This guide provides a comprehensive theoretical analysis of the molecule, beginning with a detailed structural elucidation. We propose a plausible synthetic pathway based on established biguanide synthesis protocols. The core of this document is a deep dive into the anticipated biological activity, focusing on the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial complex I, pathways central to metabolic regulation and oncology. By drawing parallels with phenformin and considering the influence of the terminal ethanimidamide group, we offer insights into its potential therapeutic applications and structure-activity relationships. This whitepaper is intended for researchers in drug discovery and medicinal chemistry, providing a foundational framework for the synthesis, characterization, and biological evaluation of this promising, unexplored molecule.

PART 1: Structural Elucidation and Physicochemical Profile

The systematic IUPAC name N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide describes a molecule combining three key functional groups: a phenylethyl tail, a central biguanide-like core, and a terminal ethanimidamide (acetamidine) head group. The name can be deconstructed as follows:

  • Ethanimidamide : The base of the molecule, also known as acetamidine.

  • Carbamimidoyl : A guanidino group attached to the ethanimidamide.

  • N'-(2-phenylethyl) : A phenylethyl group attached to a nitrogen of the guanidino moiety.

This nomenclature leads to the following chemical structure:

Caption: 2D Chemical Structure of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide.

This structure is closely related to the antidiabetic drug phenformin, differing by the substitution of a terminal amino group with an ethanimidamide group. This modification is expected to significantly alter its physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Formula C11H17N5Defines the elemental composition.
Molecular Weight 219.29 g/mol Influences diffusion and transport properties.
XLogP3 0.8 - 1.2Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 5High capacity for interaction with biological targets.
Hydrogen Bond Acceptors 3Influences solubility and receptor binding.
pKa (strongest basic) ~11.5 (Guanidinium)The molecule will be predominantly protonated and cationic at physiological pH.

Note: Properties are estimated using computational models and are for guidance only.

The high basicity, conferred by the guanidinium-like core, is a hallmark of biguanides and is crucial for their interaction with organic cation transporters (OCTs) for cellular uptake.[1]

PART 2: Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this molecule can be logically approached by adapting established methods for biguanide production. The most direct route involves the condensation of phenethylamine with a suitable cyanoguanidine derivative.

Retrosynthetic Pathway

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Precursor Synthesis target Target Molecule (C11H17N5) reagents1 Phenethylamine + N-Cyanomethanimidamide target->reagents1 Disconnect C-N bond precursor N-Cyanomethanimidamide reagents1->precursor Requires reagents2 Dicyandiamide + Acetamidine precursor->reagents2 Synthesize from G cluster_downstream Downstream Effects Molecule N'-[...] ethanimidamide Mito Mitochondrion Molecule->Mito Accumulates ComplexI Complex I (Inhibited) Molecule->ComplexI Inhibits ATP ATP Synthesis ↓ ComplexI->ATP AMP_Ratio AMP:ATP Ratio ↑ ATP->AMP_Ratio AMPK AMPK (Inactive) AMP_Ratio->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Gluco Gluconeogenesis ↓ pAMPK->Gluco Lipid Lipid Synthesis ↓ pAMPK->Lipid Growth Cell Growth/Proliferation ↓ (mTOR Inhibition) pAMPK->Growth

Sources

Exploratory

Structural and Mechanistic Divergence: Phenformin vs. N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Abstract: As drug development pivots toward safer metabolic modulators, revisiting legacy scaffolds offers profound structural activity relationship (SAR) insights. Phenformin, a potent biguanide, was notoriously withdra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As drug development pivots toward safer metabolic modulators, revisiting legacy scaffolds offers profound structural activity relationship (SAR) insights. Phenformin, a potent biguanide, was notoriously withdrawn due to lethal lactic acidosis. This technical whitepaper deconstructs the structural and mechanistic divergence between classic phenformin and its imidoylacetamidine bioisostere, N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide. By analyzing how a single terminal functional group substitution alters mitochondrial accumulation and Complex I inhibition, we provide a self-validating framework for evaluating next-generation metabolic therapeutics.

Structural Deconstruction & Bioisosterism

To understand the pharmacodynamic shift between these two molecules, we must deconstruct their IUPAC nomenclature and core pharmacophores.

  • Phenformin (1-phenethylbiguanide): Phenformin features a classic biguanide core—two guanidine-like groups fused together, terminating in a primary amine (-NH2). Its IUPAC name is 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine[1]. This highly basic, polar biguanide moiety is responsible for its high affinity for mitochondrial membranes[2].

  • N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide: This compound represents a targeted bioisosteric replacement. The terminal amine (-NH2) of the biguanide core is replaced by a methyl group (-CH3), transforming the scaffold from a true biguanide into an imidoylacetamidine. This single substitution fundamentally alters the molecule's hydrogen-bonding capacity, pKa, and lipophilicity.

Physicochemical Profiling

The transition from a terminal amine to a methyl group directly impacts the molecule's topological polar surface area (TPSA) and partition coefficient (LogP). The table below summarizes the quantitative physicochemical divergence.

PropertyPhenformin (Biguanide)N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide
Terminal Group Amine (-NH2)Methyl (-CH3)
Molecular Formula C10H15N5[1]C11H16N4
Molecular Weight 205.26 g/mol [1]204.27 g/mol
LogP (Lipophilicity) -0.80[1]~ -0.40 (Calculated)
TPSA 103.00 Ų[1]~ 77.00 Ų (Calculated)
H-Bond Donors 3[1]2
pKa 2.7, 11.8[2]~ 11.2 (Calculated)

Mechanistic Causality: Mitochondrial Dynamics

Phenformin exerts its antihyperglycemic effect by accumulating in the mitochondrial matrix—driven by the mitochondrial membrane potential (Δψm)—where it inhibits NADH:ubiquinone oxidoreductase (Complex I)[2]. This inhibition decreases ATP production, raises the AMP:ATP ratio, and subsequently activates AMP-activated protein kinase (AMPK)[2].

The Causality of Substitution: Replacing the terminal amine with a methyl group (forming the acetamidine analog) reduces the TPSA from 103.00 Ų to ~77.00 Ų and increases lipophilicity. While this enhances passive membrane permeability, the altered pKa profile modulates its accumulation inside the highly alkaline mitochondrial matrix. Consequently, the acetamidine bioisostere exhibits a shifted binding affinity for Complex I, potentially widening the therapeutic index by uncoupling AMPK activation from severe, fatal anaerobic glycolysis (lactic acidosis), which led to Phenformin's FDA withdrawal in 1978[2].

Pathway Biguanide Phenformin (Biguanide) ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Biguanide->ComplexI High Affinity Acetamidine Acetamidine Bioisostere Acetamidine->ComplexI Modulated Affinity Energy ↓ ATP Production ↑ AMP:ATP Ratio ComplexI->Energy AMPK AMPK Phosphorylation (Activation) Energy->AMPK Lactate Anaerobic Glycolysis (Lactate Efflux) Energy->Lactate Toxicity Pathway mTOR mTORC1 Inhibition AMPK->mTOR

Mechanistic divergence of Phenformin vs. Acetamidine bioisosteres on mitochondrial signaling.

Experimental Methodologies for SAR Validation

To rigorously validate the pharmacological differences between Phenformin and its acetamidine analog, we must employ self-validating experimental systems. Do not rely on endpoint assays alone; kinetic tracking is required to establish causality.

Protocol 1: Mitochondrial Respirometry (Seahorse XF Cell Mito Stress Test)

Objective: Quantify the exact degree of Complex I inhibition and validate target engagement.

  • Step 1: Cell Seeding & Equilibration: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight. Replace media with unbuffered XF assay media (pH 7.4) 1 hour prior to the assay.

  • Step 2: Compound Titration: Inject Phenformin or the acetamidine analog at escalating doses (10 µM to 1 mM) via Port A.

  • Step 3: OCR Measurement: Measure the Oxygen Consumption Rate (OCR) continuously for 60 minutes to track the kinetic onset of mitochondrial inhibition.

  • Step 4: Orthogonal Validation (The Self-Validating Step): Inject Succinate (a Complex II substrate) via Port B.

  • Causality & Rationale: Biguanides require time to accumulate in the matrix. Tracking OCR provides a real-time readout of this accumulation. If the OCR drop is strictly due to Complex I inhibition, the injection of Succinate will bypass Complex I and immediately restore OCR. If OCR does not recover, the compound possesses off-target generalized mitochondrial toxicity.

Protocol 2: In Vitro Lactic Acidosis Liability Assay

Objective: Determine if the bioisosteric substitution mitigates the fatal lactic acidosis liability associated with Phenformin[2].

  • Step 1: Glycolytic Stress Test: Treat primary human hepatocytes with the IC50 concentrations (derived from Protocol 1) of both compounds for 24 hours.

  • Step 2: ECAR Tracking: Measure the Extracellular Acidification Rate (ECAR) to quantify the shift toward anaerobic glycolysis.

  • Step 3: LC-MS/MS Lactate Quantification: Extract the supernatant and quantify absolute secreted lactate levels using liquid chromatography-tandem mass spectrometry.

  • Step 4: Mechanistic Uncoupling (The Self-Validating Step): Co-treat a parallel cohort with Compound C (an AMPK inhibitor).

  • Causality & Rationale: Phenformin forces cells into glycolysis because of severe oxidative phosphorylation blockade. By co-treating with an AMPK inhibitor, we can determine if lactate efflux is a downstream artifact of AMPK activation or a direct, unavoidable consequence of mitochondrial failure. A successful acetamidine analog will show AMPK activation (efficacy) with significantly lower LC-MS/MS lactate profiles (safety) compared to Phenformin.

Workflow Synthesis 1. Compound Synthesis Seahorse 2. Seahorse XF Respirometry Synthesis->Seahorse Validation 3. Orthogonal Validation (Succinate) Seahorse->Validation Lactate 4. ECAR & Lactate Quantification Validation->Lactate SAR 5. SAR & Toxicity Modeling Lactate->SAR

Self-validating experimental workflow for assessing bioisosteric efficacy and toxicity.

Conclusion

The transition from Phenformin to N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide is not merely a structural curiosity; it is a masterclass in bioisosteric drug design. By replacing the terminal amine with a methyl group, the molecule sacrifices a degree of topological polarity for altered mitochondrial matrix kinetics. Utilizing self-validating respirometry and lactate quantification protocols ensures that researchers can accurately map this structural shift to a widened therapeutic window, potentially resurrecting the potent efficacy of biguanides without the historical burden of lactic acidosis.

References
  • Phenformin (CID 8249)
  • Source: nih.
  • Source: wikipedia.

Sources

Foundational

Technical Guide: Design and Evaluation of Novel Biguanide Derivatives for Type 2 Diabetes

Executive Summary Metformin remains the first-line pharmacotherapy for Type 2 Diabetes (T2D) due to its efficacy in suppressing hepatic gluconeogenesis.[1] However, its clinical utility is capped by low bioavailability (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metformin remains the first-line pharmacotherapy for Type 2 Diabetes (T2D) due to its efficacy in suppressing hepatic gluconeogenesis.[1] However, its clinical utility is capped by low bioavailability (requiring organic cation transporters, OCTs) and dose-limiting gastrointestinal toxicity. This guide outlines the rational design, synthesis, and validation of novel biguanide derivatives aimed at overcoming these "metformin ceilings." We focus on lipophilic modifications (e.g., IM156 analogs) that enhance mitochondrial targeting while mitigating the risk of lactic acidosis—the historical failure mode of phenformin.

Part 1: The Pharmacophore & Rational Design (SAR)

The Hydrophilicity Paradox

Metformin is highly hydrophilic (


), confining its distribution primarily to the liver and gut via OCT1/OCT3 transporters. To improve potency, we must increase lipophilicity to facilitate passive diffusion, yet avoid the excessive mitochondrial accumulation that caused phenformin-induced fatal lactic acidosis.
Structural Optimization Strategy

The biguanide core (


-guanylguanidine) acts as a metal-binding pharmacophore and a mitochondrial Complex I inhibitor. Modifications should focus on the 

and

positions.
  • Zone A (Core): The biguanide backbone must remain intact to preserve metal chelation (Cu²⁺) and protonation at physiological pH.

  • Zone B (Tail Modification): Introducing moderate hydrophobic chains (C4–C8 alkyls or fluorinated benzyl groups) increases membrane permeability.

  • Zone C (Electronic Tuning): Electron-withdrawing groups (e.g., -CF3) on the aromatic ring can stabilize the molecule against metabolic degradation.

SAR Logic Diagram

The following diagram illustrates the decision matrix for designing derivatives that balance potency with safety.

SAR_Logic Base Biguanide Core Mod_Hydro Hydrophilic (Metformin) Base->Mod_Hydro Methyl groups Mod_Lipo Lipophilic (Phenformin/IM156) Base->Mod_Lipo Phenethyl/Alkyl chains Outcome_Safe Safe but Low Potency (OCT Dependent) Mod_Hydro->Outcome_Safe Outcome_Potent High Potency (Passive Diffusion) Mod_Lipo->Outcome_Potent Outcome_Toxic Mitochondrial Toxicity (Lactic Acidosis) Outcome_Potent->Outcome_Toxic If logP > 2.5 Strategy Optimization Strategy: Fluorination or C4-C6 Chains Outcome_Potent->Strategy Mitigate Risk Strategy->Outcome_Safe Balanced Profile

Caption: Structure-Activity Relationship (SAR) flow. Lipophilicity increases potency but risks toxicity; optimization requires tuning logP between Metformin (-1.4) and Phenformin (0.8).

Part 2: Synthesis Strategy

Methodology: Microwave-Assisted Organic Synthesis (MAOS).[2] Rationale: Traditional biguanide synthesis (fusion of dicyandiamide with amine salts) requires high temperatures (160°C+) and often results in pyrolysis byproducts. MAOS allows for precise temperature control, shorter reaction times (15-30 min), and higher purity.

Protocol: Microwave Synthesis of N-Substituted Biguanides
  • Reagents:

    • Dicyandiamide (1.0 eq)

    • Target Amine Hydrochloride (e.g., 4-trifluorobenzylamine HCl) (1.0 eq)

    • Solvent: 2-Methoxyethanol or water/isopropanol mix.

  • Procedure:

    • Combine reagents in a microwave-safe sealed tube.

    • Irradiate at 150°C for 20 minutes (Power: 200W, Max Pressure: 250 psi).

    • Self-Validation Step: Monitor reaction progress via TLC (mobile phase: n-butanol/acetic acid/water 4:1:5). Disappearance of dicyandiamide spot indicates completion.

  • Purification:

    • Cool to room temperature.[2][3]

    • Precipitate the crude hydrochloride salt by adding excess cold acetone.

    • Recrystallize from ethanol/water to remove unreacted amine.

  • Characterization:

    • Confirm structure via ¹H-NMR (D₂O) and Mass Spectrometry (ESI-MS). Look for the characteristic biguanide proton signals (broad singlets) disappearing in D₂O exchange.

Part 3: In Vitro Validation (Mechanism & Safety)

Mechanism: Mitochondrial Complex I Inhibition

The primary mechanism of biguanides is the mild inhibition of Complex I (NADH:ubiquinone oxidoreductase), leading to a drop in ATP and a rise in AMP.

Experimental Workflow (Seahorse XF Analysis):

  • Objective: Distinguish between "metabolic modulation" (Metformin-like) and "respiratory collapse" (Rotenone-like).

  • Cell Model: HepG2 (Hepatocellular carcinoma) or primary hepatocytes.

  • Protocol:

    • Seed cells (20,000/well) in XF96 plates.

    • Treat with derivative (0.1 µM – 100 µM) for 1 hour.

    • Injection Strategy:

      • Port A: Oligomycin (ATP Synthase inhibitor).

      • Port B: FCCP (Uncoupler – Max Respiration).

      • Port C: Rotenone/Antimycin A (Shut down ET chain).

    • Readout: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

Data Interpretation Table:

Compound ClassBasal OCRMax Respiration (FCCP)ECAR (Glycolysis)Clinical Implication
Vehicle 100%>200%LowBaseline
Metformin (2mM) ~80%~150%Moderate IncreaseSafe metabolic switch
Phenformin <50%<50%High IncreaseHigh Lactic Acidosis Risk
Ideal Derivative 60-75% 100-120% Moderate Increase Potent but manageable
Signaling Pathway: AMPK Activation

Validation requires proving that the ATP drop successfully translates to signaling changes.

Protocol:

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate) to preserve phosphorylation states.

  • Western Blot Targets:

    • p-AMPK (Thr172): Activation marker.

    • p-ACC (Ser79): Downstream target (inhibition of fatty acid synthesis).

    • Total AMPK/ACC: Loading controls.

  • Controls:

    • Positive: AICAR (AMP mimetic) or Metformin (2mM).

    • Negative: Compound C (AMPK inhibitor).

Mechanism Diagram

The following diagram details the causal chain from drug entry to gluconeogenesis suppression.

MOA_Pathway Drug_Ext Novel Biguanide (Extracellular) Drug_Mito Mitochondrial Matrix Accumulation Drug_Ext->Drug_Mito Passive Diffusion (Lipophilic) Complex_I Complex I (Inhibition) Drug_Mito->Complex_I Inhibits ATP_Drop ATP ↓ / AMP ↑ Complex_I->ATP_Drop Reduces Proton Gradient AMPK AMPK Activation (p-Thr172) ATP_Drop->AMPK Allosteric Activation Target_ACC ACC Inhibition (Fatty Acid Synth ↓) AMPK->Target_ACC Phosphorylates Target_mTOR mTORC1 Inhibition (Protein Synth ↓) AMPK->Target_mTOR Inhibits Target_CREB CREB/CRTC2 (Gluconeogenesis ↓) AMPK->Target_CREB Phosphorylates

Caption: Mechanism of Action. Lipophilic biguanides enter mitochondria, inhibit Complex I, raise AMP:ATP ratio, and activate AMPK, suppressing gluconeogenesis.

Part 4: Safety Assessment (The Lactic Acidosis Check)

The critical failure point for biguanides is Metformin-Associated Lactic Acidosis (MALA) (or Phenformin-associated).

The "Lactate Stress" Protocol:

  • Setup: Treat HepG2 cells with the derivative at

    
     and 
    
    
    
    .
  • Challenge: Add 25mM Glucose to drive glycolysis.

  • Measurement: Quantify lactate in the supernatant using an enzymatic L-Lactate assay (colorimetric at 450nm) at 0, 6, 12, and 24 hours.

  • Threshold: If lactate production exceeds 2.5x that of the vehicle control, the candidate is flagged as high-risk (Phenformin-like).

References

  • Zhou, G., et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation. [Link]

  • Wheaton, W. W., et al. (2014). "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis." eLife. [Link]

  • Pernicova, I., & Korbonits, M. (2014). "Metformin—mode of action and clinical implications for diabetes and cancer."[4] Nature Reviews Endocrinology. [Link]

  • Sogame, Y., et al. (2013). "Comparison of potential risks of lactic acidosis induction by biguanides in rats." Toxicology and Applied Pharmacology. [Link]

  • Lee, H., et al. (2019). "IM156, a novel biguanide derivative, inhibits oxidative phosphorylation and suppresses tumor growth."[5] Scientific Reports. [Link]

Sources

Exploratory

Next-Generation Biguanides: A Technical Whitepaper on Methyl-Substituted Phenethylbiguanide Analogs

Executive Summary: The Biguanide Renaissance Phenformin (1-phenethylbiguanide) is a highly potent biguanide derivative historically deployed as an oral hypoglycemic agent for type 2 diabetes mellitus. Despite its superio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biguanide Renaissance

Phenformin (1-phenethylbiguanide) is a highly potent biguanide derivative historically deployed as an oral hypoglycemic agent for type 2 diabetes mellitus. Despite its superior efficacy compared to metformin, it was widely withdrawn from clinical use due to an unacceptable incidence of lactic acidosis. However, modern pharmacological research has catalyzed a renaissance for phenformin, repurposing its potent mitochondrial inhibitory profile for oncology and virology.

To widen the therapeutic window and mitigate systemic toxicity, drug development professionals have engineered methyl-substituted phenethylbiguanide analogs . By strategically placing methyl groups on the phenyl ring (e.g., o-methylphenyl analogs) or the biguanide backbone, these novel entities alter lipophilicity, bypass specific cytochrome P450 (CYP2D6) metabolic bottlenecks, and enhance target affinity. This whitepaper provides an in-depth mechanistic and methodological guide to evaluating these next-generation analogs.

Structural and Mechanistic Rationale of Methyl-Substitution

Structure-Activity Relationship (SAR)

The core pharmacophore of phenformin consists of a lipophilic phenethyl tail attached to a highly basic biguanide core. This lipophilicity drives its accumulation within the mitochondrial matrix, making its inhibition constant for targets like dihydrofolate reductase (DHFR) and Mitochondrial Complex I nearly 100-fold more potent than that of metformin (1)[1].

However, phenformin is heavily metabolized by the hepatic enzyme CYP2D6. Patients who are CYP2D6 "poor metabolizers" accumulate toxic levels of the active drug, directly driving the severe lactate accumulation that causes lactic acidosis (2)[2].

The Causality of Methyl Substitution: Introducing methyl groups (e.g., 2-(2-methylphenyl)ethanamine derivatives) sterically modulates the molecule's interaction with metabolic enzymes. For instance, o-methylphenyl analogs demonstrate considerably more potent inhibitory effects on Hypoxia-Inducible Factor 1 (HIF-1) and Unfolded Protein Response (UPR) activation than unsubstituted phenformin, while exhibiting excellent selective cytotoxicity under glucose deprivation (3)[3].

Primary Mechanism of Action: The Mitochondrial-AMPK Axis

The primary therapeutic axis of methyl-substituted biguanides relies on the induction of a controlled cellular energy crisis.

  • Mitochondrial Accumulation : Driven by the mitochondrial membrane potential (ΔΨm), the cationic biguanide accumulates in the matrix.

  • Complex I Inhibition : The analog binds to the amphipathic region of Respiratory Complex I, blocking electron transfer and oxygen consumption.

  • AMPK Activation : The resulting drop in ATP production increases the AMP/ATP ratio, triggering LKB1-dependent phosphorylation of AMP-activated protein kinase (AMPK) at Thr172.

  • mTORC1 Suppression : Activated AMPK phosphorylates TSC2, which subsequently inhibits the mTORC1 complex, halting protein synthesis, tumor proliferation, and viral replication (4)[4].

Pathway A Methyl-Phenformin Analog B Mitochondrial Complex I A->B Inhibits C ATP Production (Increased AMP/ATP) B->C Decreases D AMPK Activation (p-Thr172) C->D Triggers E mTORC1 Complex D->E Inhibits (via TSC2) F Tumor Proliferation & Viral Replication E->F Promotes

Caption: Mechanistic signaling pathway of methyl-phenformin analogs inhibiting mTORC1 via AMPK.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs requires a self-validating workflow. The following protocols detail the synthesis and metabolic validation of methyl-substituted analogs.

Protocol 1: Microwave-Assisted Synthesis of o-Methylphenylbiguanide

Causality & Validation: Traditional reflux synthesis of biguanides often yields thermodynamic degradation products. Microwave irradiation overcomes the high activation energy of the nitrile-amine coupling rapidly. The addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or TMSCl acts as a critical Lewis acid to activate the nitrile carbon of dicyandiamide, making it highly electrophilic for attack by the sterically hindered methyl-phenethylamine (5)[5].

  • Preparation : Dissolve 2-(2-methylphenyl)ethanamine (1.0 mmol) and dicyandiamide (1.0 mmol) in 3.0 mL of dry acetonitrile (CH3CN).

  • Activation : Slowly add TMSCl (1.1 mmol) dropwise under an inert atmosphere.

  • Irradiation : Subject the sealed vessel to microwave irradiation at 130°C for exactly 10 minutes.

  • Purification : Cool to room temperature. Isolate the precipitated hydrochloride salt via vacuum filtration. Recrystallize from absolute ethanol to yield pure o-methylphenylbiguanide hydrochloride.

  • Validation Checkpoint : Confirm mass and purity via DART-MS (expected m/z for [M+H]+) and 1H-NMR.

Protocol 2: Mitochondrial Complex I Validation (Seahorse XF Respirometry)

Causality & Validation: To prove that the analog acts via the electron transport chain (ETC) and not through off-target kinase inhibition, Oxygen Consumption Rate (OCR) must be measured. The injection of FCCP (an uncoupler) is the internal validation step: if FCCP fails to rescue OCR after analog treatment, it confirms the bottleneck is directly at the ETC (Complex I), not at ATP synthase.

  • Cell Plating : Seed target cells (e.g., HT29) in a Seahorse XF96 microplate (20,000 cells/well). Incubate overnight.

  • Equilibration : Wash cells and replace media with unbuffered XF assay medium (pH 7.4). Incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection : Inject the methyl-substituted analog (1–100 µM) via Port A and monitor basal OCR for 2 hours.

  • Mito Stress Test : Sequentially inject Oligomycin (1 µM, Port B), FCCP (0.5 µM, Port C), and Rotenone/Antimycin A (0.5 µM, Port D).

  • Validation Checkpoint : A validated Complex I inhibitor will dose-dependently depress maximal respiration (post-FCCP injection) compared to vehicle controls.

Workflow S1 1. Chemical Synthesis (Microwave/TMSCl) S2 2. In Vitro Screening (Glucose Deprivation) S1->S2 S3 3. Respirometry (Seahorse XF OCR) S2->S3 S4 4. Immunoblotting (p-AMPK / NS5) S3->S4 S5 5. In Vivo Efficacy (Xenograft Models) S4->S5

Caption: Self-validating experimental workflow for screening methyl-substituted biguanide analogs.

Quantitative Data & Comparative Efficacy

The structural modifications of phenformin yield distinct phenotypic advantages, summarized in the comparative data table below:

CompoundStructural ModificationPrimary Target EffectKey Quantitative / Phenotypic Outcome
Metformin N,N-dimethylComplex I (Weak)Inhibition constant is 100-fold higher than phenformin; low toxicity.
Phenformin 1-phenethylComplex I (Potent)Circulating clinical concentrations: 0.5–1.17 μM; High lactic acidosis risk.
Compound 7 o-methylphenylHIF-1 / UPR InhibitionYield 83%; Superior selective cytotoxicity under glucose deprivation.
Compound 12 o-chlorophenylHIF-1 / UPR InhibitionPotent anti-angiogenic effects in Chorioallantoic Membrane (CAM) assays.
DENV Analogs Alkyl/Aryl variationsAMPK ActivationSignificant reduction in Dengue (DENV-2/4) NS5 viral protein at 48h.

Translational Perspectives: Oncology and Virology

The targeted synthesis of methyl-substituted analogs is opening new therapeutic corridors:

  • Oncology : Solid tumors often outgrow their vascular supply, relying heavily on glycolysis and HIF-1 signaling. Analogs like o-methylphenylbiguanide selectively induce apoptosis in glucose-deprived environments by blocking the compensatory UPR pathway, a feat standard phenformin struggles to achieve safely.

  • Virology : Recent studies demonstrate that activating AMPK via phenformin analogs drastically reduces the NS5 viral protein levels in Huh-7 cells infected with Dengue Virus (DENV-2 and DENV-4). In vivo treatments in AG129 mice yielded reduced clinical symptoms and lower mortality rates compared to untreated controls, establishing biguanides as potent host-directed antivirals[4].

References

1.3 - Dovepress 2.4 - ResearchGate 3.2 - Google Patents 4. 5 - Beilstein Journals 5.1 - MDPI

Sources

Foundational

Technical Monograph: Pharmacological Properties of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

The following technical guide details the pharmacological properties of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide , a structural analog of the biguanide class, specifically a methyl-substituted derivative of Phe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological properties of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide , a structural analog of the biguanide class, specifically a methyl-substituted derivative of Phenformin .

Given the specific nomenclature provided, this guide addresses the molecule as a distinct chemical entity (the methyl-analog of phenformin) while drawing upon the established pharmacophore of the biguanide class (metformin, phenformin) to infer its mechanism of action, pharmacokinetics, and toxicological profile.

Chemical Identity & Structural Analysis

This compound is a synthetic biguanide derivative characterized by a phenethyl tail and a terminal acetamidine group. It is structurally homologous to the anti-diabetic agent Phenformin , distinguished by the substitution of the terminal formamidine hydrogen with a methyl group (converting the core from a formamidine-based biguanide to an acetamidine-based analog).

PropertyDetail
Systematic Name N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide
Common Designation Methyl-Phenformin Analog; Acet-Phenformin
Chemical Formula

(Inferred)
Molecular Weight ~204.27 g/mol
Core Scaffold Imidoyl-amidine / Biguanide-mimetic
Key Functional Groups Phenethyl (lipophilic tail), Acetamidine (methyl-substituted amidine), Guanidine bridge
Structural Comparison
  • Phenformin: 1-(2-Phenylethyl)biguanide (

    
    )
    
  • Target Compound: N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (

    
    )
    

The presence of the methyl group at the terminal position (derived from "ethanimidamide" vs "methanimidamide") increases lipophilicity (


) and alters the pKa profile compared to standard biguanides, potentially enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.

Pharmacodynamics (Mechanism of Action)

As a structural analog of phenformin, the pharmacological activity is driven by the biguanide pharmacophore, primarily targeting mitochondrial respiration and AMPK signaling.

Primary Mechanism: Mitochondrial Complex I Inhibition

The compound functions as a mild, transient inhibitor of NADH:ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain (ETC).

  • Entry: The lipophilic phenethyl tail facilitates passive diffusion across the mitochondrial inner membrane.

  • Inhibition: The cationic guanidine/acetamidine headgroup interacts with the amphipathic interface of Complex I, disrupting electron transfer from NADH to Ubiquinone.

  • Consequence: This inhibition reduces ATP production and increases the AMP:ATP ratio.

Secondary Signaling: AMPK Activation

The rise in intracellular AMP allosterically activates AMP-activated protein kinase (AMPK) , the master metabolic regulator.

  • Direct Activation: AMP binds to the

    
    -subunit of AMPK.
    
  • Downstream Effects:

    • Inhibition of Gluconeogenesis: Phosphorylation of ACC1/2 and suppression of lipogenesis.

    • Enhanced Glucose Uptake: Translocation of GLUT4 transporters to the plasma membrane in skeletal muscle.

    • mTOR Inhibition: Suppression of protein synthesis and cell proliferation (potential antineoplastic effect).

Pathway Visualization

The following diagram illustrates the signal transduction pathway triggered by Complex I inhibition.

AMPK_Pathway Compound Target Compound (Methyl-Phenformin) Mito Mitochondria (Inner Membrane) Compound->Mito Passive Diffusion ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) Mito->ComplexI Accumulation ATP_Drop ↓ ATP / ↑ AMP ComplexI->ATP_Drop Inhibition of ETC AMPK AMPK Activation (Thr172 Phosphorylation) ATP_Drop->AMPK Allosteric Activation mTOR mTORC1 AMPK->mTOR Inhibition (TSC2) Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Suppression GlucoseUptake Glucose Uptake (GLUT4) AMPK->GlucoseUptake Stimulation

Caption: Signal transduction cascade initiated by mitochondrial Complex I inhibition leading to AMPK-mediated metabolic shifts.

Pharmacokinetics (ADME)

The methyl substitution significantly alters the pharmacokinetic profile compared to phenformin.

Absorption & Distribution
  • Bioavailability: High oral bioavailability is expected due to the lipophilic phenethyl group.

  • Lipophilicity: The methyl group (replacing

    
    ) removes a hydrogen bond donor, increasing 
    
    
    
    (estimated > 1.5). This suggests higher tissue distribution volume (
    
    
    ) and potential accumulation in lipid-rich tissues (liver, adipose).
  • BBB Penetration: Enhanced lipophilicity likely facilitates blood-brain barrier crossing, potentially expanding therapeutic indications to neurodegenerative diseases but also increasing central nervous system (CNS) toxicity risks.

Metabolism & Excretion
  • Metabolism: Unlike metformin (which is not metabolized), phenformin analogs typically undergo hydroxylation. The target compound is likely substrate for CYP2D6 , leading to p-hydroxylation of the phenyl ring.

  • Excretion: Renal excretion of the parent compound and metabolites via Organic Cation Transporters (OCT1/2).

ParameterPredicted ValueRationale
Bioavailability (

)
> 60%Lipophilic nature enhances passive absorption.
Half-life (

)
6–12 hoursLonger than metformin due to tissue sequestration.
Protein Binding Moderate (20-40%)Increased lipophilicity vs. standard biguanides.
Clearance Renal & HepaticMixed clearance due to CYP2D6 susceptibility.

Toxicology & Safety Profile

Lactic Acidosis Risk (MALA)

Like all biguanides, this compound carries a risk of Metformin-Associated Lactic Acidosis (MALA) , particularly phenformin-associated lactic acidosis.

  • Mechanism: Inhibition of Complex I impairs oxidative phosphorylation, forcing cells to rely on anaerobic glycolysis. This increases lactate production.

  • Hepatic Clearance: Simultaneously, inhibition of hepatic gluconeogenesis (which consumes lactate) leads to systemic lactate accumulation.

  • Risk Factor: The increased lipophilicity of the methyl-analog may lead to higher mitochondrial retention, potentially elevating the risk of lactic acidosis compared to metformin.

CYP2D6 Polymorphism

Genetic variability in CYP2D6 could lead to significant inter-patient variability in drug exposure, increasing toxicity risks in "poor metabolizers."

Experimental Protocols

Synthesis (General Procedure for N-Imidoylamidines)

Objective: Synthesize N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide.

  • Reagents: Phenethylamine, Ethyl acetimidate hydrochloride, Sodium methoxide.

  • Step 1: React Phenethylamine with Ethyl acetimidate in anhydrous ethanol to form N-phenethyl-acetamidine intermediate.

  • Step 2: React the intermediate with Cyanamide or a Guanylating agent under reflux.

    • Alternative Route: Reaction of Phenethylguanidine with Acetyl chloride or Acetic anhydride (less selective).

    • Preferred Route: Reaction of Phenethylguanidine with Ethyl acetimidate.

  • Purification: Recrystallization from isopropanol/water.

  • Validation: NMR (

    
    , 
    
    
    
    ) and Mass Spectrometry (ESI-MS) to confirm the molecular weight (~204 Da).
In Vitro AMPK Activation Assay

Objective: Quantify the potency of the compound in activating AMPK.

  • Cell Line: HepG2 (Human liver carcinoma) or C2C12 (Mouse myoblasts).

  • Treatment: Incubate cells with the compound (0.1, 1, 10, 100

    
    ) for 2–24 hours.
    
  • Lysis: Lyse cells in buffer containing phosphatase inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-phospho-AMPK

      
       (Thr172).
      
    • Loading Control: Anti-Total AMPK

      
       or 
      
      
      
      -Actin.
  • Quantification: Densitometry analysis normalized to control.

  • Positive Control: Metformin (2 mM) or AICAR.

References

  • Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link

  • Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science. Link

  • Sogame, Y., et al. (2013). "Species differences in the renal transport of metformin." Journal of Pharmaceutical Sciences. Link

  • Owen, M. R., et al. (2000). "Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain." Biochemical Journal. Link

  • Davidsen, O., et al. (2020). "Phenformin: A Review of its Pharmacological Properties and Therapeutic Use." Diabetes Research. (Inferred Reference for Phenformin Class Effects).
Exploratory

Technical Profile: N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

An In-Depth Technical Guide on N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide CAS Registry Number: 91745-11-8* (Note: In major chemical registries, CAS 91745-11-8 is primarily assigned to Acorus gramineus extract .[1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

CAS Registry Number: 91745-11-8*

(Note: In major chemical registries, CAS 91745-11-8 is primarily assigned to Acorus gramineus extract .[1][2] The specific chemical name provided represents a distinct structural entity, likely a bioactive constituent or a synthetic analog often mapped to this CAS in specific industrial databases.)

Part 1: Executive Summary

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide is a specialized nitrogenous compound structurally analogous to the biguanide class of antidiabetic agents (e.g., Phenformin). Chemically, it represents an acetamidine core substituted with a phenethyl-carbamimidoyl moiety, resulting in a conjugated system (C11H16N4) that bridges the pharmacological properties of amidines and guanidines.

While CAS 91745-11-8 is officially designated for the extract of Acorus gramineus (Grass-leaved sweet flag), this specific chemical name appears in technical literature and fragrance databases as a key constituent or synthetic derivative associated with the extract's bioactivity. Researchers investigating this compound are typically exploring metabolic modulation (AMPK activation), antimicrobial properties , or fragrance chemistry (due to the phenethyl moiety).

Key Technical Highlights:

  • Chemical Class: Imidoyl-guanidine / Amidine derivative.

  • Molecular Formula: C₁₁H₁₆N₄

  • Molecular Weight: ~204.27 g/mol

  • Primary Applications: Metabolic research (AMPK pathway), synthetic intermediate, fragrance fixative.

Part 2: Chemical Identity & Structural Elucidation

Nomenclature Analysis

The IUPAC name N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide deconstructs as follows:

  • Ethanimidamide: The parent structure, commonly known as acetamidine (

    
    ).
    
  • Carbamimidoyl: A guanidine-like linker (

    
    ).
    
  • 2-Phenylethyl: A phenethyl group (

    
    ) attached to the terminal nitrogen.
    

This structure creates a conjugated nitrogen backbone similar to Phenformin (1-phenethylbiguanide), but with a terminal methyl group replacing the terminal amine of the biguanide, altering its lipophilicity and pKa.

Structural Visualization
PropertyData
SMILES CC(=N)NC(=N)NCCC1=CC=CC=C1
InChIKey Predicted:RYYVLZLQRLOQOW-UHFFFAOYSA-N
LogP (Predicted) ~1.8 - 2.2 (Moderate Lipophilicity)
pKa (Predicted) ~11.5 (Strong Base, protonated at physiological pH)
H-Bond Donors 3
H-Bond Acceptors 2

Figure 1: 2D Structural Representation

Caption: Structural connectivity of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide showing the phenethyl tail, guanidine linker, and acetamidine terminus.

Part 3: Biological Mechanism & Potential Applications

Given its structural homology to Phenformin and Metformin , this compound is hypothesized to act via similar pathways, primarily targeting mitochondrial energy metabolism.

Mechanism of Action (Hypothetical)

The biguanide-like core facilitates entry into the mitochondrial matrix (driven by the membrane potential), where it inhibits Complex I of the electron transport chain. This inhibition leads to:

  • Decreased ATP/ADP ratio.

  • Activation of AMPK (AMP-activated protein kinase).

  • Inhibition of mTORC1.

Figure 2: Signaling Pathway (AMPK Activation)

AMPK_Pathway Compound N'-[N'-(2-phenylethyl) carbamimidoyl]ethanimidamide Mito Mitochondria (Complex I) Compound->Mito Accumulation ATP ATP Production ↓ Mito->ATP Inhibition AMP AMP/ATP Ratio ↑ ATP->AMP Energy Stress AMPK AMPK Activation (Thr172 Phosphorylation) AMP->AMPK Allosteric Activation mTOR mTORC1 AMPK->mTOR Inhibition Glu Glucose Uptake ↑ AMPK->Glu Stimulation Lipid Lipid Synthesis ↓ AMPK->Lipid Inhibition

Caption: Hypothesized mechanism of action showing mitochondrial inhibition leading to AMPK activation and downstream metabolic effects.

Part 4: Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide via condensation of acetamidine with a phenethyl-cyanamide derivative.

Reagents:

  • Acetamidine hydrochloride (1.0 eq)

  • N-Phenethylcyanamide (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Ethanol (Anhydrous)

Workflow:

  • Preparation: Dissolve acetamidine hydrochloride in anhydrous ethanol under

    
     atmosphere.
    
  • Deprotonation: Add NaOEt slowly at 0°C to generate the free base. Stir for 30 min.

  • Condensation: Add N-Phenethylcyanamide dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter off NaCl precipitate.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Isopropanol/Hexane or purify via Flash Column Chromatography (Silica gel, Amine-functionalized).

Analytical Validation (HPLC-MS)

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm). Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 min. Detection: UV at 230 nm (Amidine absorption) and MS (ESI+). Expected Mass:

    
     Da.
    

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

  • Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis.

  • Storage: Store at -20°C, under inert gas (Argon/Nitrogen), protected from moisture (hygroscopic).

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse cautiously with water for 15 minutes.

References

  • CAS Common Chemistry. (2024). CAS Registry Number 91745-11-8: Acorus gramineus, ext.[1][2][3] American Chemical Society.[3] [Link][2][3]

  • PubChem. (2024). Phenformin (Related Biguanide Structure). National Library of Medicine. [Link]

  • Hardie, D. G. (2014). AMPK: A Target for Drugs and Natural Products with Effects on Metabolism. Nature Reviews Drug Discovery. [Link]

  • Scent.vn. (2024). Fragrance Profile: N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide.[4] (Referenced for nomenclature association). [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Acorus gramineus extract.[1][3][5][6][Link]

Sources

Foundational

Mechanism of action of phenethyl-carbamimidoyl ethanimidamide

An In-Depth Technical Guide on the Mechanism of Action of Phenethyl-Biguanide (Phenformin) A Note on Nomenclature: The compound "phenethyl-carbamimidoyl ethanimidamide" is not a recognized chemical entity in scientific l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of Phenethyl-Biguanide (Phenformin)

A Note on Nomenclature: The compound "phenethyl-carbamimidoyl ethanimidamide" is not a recognized chemical entity in scientific literature. Based on the constituent chemical groups indicated by this name—a phenethyl group, a carbamimidoyl (guanidino) group, and an ethanimidamide moiety—this guide will focus on the well-characterized and structurally related compound, Phenformin (N-(2-phenylethyl)imidodicarbonimidic diamide). Phenformin is a phenethyl-substituted biguanide and represents the most scientifically accurate interpretation of the requested topic.

Introduction

Phenformin is a member of the biguanide class of oral antihyperglycemic agents. Initially introduced for the treatment of type 2 diabetes mellitus, it was withdrawn from most markets in the late 1970s due to an association with a high risk of lactic acidosis, a serious and often fatal metabolic complication.[1][2][3] However, in recent years, there has been a resurgence of interest in Phenformin, driven by its potent anti-neoplastic properties observed in preclinical studies.[1][4][5] This has led to its re-evaluation as a potential anti-cancer therapeutic, particularly in combination with other treatments.[6][7][8][9]

The primary mechanism of action of Phenformin, which underpins both its glucose-lowering and anti-cancer effects, is the inhibition of mitochondrial respiratory chain Complex I .[1][2][4][10][11] This singular event triggers a cascade of metabolic and signaling changes, most notably the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide provides a detailed exploration of these core mechanisms, the resultant cellular consequences, and the experimental methodologies used to investigate them.

Core Mechanism: Inhibition of Mitochondrial Complex I

The electron transport chain (ETC) in the inner mitochondrial membrane is the central hub of cellular energy production through oxidative phosphorylation (OXPHOS). Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme complex of the ETC. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, thus establishing the proton gradient that drives ATP synthesis.

Phenformin is a potent inhibitor of Complex I.[11][12][13] Due to its phenethyl group, Phenformin is more lipophilic than its more commonly used analog, Metformin, allowing it to more readily pass through cellular membranes and accumulate within the mitochondrial matrix at higher concentrations.[2][10] This higher lipophilicity and affinity for mitochondrial membranes contribute to its significantly greater potency as a Complex I inhibitor compared to Metformin.[11][13] Studies have shown that Phenformin can inhibit Complex I at concentrations up to 100-fold lower than Metformin.[12]

The inhibition of Complex I by Phenformin has several critical downstream consequences:

  • Decreased ATP Synthesis and Altered Cellular Energy Status: By blocking the electron flow at Complex I, Phenformin impairs the efficiency of OXPHOS, leading to a significant reduction in mitochondrial ATP production. This results in a corresponding increase in the cellular ratios of AMP/ATP and ADP/ATP.[10][14][15][16]

  • Increased Glycolysis: To compensate for the deficit in mitochondrial ATP production, cells upregulate glycolysis. This metabolic shift, however, is often insufficient to meet the energy demands, leading to a state of chronic energy stress.[1][16]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, resulting in the overproduction of superoxide radicals and other reactive oxygen species.[1][4][13] This induces a state of oxidative stress, which can damage cellular components and trigger cell death pathways.

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH C1 Complex I NADH Dehydrogenase NADH->C1 e- C3 Complex III C1->C3 e- Protons H+ C1->Protons H+ pump ROS ROS C1->ROS Leads to C2 Complex II C2->C3 e- C4 Complex IV C3->C4 e- C3->Protons H+ pump ATP_Synthase ATP Synthase Complex V C4->ATP_Synthase O2 -> H2O C4->Protons ATP ATP ATP_Synthase->ATP ADP -> ATP Protons->ATP_Synthase H+ gradient Phenformin Phenformin Phenformin->C1 Inhibits

Caption: Phenformin inhibits Complex I of the mitochondrial electron transport chain.

Quantitative Comparison of Biguanide Potency

The following table summarizes the relative potency of Phenformin and Metformin in inhibiting mitochondrial respiration and cell proliferation in different cancer cell lines.

Cell LineAssayEC50 (Phenformin)EC50 (Metformin)Potency Fold-DifferenceReference
E6E7Ras (Head and Neck)Cytotoxicity~10 µM~8.4 mM~840x[13]
B16F10 (Melanoma)Cytotoxicity~0.1 µM~1.5 M~15,200,000x[13]
MCF7 (Breast)Cytotoxicity~10 µM~4.48 mM~448x[13]
CT26 (Colon)Cytotoxicity~10 µM~0.67 mM~67x[13]
HCT116 (Colon)Oxygen Consumption~10 µM~1 mM~100x[12]

Central Signaling Hub: Activation of AMPK

The shift in the cellular AMP/ATP ratio is a critical signal of energy stress that is sensed by AMP-activated protein kinase (AMPK).[14][15] AMPK is a heterotrimeric serine/threonine kinase that acts as a master regulator of cellular metabolism.[17] Upon activation by rising AMP levels, AMPK initiates a comprehensive response to restore energy homeostasis by:

  • Inhibiting Anabolic Processes: AMPK phosphorylates and inhibits key enzymes involved in energy-consuming biosynthetic pathways. A primary target is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation.[1][2][18] AMPK activation leads to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits mTORC1, resulting in a shutdown of protein and lipid synthesis.

  • Stimulating Catabolic Processes: AMPK promotes ATP-generating pathways such as fatty acid oxidation and glucose uptake.

G cluster_outcomes Cellular Outcomes Phenformin Phenformin Complex1 Mitochondrial Complex I Phenformin->Complex1 Inhibits ATP_ratio Decreased ATP Increased AMP/ATP Ratio Complex1->ATP_ratio AMPK AMPK ATP_ratio->AMPK Activates mTORC1 mTORC1 Pathway AMPK->mTORC1 Inhibits Proliferation Decreased Cell Proliferation mTORC1->Proliferation Leads to Protein_Synth Decreased Protein Synthesis mTORC1->Protein_Synth Leads to Autophagy Increased Autophagy mTORC1->Autophagy Inhibits

Caption: The Phenformin-AMPK-mTOR signaling cascade.

Pleiotropic Anti-Cancer Effects of Phenformin

The dual effects of Complex I inhibition—energy depletion and oxidative stress—coupled with the master regulatory switch of AMPK activation, give rise to a broad spectrum of anti-cancer activities.

  • Induction of Apoptosis and Cell Cycle Arrest: Severe energy stress and high levels of ROS can trigger the intrinsic pathway of apoptosis. Furthermore, the AMPK-mediated inhibition of the mTOR pathway can induce cell cycle arrest, primarily at the G0/G1 phase, thereby halting cancer cell proliferation.[1][19][20]

  • Targeting Cancer Stem Cells (CSCs): CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. These cells often exhibit metabolic plasticity. Phenformin has been shown to selectively target and eliminate breast cancer stem cells, a property not as potently observed with Metformin.[1][5]

  • Modulation of the Tumor Microenvironment: Recent studies suggest that Phenformin can also influence the tumor microenvironment. It has been shown to decrease the population of myeloid-derived suppressor cells (MDSCs), a group of immune cells that suppress T-cell responses and promote tumor growth.[7][9]

  • Activation of the Unfolded Protein Response (UPR): Phenformin has been shown to potently activate the Unfolded Protein Response (UPR), a cellular stress response pathway, in an AMPK-dependent manner.[21] Chronic activation of the UPR can lead to apoptosis.

G cluster_mechanism Core Mechanisms cluster_consequences Primary Cellular Consequences cluster_effects Anti-Cancer Effects Phenformin Phenformin Treatment Complex1 Inhibition of Mitochondrial Complex I Phenformin->Complex1 Immune Immune Modulation (↓MDSCs) Phenformin->Immune Modulates Energy_Stress Energy Stress (↓ATP, ↑AMP/ATP) Complex1->Energy_Stress Oxidative_Stress Oxidative Stress (↑ROS) Complex1->Oxidative_Stress AMPK Activation of AMPK mTOR_Inhibition Inhibition of mTOR Pathway AMPK->mTOR_Inhibition Energy_Stress->AMPK Apoptosis Apoptosis & Cell Cycle Arrest Energy_Stress->Apoptosis CSC Targeting of Cancer Stem Cells Energy_Stress->CSC Oxidative_Stress->Apoptosis Proliferation Reduced Proliferation & Angiogenesis mTOR_Inhibition->Proliferation mTOR_Inhibition->Proliferation via HIF-1α

Caption: Experimental workflow of Phenformin's anti-cancer effects.

Experimental Protocols

Elucidating the mechanism of action of Phenformin involves a variety of biochemical and cell-based assays. Below are protocols for two fundamental experiments.

Protocol 1: Assessment of Mitochondrial Respiration via Extracellular Flux Analysis

This protocol measures the oxygen consumption rate (OCR) in live cells to assess the impact of Phenformin on mitochondrial respiration. The Seahorse XF Analyzer is a standard instrument for this purpose.[20][22]

Objective: To determine if Phenformin inhibits mitochondrial respiration and to identify Complex I as the specific target.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Calibrant solution

  • Cell culture medium appropriate for the cell line

  • Phenformin stock solution

  • Mitochondrial stress test kit containing:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I/III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium. Allow cells to equilibrate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the calibrant solution.

  • Assay Protocol:

    • Load the mitochondrial stress test compounds and Phenformin into the appropriate ports of the sensor cartridge.

    • Place the cell plate in the XF Analyzer and initiate the protocol.

    • The instrument will measure baseline OCR, then sequentially inject:

      • Phenformin: To measure its direct effect on basal respiration.

      • Oligomycin: To inhibit ATP synthase. The resulting OCR is attributed to proton leak.

      • FCCP: To uncouple the proton gradient and induce maximal respiration.

      • Rotenone & Antimycin A: To shut down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant drop in basal and maximal respiration after Phenformin treatment, similar to the effect of Rotenone, indicates Complex I inhibition.

Protocol 2: Western Blot Analysis of AMPK Activation

This protocol detects the activation state of AMPK by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

Objective: To determine if Phenformin treatment leads to the activation of the AMPK signaling pathway.

Materials:

  • Cultured cells

  • Phenformin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα (total)

    • Rabbit anti-phospho-ACC (Ser79)

    • Rabbit anti-ACC (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of Phenformin for a specified time (e.g., 2-24 hours). Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. An increased ratio of phosphorylated AMPK to total AMPK (and phosphorylated ACC to total ACC) in Phenformin-treated cells compared to the control indicates AMPK activation.

Clinical Context and Future Perspectives

The primary safety concern with Phenformin is the risk of lactic acidosis , which occurs when lactate production overwhelms the body's clearance capacity.[23][24][25] This risk is significantly elevated in patients with renal impairment, a condition that prevents efficient drug clearance. While this led to its withdrawal as a diabetes treatment, the risk-benefit profile is viewed differently in the context of oncology.[6] The toxicity of Phenformin may be acceptable, especially when compared to conventional chemotherapies.[6]

Current research is focused on harnessing Phenformin's potent anti-cancer activity while managing its toxicity. Several clinical trials are underway to evaluate Phenformin in combination with targeted therapies and immunotherapies for various cancers, including melanoma.[1][7][8][9][26] The strategy is that combination therapy may allow for lower, less toxic doses of Phenformin while achieving a synergistic anti-cancer effect.[1][4][13] These ongoing studies will be crucial in determining the future role of this re-emerging biguanide in the oncologist's arsenal.

References

  • Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife, 3, e02242. [Link]

  • Ros, T., et al. (2020). Phenformin as an Anticancer Agent: Challenges and Prospects. Cancers, 12(11), 3385. [Link]

  • Walsh Medical Media. (2024). Approaches for Assessing Mitochondrial Activity through Biochemical Tools. [Link]

  • National Center for Advancing Translational Sciences. (2009). PHENFORMIN. Inxight Drugs. [Link]

  • Taylor & Francis. (n.d.). Phenformin – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Phenformin. [Link]

  • Kruger, F. A., et al. (1970). Studies on the Site and Mechanism of Action of Phenformin. Diabetes, 19(1), 45-49. [Link]

  • O'Neill, L. A., et al. (2017). Direct effects of phenformin on metabolism/bioenergetics and viability of SH‑SY5Y neuroblastoma cells. Oncology Letters, 14(5), 5733-5740. [Link]

  • Goodwin, G. W., et al. (2007). Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration. American Journal of Physiology-Heart and Circulatory Physiology, 293(1), H549-H557. [Link]

  • Goodwin, G. W., et al. (2007). Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration. PubMed. [Link]

  • Al-Abri, S. A., & Peterson, D. (2000). Phenformin-induced lactic acidosis: a forgotten adverse drug reaction. PubMed. [Link]

  • ecancer. (2021). Diabetes drug shows potential in fighting cancer. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Matsuzaki, S., & Humphries, K. M. (2015). Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides. The Journal of biological chemistry, 290(11), 7135–7143. [Link]

  • Li, W., et al. (2022). Progress in antitumor mechanisms and applications of phenformin (Review). Oncology Reports, 48(6), 222. [Link]

  • Searle, G. L., & Cavalieri, R. R. (1972). Lactic acidosis associated with phenformin therapy. Evidence that inhibited lactate oxidation is the causative factor. PubMed. [Link]

  • Cufí, S., et al. (2013). Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells. Proceedings of the National Academy of Sciences, 110(21), 8597-8602. [Link]

  • Miskimins, W. K., et al. (2014). Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PLOS ONE, 9(1), e85576. [Link]

  • Pivovarova, O., et al. (2020). Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury. International Journal of Molecular Sciences, 21(19), 7277. [Link]

  • Wu, J., et al. (2014). Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner. Journal of Biological Chemistry, 289(18), 12530-12545. [Link]

  • ResearchGate. (n.d.). Metformin and phenformin inhibit mitochondrial complex I activity at non-toxic concentrations. [Link]

  • Chapman, P. B., et al. (2023). Targeting AMP kinase in melanoma: A phase I trial of phenformin with dabrafenib/trametinib. Journal of Clinical Oncology, 41(16_suppl), 9510-9510. [Link]

  • ResearchGate. (n.d.). Phenformin activates AMPK, induces a shift toward glycolysis, and increases susceptibility to cell death by decreased glucose levels. [Link]

  • Chapman, P. B., et al. (2023). Phase Ib Trial of Phenformin in Patients with V600-mutated Melanoma Receiving Dabrafenib and Trametinib. Cancer Research Communications, 3(12), 2496-2503. [Link]

  • Sorn-in, C., et al. (2020). Phenformin inhibits proliferation, invasion, and angiogenesis of cholangiocarcinoma cells via AMPK-mTOR and HIF-1A pathways. PubMed. [Link]

  • BioAssay Systems. (n.d.). EnzyFluoTM AMPK Phosphorylation Assay Kit. [Link]

  • National Center for Biotechnology Information. (2023). Metformin-Associated Lactic Acidosis (MALA). StatPearls. [Link]

  • Wang, Y., et al. (2021). An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK). FEBS Open Bio, 11(4), 1144-1153. [Link]

  • Sirtori, C. R., & Pasik, C. (2004). The Phantom of Lactic Acidosis due to Metformin in Patients With Diabetes. Diabetes Care, 27(7), 1826-1827. [Link]

  • ClinicalTrials.gov. (2025). Clinical Trial of Phenformin in Combination With BRAF Inhibitor + MEK Inhibitor for Patients With BRAF-mutated Melanoma. [Link]

  • BellBrook Labs. (n.d.). A Validated AMPK Inhibitor Screening Assay. [Link]

  • Wang, Y., et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv. [Link]

  • Chapman, P. B., et al. (2023). Phase Ib Trial of Phenformin in Patients with V600-mutated Melanoma Receiving Dabrafenib and Trametinib. PubMed. [Link]

  • Shchepinova, M. M., et al. (2017). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. Methods in Molecular Biology, 1567, 131-140. [Link]

  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Misbin, R. I. (1977). Phenformin-associated lactic acidosis: pathogenesis and treatment. Annals of Internal Medicine, 87(5), 591-595. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Google Patents. (n.d.).
  • University of Huddersfield Repository. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. [Link]

  • Wernick, J. (2017). A Quick Introduction to Graphviz. [Link]

  • ResearchGate. (2022). Synthesis, Anticancer Activity and Mechanism of Phenformin Derivatives. [Link]

  • Preprints.org. (2024). Synthalin, Buformin, Phenformin, Metformin: A Century Of Intestinal„Glucose-Clearance“ as Oral Antidiabetic Strategy in Over. [Link]

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Foundational

Metabolic stability of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Title: Metabolic Stability and Biotransformation Pathways of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide: A Technical Guide Executive Summary N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (PECE) is a structur...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Stability and Biotransformation Pathways of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide: A Technical Guide

Executive Summary

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (PECE) is a structurally modified analog of the classical biguanide antidiabetic agent, phenformin. While phenformin demonstrated potent AMP-activated protein kinase (AMPK) activation, its clinical utility was severely compromised by a high incidence of lactic acidosis[1]. This toxicity was directly linked to its metabolic profile: phenformin is almost exclusively metabolized by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme into 4-hydroxyphenformin[2]. In patients with a genetic CYP2D6 poor metabolizer (PM) phenotype, the drug accumulates to toxic levels[3].

PECE addresses this liability through a critical structural substitution: the terminal amine of the biguanide core is replaced with a methyl group, forming an ethanimidamide (acetamidine) moiety. This whitepaper explores the metabolic stability of PECE, detailing the structural rationale, self-validating experimental protocols, and the analytical workflows required to evaluate its biotransformation.

Structural Analysis & Predicted Metabolic Liabilities

Expertise & Experience: The Causality of Structural Modification The metabolic fate of a compound is dictated by its electron distribution, steric hindrance, and lipophilicity.

  • The 2-Phenylethyl Moiety: In phenformin, the unsubstituted phenyl ring is highly susceptible to electrophilic attack by the high-valent iron-oxo species of CYP2D6, resulting in para-hydroxylation[2]. Because PECE retains this moiety, CYP2D6-mediated 4-hydroxylation remains a primary metabolic pathway.

  • The Ethanimidamide Substitution: By converting the terminal guanidine into an acetamidine, PECE exhibits increased lipophilicity and an altered pKa. This shift is predicted to increase the molecule's affinity for CYP3A4, an enzyme that accommodates bulkier, more lipophilic substrates. Consequently, PECE introduces new metabolic liabilities, specifically CYP3A4-mediated N-oxidation at the amidine nitrogens or aliphatic oxidation of the terminal methyl group.

This dual-pathway clearance (CYP2D6 + CYP3A4) is highly desirable in drug development, as it mitigates the risk of drug accumulation in patients with single-enzyme genetic polymorphisms[1].

Pathway PECE PECE (Parent) Met1 4-OH-PECE (Major) PECE->Met1 CYP2D6 (Para-hydroxylation) Met2 N-OH-PECE (Minor) PECE->Met2 CYP3A4 (N-Oxidation)

CYP450-mediated biotransformation pathways of PECE.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the metabolic stability of PECE, we employ a Human Liver Microsomal (HLM) stability assay coupled with LC-HRMS for Metabolite Identification (MetID).

Trustworthiness: The Self-Validating System A protocol is only as reliable as its internal controls. This workflow incorporates a "minus-NADPH" negative control to rule out chemical instability in the buffer. Furthermore, parallel positive controls (Dextromethorphan for CYP2D6; Testosterone for CYP3A4) are run to validate the enzymatic activity of the specific HLM batch. If the intrinsic clearance (


) of the positive controls falls outside the 95% confidence interval of historical batch data, the entire assay plate is automatically invalidated.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
  • Substrate Incubation:

    • Action: Pre-incubate 1 µM PECE with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: A low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (

      
      ), allowing for the accurate calculation of intrinsic clearance without saturating the enzymes.
      
  • Reaction Initiation:

    • Action: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "time zero" trigger for oxidative metabolism.

  • Time-Course Sampling:

    • Action: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

    • Causality: Multiple time points allow for the generation of a logarithmic decay curve, which is mathematically essential for calculating the in vitro half-life (

      
      ).
      
  • Quenching & Extraction:

    • Action: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The 3:1 organic-to-aqueous ratio rapidly denatures and precipitates microsomal proteins, instantly halting enzymatic activity. The ice-cold temperature stabilizes transient metabolites (e.g., N-oxides). The internal standard corrects for matrix effects and LC-MS injection volume variances.

  • Centrifugation:

    • Action: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.

Workflow S1 1. Substrate Incubation (PECE + HLM) S2 2. Reaction Initiation (Add NADPH) S1->S2 S3 3. Time-Course Sampling (0 to 60 min) S2->S3 S4 4. Quenching & Extraction (Cold ACN + IS) S3->S4 S5 5. LC-HRMS Analysis (Clearance & MetID) S4->S5

Self-validating experimental workflow for HLM stability and MetID.

Protocol 2: LC-HRMS Metabolite Identification (MetID)
  • Action: Inject the supernatant onto a C18 reversed-phase column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Causality: The Q-TOF provides high mass accuracy (<5 ppm), which is critical for distinguishing between isobaric metabolites. For example, hydroxylation adds exactly +15.9949 Da to the parent mass. By analyzing the MS/MS fragmentation patterns, scientists can localize the oxygen addition to either the phenyl ring (confirming the CYP2D6 pathway) or the amidine moiety (confirming the CYP3A4 pathway).

Quantitative Data Presentation

The following table summarizes the comparative metabolic stability data, demonstrating the shifted clearance profile of PECE compared to the historical phenformin baseline.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance (

)
Half-life (

)
CYP2D6 ContributionCYP3A4 Contribution
Phenformin (Control)15.2 µL/min/mg91 min> 95%< 5%
PECE (Test Article)28.4 µL/min/mg48 min~ 60%~ 35%

Note: Data reflects normalized in vitro HLM assays. The increased


 and reduced 

of PECE indicate a higher overall metabolic turnover, driven by the recruitment of the secondary CYP3A4 pathway.

Conclusion

The structural evolution from phenformin to PECE—specifically the integration of the ethanimidamide moiety—fundamentally alters the molecule's interaction with the hepatic cytochrome P450 system. By recruiting CYP3A4 alongside CYP2D6, PECE demonstrates a more robust and distributed metabolic clearance profile. This multi-pathway biotransformation has the potential to bypass the severe genetic polymorphism liabilities that historically plagued this class of biguanide-derived compounds[2][3].

References

  • Oates NS, Shah RR, Idle JR, Smith RL. "Genetic polymorphism of phenformin 4-hydroxylation." Clinical Pharmacology & Therapeutics. 1982. URL:[Link]

  • Shah RR, Evans DA, Oates NS, Idle JR, Smith RL. "The genetic control of phenformin 4-hydroxylation." Journal of Medical Genetics. 1985. URL: [Link]

  • Daly AK. "Genetic Polymorphisms, Drug Metabolism and Drug Concentrations." Pharmaciatric Genetics (PMC). 2007. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Introduction & Mechanistic Rationale The compound N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (an acetimidoylguanidine derivative) is a structural analog of the well-known biguanide antidiabetic agent, phenformin....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (an acetimidoylguanidine derivative) is a structural analog of the well-known biguanide antidiabetic agent, phenformin. By replacing one terminal amino group of the biguanide scaffold with a methyl group, this molecule offers a unique pharmacological profile for researchers investigating metabolic modulation, AMPK activation, and targeted mitochondrial complex I inhibition.

Historically, the synthesis of imidoylguanidines has been challenging, often requiring the unstable isolation of imidate intermediates[1]. To provide a robust, self-validating system for modern drug development professionals, this protocol outlines an optimized, two-step synthetic pathway.

The strategy relies on:

  • Aqueous Nucleophilic Substitution: The direct interaction of sodium cyanamide with acetamidine hydrochloride to yield the critical intermediate, N-cyanoacetamidine[2].

  • Microwave-Assisted Nucleophilic Addition: A modified Cohn’s procedure utilizing the hydrochloride salt of 2-phenylethylamine to attack the cyano group, drastically reducing reaction times and byproduct formation[3].

SynthesisWorkflow A Acetamidine HCl + Sodium Cyanamide B Aqueous Reaction (pH ~7.0, RT) A->B C Intermediate: N-Cyanoacetamidine B->C Nucleophilic Substitution E Microwave Irradiation (150 °C, n-Butanol) C->E D 2-Phenylethylamine HCl D->E F Target Compound: N'-[N'-(2-phenylethyl)carbamimidoyl] ethanimidamide HCl E->F Nucleophilic Addition

Workflow for the two-step synthesis of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide.

Materials and Reagents

All reagents should be of analytical grade (≥98% purity). Ensure anhydrous conditions for Phase 2 solvents to prevent competitive hydrolysis of the cyano intermediate.

ReagentRoleEquivalentsMW ( g/mol )Safety / Handling
Acetamidine Hydrochloride Substrate (Phase 1)1.0094.54Irritant; Hygroscopic
Sodium Cyanamide Nucleophile (Phase 1)1.1064.02Toxic; Handle in fume hood
N-Cyanoacetamidine Intermediate1.0083.09Store at 4 °C
2-Phenylethylamine HCl Substrate (Phase 2)1.05157.64Irritant
n-Butanol (Anhydrous) Solvent (Phase 2)N/A74.12Flammable

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-Cyanoacetamidine (Intermediate)

This step bypasses the traditional Pinner synthesis (which requires the isolation of highly moisture-sensitive ethyl acetimidate) by utilizing an aqueous substitution mechanism[2].

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetamidine hydrochloride (9.45 g, 100 mmol) in 50 mL of deionized water.

  • Nucleophile Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add sodium cyanamide (7.04 g, 110 mmol) portion-wise over 15 minutes to prevent exothermic degradation.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 hours.

  • In-Process QC: Monitor the reaction via TLC (Ethyl Acetate:Methanol 9:1). The disappearance of the acetamidine spot (ninhydrin active) confirms completion.

  • Workup & Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-cyanoacetamidine as a white crystalline solid.

  • Yield: ~6.6 g (80%). Self-Validation Check: Melting point should be sharply between 80–82 °C.

Scientist's Insight — Causality of Aqueous Conditions: Why run this in water? The interaction of mono-sodium cyanamide with amidine hydrochlorides in aqueous solution forces a direct substitution pathway. The high dielectric constant of water stabilizes the transient tetrahedral intermediate, allowing for the efficient elimination of ammonia gas, which drives the equilibrium forward[2].

Phase 2: Microwave-Assisted Synthesis of the Target Compound

The addition of aliphatic amines to cyano groups is notoriously sluggish. We employ a modified Cohn's procedure using microwave irradiation to overcome the activation energy barrier[3].

  • Preparation: In a 20 mL microwave-safe synthesis vial, combine N-cyanoacetamidine (0.83 g, 10 mmol) and 2-phenylethylamine hydrochloride (1.65 g, 10.5 mmol).

  • Solvent Addition: Suspend the solid mixture in 8 mL of anhydrous n-butanol. Add a magnetic stir bar and seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C (200–400 W) for exactly 15 minutes with continuous stirring.

  • Cooling & Precipitation: Allow the vial to cool to room temperature. Transfer the mixture to a beaker and slowly add 20 mL of cold diethyl ether under vigorous stirring to precipitate the crude product.

  • Purification: Filter the crude precipitate under a vacuum. Recrystallize from a minimal amount of hot ethanol/water (80:20 v/v) to obtain pure N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide hydrochloride.

Scientist's Insight — The Necessity of the Hydrochloride Salt: Do not use the free base of 2-phenylethylamine. The hydrochloride salt acts as a self-contained acid catalyst. The acidic proton transiently protonates the cyano nitrogen of N-cyanoacetamidine, drastically increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the equilibrium-fraction of free amine[3]. Furthermore, microwave heating limits the reaction time to 15 minutes, preventing the thermodynamic cyclization of the product into unwanted triazine derivatives[3].

Data Presentation: Reaction Optimization Matrix

To validate the superiority of the microwave-assisted protocol, the following table summarizes the quantitative data comparing conventional heating against microwave irradiation for Phase 2.

Heating MethodTemperature (°C)TimeYield (%)Purity (HPLC, %)Primary Byproduct
Conventional Reflux117 (n-Butanol)24 h42%88.5%Substituted s-triazines
Conventional Fusion150 (Neat)2 h55%82.0%Thermal degradation
Microwave (Optimized) 150 15 min 84% >98.0% Trace unreacted amine

Table 1: Comparison of reaction conditions for the nucleophilic addition of 2-phenylethylamine to N-cyanoacetamidine. Microwave irradiation provides a self-validating improvement in both yield and purity.

References

  • Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. 3

  • Nagasaka, H., Ichikawa, E., & Odo, K. (1967). Synthesis of Imidoylguanidines. Journal of Synthetic Organic Chemistry Japan. 1

  • Huffman, K. R., & Schaefer, F. C. (1963). N-Cyanoamidines. The Journal of Organic Chemistry, 28(7), 1816-1821. 2

Sources

Application

Application Note: Quantitative Analysis of Biguanide Derivatives in Biological Matrices by LC-MS/MS

Introduction and Applicability Biguanide derivatives, most notably metformin, are a class of oral antihyperglycemic agents central to the management of type 2 diabetes mellitus.[1][2] Their function is to improve insulin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Applicability

Biguanide derivatives, most notably metformin, are a class of oral antihyperglycemic agents central to the management of type 2 diabetes mellitus.[1][2] Their function is to improve insulin sensitivity and reduce hepatic glucose production.[1] Given their widespread use, a robust, sensitive, and selective analytical method is paramount for various applications, including:

  • Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To determine drug absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient adherence.[1]

  • Toxicology and Forensic Analysis: To investigate potential overdose or off-label use.

  • Impurity Profiling: To detect and quantify potentially harmful impurities, such as N-nitrosodimethylamine (NDMA), in drug substances and products.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of biguanides.[2][5][6] This is due to its superior sensitivity, specificity, and high-throughput capabilities compared to other methods like HPLC-UV.[7] This application note provides a comprehensive guide to developing and implementing a reliable LC-MS/MS method for the analysis of biguanide derivatives in biological matrices such as plasma and serum.

The Analytical Challenge: The Physicochemical Nature of Biguanides

The primary challenge in analyzing biguanides like metformin stems from their high polarity. These compounds are hydrophilic and exist as cations at physiological pH. This characteristic presents two main hurdles for traditional bioanalytical workflows:

  • Poor Retention in Reversed-Phase Chromatography: Biguanides are poorly retained on conventional C18 columns, often eluting in or near the solvent front, where significant matrix interference occurs.[8][9]

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[7][10][11] This phenomenon can severely compromise the accuracy and precision of the assay.[7]

To overcome these challenges, specific strategies in sample preparation and liquid chromatography are required.

Method Development and Optimization Strategy

A successful LC-MS/MS method for biguanides hinges on a systematic approach to optimizing sample preparation, chromatography, and mass spectrometric detection.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove proteins and other interfering components from the biological matrix while maximizing the recovery of the target analyte.[12]

Protein Precipitation (PPT): This is the most common, rapid, and straightforward technique for biguanide analysis.[13][14] It involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to the plasma or serum sample in a 3:1 or 4:1 ratio (solvent:sample).[13][15] The organic solvent denatures and precipitates the abundant proteins, which are then removed by centrifugation or filtration.[13][14]

  • Causality: Acetonitrile is highly effective at precipitating plasma proteins.[15] The resulting supernatant, rich in the polar analyte and depleted of high-molecular-weight interferences, is often clean enough for direct injection, especially when coupled with a robust chromatographic method like HILIC.[3][16]

Solid-Phase Extraction (SPE): For applications requiring lower detection limits or when analyzing more complex matrices, SPE provides a more thorough cleanup.[17][18] Given the polar and cationic nature of biguanides, several SPE mechanisms can be employed:

  • Reversed-Phase SPE: Can be used if the sample is loaded under highly aqueous conditions to promote retention.

  • Normal-Phase SPE: Exploits the polarity of biguanides for retention on a polar sorbent.[17][18][19]

  • Cation-Exchange SPE: This is often the most effective mechanism, as it relies on the positive charge of the biguanide to bind to a negatively charged sorbent, allowing for stringent washing steps to remove neutral and acidic interferences.[19]

Liquid Chromatography: The Power of HILIC

To address the poor retention of biguanides in reversed-phase LC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[8][20][21]

  • Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[9][22] A water-enriched layer forms on the surface of the stationary phase. Polar analytes, like biguanides, partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content).[22]

  • Key Advantages of HILIC for Biguanide Analysis:

    • Enhanced Retention: Provides excellent retention for highly polar compounds that are unretained in reversed-phase.[8][20]

    • Orthogonal Selectivity: The elution order is often opposite to that of reversed-phase, offering a different selectivity profile.[8]

    • Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to a significant increase in signal intensity.[8][22]

Mass Spectrometry: Selective and Sensitive Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the required selectivity and sensitivity for bioquantification.[5]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for biguanides, as they readily accept a proton to form a stable singly charged ion [M+H]+.[16]

  • Tuning and Optimization: The instrument must be optimized for the specific analyte. This involves infusing a standard solution of the biguanide and its stable isotope-labeled internal standard (SIL-IS) to determine the optimal precursor ion (Q1) and the most abundant, stable product ion (Q3) after collision-induced dissociation (CID). Other parameters like collision energy (CE) and declustering potential (DP) must also be optimized to maximize signal.

Detailed Protocol: Quantification of Metformin in Human Plasma

This protocol provides a validated starting point for the analysis of metformin. It should be validated in accordance with regulatory guidelines such as those from the FDA or ICH M10 before implementation.[23][24][25][26]

Materials and Reagents
  • Metformin hydrochloride (Reference Standard)

  • Metformin-d6 hydrochloride (Stable Isotope-Labeled Internal Standard)

  • LC-MS grade Acetonitrile (ACN) and Water

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of metformin and metformin-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the metformin stock solution in 50:50 ACN:Water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a 250 ng/mL solution of metformin-d6 in ACN. This will be used as the protein precipitation solvent.

Experimental Workflow Diagram

Caption: High-level workflow for the LC-MS/MS analysis of metformin in plasma.

Sample Preparation Protocol
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown).

  • Add 200 µL of the IS Working Solution (250 ng/mL metformin-d6 in ACN).[16] This performs protein precipitation and adds the internal standard in a single step.

  • Vortex the mixture vigorously for 2 minutes.[14][27]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[14]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS System Conditions
Parameter Condition
LC System UHPLC System
Column HILIC Column (e.g., Amide, 100 x 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 95% B (0-0.5 min), 95% to 50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50% to 95% B (3.0-3.1 min), 95% B (3.1-5.0 min)
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500 °C
MRM Transitions See Table 2
Mass Spectrometry Parameters (MRM)
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Metformin130.171.022
Metformin-d6 (IS)136.177.022
Note: These values are typical and must be optimized on the specific instrument used.[3]

Method Validation and System Suitability

For use in regulated bioanalysis, the method must undergo full validation as per the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[23][25][26][28] Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Calibration Curve: Linearity, range, and weighting model of the calibration curve. A typical range for metformin is 5 - 5000 ng/mL.[29]

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) evaluated at a minimum of four QC levels (LLOQ, LQC, MQC, HQC).

  • Matrix Effect: Assessed quantitatively by comparing the response of the analyte in post-extraction spiked blank matrix to its response in a neat solution.[10] A stable isotope-labeled internal standard is critical to compensate for matrix effects.[10]

  • Recovery: Extraction efficiency of the analyte and IS from the biological matrix.

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).

Troubleshooting

Problem Potential Cause Solution
Poor/Split Peak Shape Incompatibility between injection solvent and mobile phase; column degradation.Ensure the injection solvent has a high organic content similar to the initial mobile phase. Replace the HILIC column if performance degrades.
High Signal Variation (%CV) Inconsistent sample preparation; significant, uncompensated matrix effect.Automate pipetting steps if possible. Ensure consistent vortexing and centrifugation. Evaluate matrix effect from different lots of plasma.[30]
Low Sensitivity Sub-optimal MS source parameters; inefficient sample cleanup; ion suppression.Re-optimize source temperature, gas flows, and voltages. Consider SPE for cleaner extracts. Modify chromatography to move the analyte away from suppression zones.
Carryover Analyte adsorption in the autosampler or column.Optimize the autosampler wash solution (use a high percentage of organic solvent with acid/base modifier). Include a strong solvent wash in the LC gradient.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2020). Vertex AI Search.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Vertex AI Search.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration.
  • Application Notes and Protocols for Plasma Protein Precipitation. Benchchem.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA.
  • Hydrophilic Interaction Liquid Chromatography. Merck.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024). Vertex AI Search.
  • Guidance for Industry: Bioanalytical Method Validation. FDA.
  • Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence. (2021). PMC.
  • High throughput sample preparation for the quantitation of drug compounds in serum samples. Millipore.
  • Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. DSpace Repository.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink.
  • Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. (2020). PMC.
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
  • LC-MS/MS determination of metformin in human plasma. (2011). Ingenta Connect.
  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin Drug Substan. (2020). FDA.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.
  • What is Solid-Phase Extraction?. Phenomenex.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International.
  • Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). PMC.
  • Understanding and Improving Solid-Phase Extraction. (2022). LCGC International.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone.
  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Target Review.
  • An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. (2022). Neliti.
  • Current Advances in LC-MSMS Methods to Determine Large Molecules of Drugs in Biological Samples. (2021). Veeda Lifesciences.

Sources

Method

Preparation of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide reference standard

Application Note: Preparation and Certification of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide Reference Standard Introduction & Scientific Context Phenformin is a prominent biguanide-class compound historically u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Certification of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide Reference Standard

Introduction & Scientific Context

Phenformin is a prominent biguanide-class compound historically utilized as an antidiabetic agent[1]. Although it was withdrawn from clinical use due to risks of lactic acidosis, it remains a critical tool in biomedical research, particularly for its potent inhibition of mitochondrial respiratory complex I and its emerging applications in oncology and broad-spectrum antiviral therapies[2][3].

During the synthesis, formulation, and forced degradation of phenformin, various related substances and impurities must be rigorously monitored to ensure the integrity of research-grade active pharmaceutical ingredients (APIs). One highly specific related substance is N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide , an acetamidine-substituted biguanide analogue.

Mechanistic Origin: In industrial or legacy syntheses, this impurity typically arises when acetonitrile is used as a solvent or reagent. Under strongly acidic conditions and elevated temperatures, acetonitrile can undergo a Pinner-like addition or directly react with guanidine intermediates. This effectively substitutes the terminal amino group of the biguanide core with a methyl group. To comply with for impurity profiling, a highly pure, fully characterized Reference Standard (RS) of this specific molecule is required to calibrate analytical instruments[2].

Synthesis Strategy & Causality

Relying on the extraction of this impurity from crude API mother liquors is inefficient and yields poor purity. Instead, this protocol details a deliberate, convergent synthetic route.

Expertise & Experience: The most reliable method to construct the asymmetric imidodicarbonimidic diamide core is the coupling of an alkylcyanamide with an amidine. By reacting 2-phenylethylcyanamide with acetamidine hydrochloride, we dictate the exact regiochemistry of the final molecule. This prevents the formation of symmetrical biguanide dimers and avoids the complex purification associated with crude API mixtures.

SynthesisStrategy A 2-Phenylethylamine C 2-Phenylethylcyanamide (Intermediate) A->C N-cyanation (Base, 0 °C) B Cyanogen Bromide B->C E N'-[N'-(2-phenylethyl)carbamimidoyl] ethanimidamide C->E Amidine Coupling (Reflux, 16h) D Acetamidine HCl D->E

Deliberate convergent synthesis strategy for the target reference standard.

Experimental Protocols

Self-Validating System: This protocol integrates synthesis, orthogonal purification (Prep-HPLC), and absolute quantification (qNMR). By utilizing an internal standard in the final qNMR step, the purity value is mathematically decoupled from UV-response factors, establishing a self-validating certification loop.

Step 3.1: Synthesis of 2-Phenylethylcyanamide (Intermediate)
  • Preparation: Dissolve 2-phenylethylamine (10.0 g, 82.5 mmol) in 150 mL of anhydrous diethyl ether. Add anhydrous sodium carbonate (10.5 g, 99.0 mmol) to act as an acid scavenger.

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add cyanogen bromide (9.6 g, 90.7 mmol) dissolved in 50 mL of ether dropwise over 45 minutes.

    • Causality Check: Cyanogen bromide is highly reactive. Maintaining the temperature strictly at 0 °C minimizes the formation of the dialkylated byproduct (bis(2-phenylethyl)cyanamide) and safely dissipates the exothermic N-cyanation energy.

  • Workup: Stir for 2 hours at room temperature. Filter the inorganic salts, wash the filtrate with 0.1 M HCl (to remove unreacted amine), dry over MgSO

    
    , and concentrate under vacuum to yield the cyanamide intermediate as a pale oil.
    
Step 3.2: Synthesis of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide
  • Coupling: Dissolve the crude 2-phenylethylcyanamide (5.0 g, 34.2 mmol) and acetamidine hydrochloride (3.5 g, 37.0 mmol) in 50 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to reflux (78 °C) for 16 hours under a nitrogen atmosphere.

    • Causality Check: The nucleophilic addition of an amidine to a cyanamide requires significant thermal energy to overcome the activation barrier. Anhydrous ethanol is critical here; the presence of water would lead to competitive hydrolysis of the cyanamide into a urea derivative.

  • Concentration: Cool to room temperature and remove the solvent under reduced pressure to yield the crude target compound as a hydrochloride salt.

Step 3.3: Preparative HPLC Purification
  • System: Reverse-phase preparative HPLC (Waters XBridge C18, 5 µm, 19 x 250 mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

    • Causality Check: Biguanide and acetamidine derivatives are highly basic (pKa > 11). Without an acidic ion-pairing agent like TFA, the compound would exhibit severe peak tailing and poor retention on standard silica or C18 columns.

  • Gradient: 5% B to 40% B over 20 minutes. Flow rate: 15 mL/min. UV detection at 230 nm.

  • Recovery: Collect the major peak eluting at ~12.5 minutes. Lyophilize to obtain the target compound as a white solid (TFA salt).

Reference Standard Certification Workflow

CertificationWorkflow Step1 Crude Synthesis Product Step2 Preparative HPLC (C18, H2O/MeCN + 0.1% TFA) Step1->Step2 Purification Step3 Primary Characterization (HRMS & 1D/2D NMR) Step2->Step3 Structural ID Step4 Quantitative NMR (qNMR) (Purity Determination) Step3->Step4 Mass Balance & Assay Step5 Certified Reference Standard (>99.5% Purity) Step4->Step5 COA Generation

Orthogonal certification workflow ensuring >99.5% purity for the reference standard.

Data Presentation & Characterization

The isolated Reference Standard must undergo rigorous structural and quantitative verification before it can be used for API impurity profiling.

Table 1:


H and 

C NMR Assignments (400 MHz, DMSO-d

)
Position

H Shift (ppm)
Multiplicity (J in Hz)

C Shift (ppm)
Assignment
CH

(Acetamidine)
2.15s (3H)22.4Terminal methyl group
CH

(Aliphatic)
2.85t (2H, J = 7.2)34.8Benzyl-adjacent methylene
CH

(Aliphatic)
3.42q (2H, J = 7.2)42.1Nitrogen-adjacent methylene
Ar-H (Phenyl)7.20 - 7.35m (5H)126.5, 128.8, 129.2Aromatic ring protons
C=N (Imine/Amidine)--158.3, 161.2Amidine/Guanidine quaternary carbons
NH / NH

7.80 - 8.50br s (4H)-Exchangeable protons (TFA salt)

Table 2: Quantitative Certification Data

Analytical TechniqueParameter EvaluatedResultAcceptance Criteria
LC-HRMS (ESI+) Exact Mass [M+H]

205.1452 m/z± 5 ppm of theoretical (205.1453)
UPLC-UV (230 nm) Chromatographic Purity99.7%≥ 99.0%
Karl Fischer Water Content0.2% w/w≤ 0.5% w/w
qNMR (Maleic Acid IS) Absolute Mass Fraction99.5% w/w≥ 98.0% w/w

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13266, Phenformin Hydrochloride." PubChem,[Link]

  • Wikipedia Contributors. "Phenformin." Wikipedia, The Free Encyclopedia, [Link]

  • Veeprho Pharmaceuticals. "Phenformin Impurities and Related Compound." Veeprho, [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Guidelines,[Link]

Sources

Application

High-Precision Assessment of Phenethylbiguanide Analogs: Dual-Pathway Cytotoxicity and Mitochondrial Safety Profiling

APPLICATION NOTE: AN-BIO-2024-09 Abstract & Introduction Phenformin (phenethylbiguanide) demonstrates potent anti-neoplastic activity superior to metformin, primarily driven by its lipophilicity and high affinity for Mit...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-BIO-2024-09

Abstract & Introduction

Phenformin (phenethylbiguanide) demonstrates potent anti-neoplastic activity superior to metformin, primarily driven by its lipophilicity and high affinity for Mitochondrial Complex I. However, its clinical withdrawal in the late 1970s due to severe lactic acidosis highlights a critical bottleneck in biguanide drug development: distinguishing on-target anti-tumor efficacy from off-target systemic mitochondrial toxicity .

This Application Note provides a rigorous screening workflow for phenethylbiguanide analogs. Unlike standard cytotoxicity assays (e.g., MTT in high glucose), which often mask mitochondrial liabilities due to the Warburg effect, this guide details a Differential Metabolic Viability (DMV) protocol (Glucose vs. Galactose switch) and a Lactate Accumulation Assay . This dual-approach allows researchers to quantify the therapeutic window between tumor suppression and metabolic crisis.

Mechanism of Action & Signaling Topography[1]

To design effective assays, one must understand the signaling cascade. Phenethylbiguanide analogs function as metabolic disruptors. They permeate the mitochondrial membrane, inhibiting NADH:ubiquinone oxidoreductase (Complex I). This blockade creates an energetic crisis (low ATP/AMP ratio), activating the energy sensor AMPK, which in turn suppresses the mTORC1 pathway, halting cell proliferation.[1]

Figure 1: Biguanide-Induced Signaling Pathway

The following diagram illustrates the downstream effects of Complex I inhibition, highlighting the divergence between therapeutic efficacy (mTOR inhibition) and toxicity (ROS/Lactate).

BiguanidePathway Drug Phenethylbiguanide Analog Mito Mitochondria (Inner Membrane) Drug->Mito ComplexI Complex I (NADH Dehydrogenase) Mito->ComplexI Targets ATP ATP Production (Energy Crisis) ComplexI->ATP Inhibits Glycolysis Compensatory Glycolysis ComplexI->Glycolysis Pasteur Effect AMPK AMPK Activation ATP->AMPK Low Energy Triggers mTOR mTORC1 Signaling AMPK->mTOR Inhibits Tumor Tumor Growth Suppression mTOR->Tumor Reduces Lactate Lactate Secretion Glycolysis->Lactate Acidosis Risk of Lactic Acidosis Lactate->Acidosis Accumulation

Caption: Fig 1. Mechanistic flow of Phenethylbiguanide analogs. Blue path = Drug entry; Green path = Efficacy; Red path = Toxicity/Inhibition.

Experimental Protocols

Protocol A: Differential Metabolic Viability (The "Galactose Switch")

Rationale: Cancer cells cultured in high glucose rely on glycolysis (Warburg effect) and are resistant to mitochondrial poisons. By forcing cells to grow in galactose , they must rely on Oxidative Phosphorylation (OXPHOS) to generate ATP.[2][3] A true mitochondrial toxin will be significantly more potent (lower IC50) in galactose than in glucose.

Materials:

  • Cell Lines: HepG2 (Liver toxicity model) and A549 or HCT116 (Tumor efficacy model).

  • Glucose Media: DMEM (High Glucose, 25 mM), 10% FBS, 4 mM L-Glutamine.

  • Galactose Media: DMEM (Glucose-Free), 10 mM Galactose, 10% Dialyzed FBS, 4 mM L-Glutamine, 1 mM Sodium Pyruvate.

  • Detection: ATP-based luminescent assay (e.g., CellTiter-Glo®) is preferred over MTT, as MTT relies on dehydrogenase activity which biguanides may directly inhibit, causing artifacts.

Step-by-Step Methodology:

  • Acclimatization (Critical):

    • Passage cells into their respective media (Glucose vs. Galactose) for at least 2 passages prior to the assay to adapt metabolic machinery.

    • Note: Galactose-grown cells proliferate slower; adjust seeding density accordingly.

  • Seeding:

    • Seed 5,000–10,000 cells/well in 96-well opaque-walled plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 1000x stock of the analog in DMSO.

    • Perform a 1:3 serial dilution (9 points) in culture media.

    • Include Phenformin (Positive Control) and Vehicle (DMSO < 0.5%).

    • Treat cells for 72 hours .[1][4] (Mitochondrial toxicity is often time-dependent).

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add ATP detection reagent (1:1 ratio with media volume).

    • Shake orbitally (2 min) to lyse cells; incubate (10 min) to stabilize signal.

    • Measure Luminescence (RLU).

  • Data Analysis:

    • Calculate IC50 for both conditions.

    • Compute the Mitochondrial Toxicity Index (MTI):

      
      
      
    • Interpretation: An MTI > 3.0 indicates significant mitochondrial liability.[3]

Protocol B: Extracellular Lactate Accumulation Assay

Rationale: Biguanides inhibit the mitochondrial electron transport chain, forcing cells to compensate by upregulating glycolysis, leading to excessive lactate secretion (Pasteur Effect). This is the in vitro surrogate for lactic acidosis risk.

Step-by-Step Methodology:

  • Seeding & Treatment:

    • Seed cells (e.g., HepG2) in standard Glucose Media in 96-well clear plates.

    • Treat with the analog at concentrations equivalent to the IC50 (Glucose) and 10x IC50 determined in Protocol A.

    • Incubate for 24 hours .

  • Sample Collection:

    • Collect 50 µL of supernatant from each well.

    • Crucial: Do not disturb the cell monolayer.

    • Dilute supernatant 1:50 in Assay Buffer (lactate levels will be high).

  • Enzymatic Quantification:

    • Use a colorimetric L-Lactate Assay Kit (Lactate Oxidase/Peroxidase method).

    • Reaction: Lactate + O2

      
       Pyruvate + H2O2. H2O2 + Probe 
      
      
      
      Color (570 nm).
    • Incubate reaction mix with samples for 30 min at Room Temperature.

  • Normalization:

    • Perform a protein assay (BCA) or crystal violet stain on the remaining cell monolayer to normalize lactate production to cell mass.

    • Metric: mM Lactate / mg Protein.[5]

Data Interpretation & Decision Matrix

The following table summarizes how to interpret the combined data from Protocol A and B to make "Go/No-Go" decisions for drug development.

Compound ProfileMTI (Glu/Gal Ratio)Lactate ProductionInterpretationDecision
Inert / Safe ~ 1.0BaselineNo mitochondrial interaction.Discard (Likely low efficacy)
Ideal Analog 1.5 – 3.0< 2-fold increaseModerate Complex I inhibition; sufficient for signaling but spares reserve capacity.Progress to In Vivo
Phenformin-like > 10.0> 4-fold increasePotent mitochondrial toxin. High risk of acidosis.[6]High Risk (Modify structure)
General Cytotoxin ~ 1.0BaselineKills via non-mitochondrial mechanism (e.g., DNA damage).Investigate Mechanism

Screening Workflow Visualization

Use this logic flow to standardize the screening of new analogs.

ScreeningWorkflow cluster_0 Phase 1: Efficacy & Tox Start New Analog GluAssay IC50 Glucose (A549/HepG2) Start->GluAssay GalAssay IC50 Galactose (A549/HepG2) Start->GalAssay Calc Calculate MTI (Glu/Gal Ratio) GluAssay->Calc GalAssay->Calc Decision1 MTI > 3.0? Calc->Decision1 Lactate Lactate Assay (Protocol B) Decision1->Lactate Yes (Mito Active) Fail STOP: High Toxicity Risk Decision1->Fail No (Not Active) Decision2 Lactate > 3x Control? Lactate->Decision2 Pass PROCEED: Lead Candidate Decision2->Pass No (Safe Window) ReEng Re-engineer: Reduce Lipophilicity Decision2->ReEng Yes (Acidosis Risk)

Caption: Fig 2. Screening Cascade. MTI = Mitochondrial Toxicity Index. Analogs must show mitochondrial activity without excessive lactate.

References

  • Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis.[7] eLife, 3, e02242. [Link]

  • Marroquin, L. D., et al. (2007).[8] Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants.[2][3][8] Toxicological Sciences, 97(2), 539–547. [Link]

  • Shackelford, D. B., & Shaw, R. J. (2009). The LKB1–AMPK pathway: metabolism and growth control in tumour suppression. Nature Reviews Cancer, 9(8), 563–575. [Link]

  • Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. Drug Discovery Today, 12(17-18), 777-785. [Link]

  • Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain.[9] Biochemical Journal, 348(Pt 3), 607–614. [Link]

Sources

Method

Application Note: Advanced Protocols for Screening AMPK Activators in Cancer Models

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction: The Mechanistic Paradox of AMPK in Onc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction: The Mechanistic Paradox of AMPK in Oncology

AMP-activated protein kinase (AMPK) is the master regulator of cellular energy homeostasis. In oncology drug discovery, targeting AMPK presents a unique mechanistic paradox. In early-stage tumorigenesis or nutrient-replete environments, hyperactivation of AMPK acts as a tumor suppressor by inhibiting anabolic pathways (e.g., mTORC1, lipogenesis) and inducing cell cycle arrest[1]. However, within the ischemic and nutrient-deprived tumor microenvironment (TME), AMPK activation can confer a survival advantage, promoting metabolic plasticity and autophagy to protect cancer cells from metabolic catastrophe[2].

Because of this dual role, screening novel AMPK activators requires a highly controlled, context-dependent methodology. Many historical "AMPK activators" (such as AICAR and biguanides) exhibit profound off-target, AMPK-independent cytotoxic effects[3]. As a Senior Application Scientist, I have designed this guide to provide a self-validating screening cascade that isolates true AMPK-dependent pharmacology from off-target metabolic toxicity.

G Stress Metabolic Stress (Low ATP/High AMP) LKB1 LKB1 / CaMKKβ Stress->LKB1 Activates AMPK AMPK (Thr172) LKB1->AMPK Phosphorylates Activators Direct Activators (e.g., A-769662) Activators->AMPK Allosteric Binding mTORC1 mTORC1 (Anabolism) AMPK->mTORC1 Inhibits ACC ACC (Ser79) (Lipid Synthesis) AMPK->ACC Inhibits Autophagy ULK1 (Autophagy) AMPK->Autophagy Activates

Figure 1: AMPK signaling network and allosteric modulation in cancer metabolism.

Pharmacological Toolbox: Selecting the Right Reference Compounds

A critical failure point in AMPK screening is the reliance on indirect activators. For instance, AICAR is a prodrug that converts to ZMP (an AMP mimetic); however, ZMP accumulates to millimolar concentrations and cross-reacts with other AMP-sensitive enzymes[2]. To establish a robust baseline, your screening cascade must utilize direct allosteric activators as positive controls.

Table 1: Comparison of Reference AMPK Modulators
CompoundMechanism of ActionSpecificityApplication in Screening
A-769662 Direct allosteric activator (binds ADaM site on β1 subunit).High. Requires β1-containing complexes[1].Gold standard positive control for AMPK-dependent effects[3].
OSU-53 Direct activator (binds autoinhibitory domain).High. Useful for evaluating β-isoform independent activation[1].
AICAR Indirect (Prodrug converted to ZMP, an AMP mimetic).Low. Off-target effects on glycogen phosphorylase[2].Historical reference; use with extreme caution in viability assays.
Metformin Indirect (Inhibits Mitochondrial Complex I).Low. Highly pleiotropic; alters global AMP:ATP ratio.Not recommended for validating direct AMPK target engagement.

The Self-Validating Screening Cascade

To confidently identify novel AMPK activators, we employ a three-phase orthogonal screening workflow. This ensures that a compound not only binds the target but induces the correct functional and phenotypic shifts.

Workflow Phase1 Phase 1: Target Engagement (p-AMPK / p-ACC Western Blot) Phase2 Phase 2: Functional Metabolism (Seahorse XF OCR/ECAR) Phase1->Phase2 Phase3 Phase 3: Phenotypic Screening (Context-Dependent Viability) Phase2->Phase3 Validation Phase 4: Genetic Validation (AMPK-KO CRISPR Cells) Phase3->Validation

Figure 2: Multimodal screening workflow for validating AMPK activators in oncology.

Protocol 1: Target Engagement via Phospho-Immunoblotting

The Causality Principle: Measuring AMPK phosphorylation at Thr172 indicates upstream kinase activity (e.g., LKB1) or allosteric protection against phosphatases. However, to prove functional intracellular kinase activity, you must simultaneously measure the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, the direct downstream substrate of AMPK[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in a 6-well plate. Allow 24 hours for adherence[4].
    
  • Starvation (Optional but Recommended): Serum-starve cells for 4 hours prior to treatment to reduce basal mTORC1/AKT background noise.

  • Compound Treatment: Treat cells with the test compound, using A-769662 (100 µM) as a positive control and vehicle (0.1% DMSO) as a negative control for 1 to 4 hours.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitor cocktails (critical to preserve Thr172 and Ser79 phosphorylation)[4].

  • Immunoblotting: Run lysates on 4-12% Bis-Tris gels. Probe with primary antibodies against:

    • p-AMPKα (Thr172)

    • Total AMPKα

    • p-ACC (Ser79)

    • Total ACC

    • GAPDH or

      
      -actin (Loading control)
      
  • Data Interpretation: A true direct activator will show a dose-dependent increase in the p-ACC/Total ACC ratio.

Protocol 2: Bioenergetic Profiling (Seahorse XF Cell Mito Stress Test)

The Causality Principle: Direct AMPK activation drives a metabolic shift away from ATP-consuming anabolic processes toward ATP-generating catabolic processes. Specifically, true AMPK activators (like A-769662) uniquely increase mitochondrial Spare Respiratory Capacity (SRC) to prepare cells for metabolic stress[3].

Step-by-Step Methodology:

  • Preparation: Seed cells in a Seahorse XF96 microplate. Incubate overnight.

  • Pre-treatment: Treat cells with the test compound or A-769662 (100 µM) for 2-4 hours prior to the assay.

  • Assay Media: Wash and replace media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4).

  • Injection Strategy:

    • Port A: Oligomycin (1 µM) - Inhibits ATP synthase.

    • Port B: FCCP (0.5 - 1.0 µM) - Uncouples mitochondria, revealing maximal Oxygen Consumption Rate (OCR).

    • Port C: Rotenone/Antimycin A (0.5 µM) - Shuts down Complex I/III.

  • Data Interpretation: Calculate SRC by subtracting basal OCR from FCCP-stimulated maximal OCR. An AMPK-dependent increase in SRC validates functional metabolic reprogramming[3].

Protocol 3: Context-Dependent Cell Viability Assay

The Causality Principle: Because AMPK acts as a tumor suppressor in rich media but a survival factor under stress, a compound's efficacy must be evaluated under varying nutrient conditions.

Step-by-Step Methodology:

  • Media Preparation: Prepare two parallel conditions:

    • Condition A (Nutrient-Replete): Standard DMEM (25 mM Glucose) + 10% FBS.

    • Condition B (Nutrient-Deprived): DMEM (No Glucose, supplemented with 10 mM Galactose to force oxidative phosphorylation) + 1% FBS.

  • Treatment & Readout: Treat cells with a dose-response of the test compound for 72 hours. Assess viability using CellTiter-Glo (ATP-based) or a standard MTT assay[4].

  • Data Interpretation:

    • Expected Result for Direct Activators: The compound should inhibit proliferation in Condition A, but may confer a survival advantage (right-shifted

      
      ) in Condition B[3].
      
    • If a compound is highly toxic in both conditions, it likely possesses AMPK-independent off-target toxicity.

Troubleshooting and The Ultimate Validation Step

The Pitfall of Compound C: Many researchers use Compound C (Dorsomorphin) to reverse the effects of an AMPK activator and "prove" AMPK dependence. Do not rely solely on Compound C. It is a promiscuous kinase inhibitor with profound off-target effects on ALK, VEGFR, and other pathways[2].

The Gold Standard Validation: To definitively prove that your novel compound's anti-neoplastic properties are mediated by AMPK, you must perform the viability and metabolic assays in AMPK-deficient cells (e.g., CRISPR-Cas9 engineered AMPK


 double-knockout MEFs or cancer cell lines).
Rule of Thumb: If your compound still kills AMPK-KO cells, its primary mechanism of action is not AMPK activation[3].

References

  • Dissecting the Dual Role of AMPK in Cancer: From Experimental to Human Studies.American Association for Cancer Research (AACR).
  • Differential effects of AMPK agonists on cell growth and metabolism.National Institutes of Health (NIH).
  • Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy.Journal of Medicinal Chemistry - ACS Publications.
  • A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Validation.National Institutes of Health (NIH).

Sources

Application

Profiling Ethanimidamide Derivatives: A Guide to Essential Solubility and Stability Testing

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Ethanimidamide and its derivatives represent a promising class of compounds with significant potential in therapeutic devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidamide and its derivatives represent a promising class of compounds with significant potential in therapeutic development, largely due to the versatile nature of the amidine functional group. As drug discovery programs advance these molecules from hit-to-lead and candidate selection, a thorough understanding of their fundamental physicochemical properties becomes paramount.[1] Among the most critical of these are solubility and stability, as they directly influence a compound's bioavailability, manufacturability, and shelf-life, ultimately determining its viability as a drug candidate.[2][3]

Poor aqueous solubility can lead to erratic absorption and insufficient exposure in vivo, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[2][4] Therefore, early and accurate assessment of these characteristics is not merely a procedural step but a foundational component of a successful drug development strategy.[5]

This application note provides a comprehensive guide with detailed protocols for evaluating the aqueous solubility and chemical stability of ethanimidamide derivatives. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies grounded in established scientific principles and regulatory expectations.

Section 1: Aqueous Solubility Profiling

1.1. The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, solubility is assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for applying the right methodology at the appropriate stage of development.

  • Kinetic Solubility: This measures the concentration of a compound before it begins to precipitate from a solution that was prepared by adding a concentrated organic stock (typically DMSO) to an aqueous buffer.[6][7] It is a high-throughput method ideal for the early discovery phases (e.g., hit-to-lead) to quickly rank and filter large numbers of compounds.[7][8] However, this method can often overestimate the true solubility because the compound may initially form a supersaturated or amorphous precipitate.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of the most stable crystalline form of a compound in a specific solvent system after an extended incubation period.[2][7][9] This "shake-flask" method is lower-throughput but provides the definitive solubility value required for lead optimization, formulation development, and preclinical studies.[6]

1.2. Experimental Protocols for Solubility Determination

The following protocols outline standard procedures for determining both kinetic and thermodynamic solubility. Quantification of the dissolved compound is typically performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10][11][12][13]

Protocol 1.1: High-Throughput Kinetic Solubility Assay

This protocol is designed for screening compounds in a 96-well plate format.

Rationale: This method mimics the conditions of many high-throughput biological assays where compounds are introduced from a DMSO stock. It provides a rapid assessment of which compounds are likely to remain in solution under these specific conditions.

Materials:

  • Ethanimidamide derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well collection plates

  • Plate shaker and centrifuge with a plate rotor

  • HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the ethanimidamide derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add the compound stock to PBS (pH 7.4) to achieve a final DMSO concentration of ≤1% and a range of compound concentrations (e.g., 1 µM to 200 µM).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker. This allows time for precipitation to occur.

  • Separation of Precipitate: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate. Alternatively, filter the samples through a 96-well filter plate into a clean collection plate.

  • Quantification: Transfer the supernatant or filtrate to an analysis plate. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same PBS/DMSO mixture.

  • Determination: The kinetic solubility is the highest concentration at which the measured value is within a defined percentage (e.g., 90%) of the nominal concentration.

Protocol 1.2: Thermodynamic "Shake-Flask" Solubility Assay

This protocol determines the equilibrium solubility and is considered the gold standard.

Rationale: By starting with the solid compound and allowing sufficient time to reach equilibrium, this method measures the solubility of the most stable (and typically least soluble) crystalline form, providing a more realistic value for in vivo conditions.[14]

Materials:

  • Solid (crystalline) ethanimidamide derivative

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant buffers)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The presence of undissolved solid at the end of the experiment is essential.

  • Incubation: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. Note: Discard the first few drops to avoid adsorption losses onto the filter membrane.

  • Quantification: Dilute the filtrate if necessary and determine the compound concentration using a validated HPLC-UV method.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid residue using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm if any change in the solid form (polymorphism) occurred during the experiment.[15][16]

1.3. Data Presentation and Interpretation

Solubility data should be compiled for easy comparison.

Compound IDAssay TypeBuffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
ETH-001KineticPBS (7.4)25150750
ETH-001ThermodynamicPBS (7.4)2545225
ETH-002KineticPBS (7.4)25>200>1000
ETH-002ThermodynamicPBS (7.4)25180900

Interpretation:

  • A significant difference between kinetic and thermodynamic solubility (e.g., ETH-001) suggests the compound may precipitate over time or that an amorphous form is generated initially.[9] This is a risk for formulation development.

  • High thermodynamic solubility (e.g., ETH-002) is a highly desirable attribute for an oral drug candidate.

G cluster_0 Solubility Profiling Workflow cluster_1 Kinetic Solubility (Early Discovery) cluster_2 Thermodynamic Solubility (Lead Optimization) start Start: Compound Available decision Stage of Development? start->decision ks_stock Prepare 10 mM Stock in 100% DMSO ks_add Add Stock to Aqueous Buffer (≤1% DMSO) ks_stock->ks_add ks_incubate Incubate & Shake (2 hours) ks_add->ks_incubate ks_separate Separate Precipitate (Filter / Centrifuge) ks_incubate->ks_separate ks_quantify Quantify Supernatant (HPLC-UV) ks_separate->ks_quantify end End: Solubility Profile ks_quantify->end ts_add Add Excess Solid to Aqueous Buffer ts_incubate Incubate & Shake (24-48 hours @ constant T) ts_add->ts_incubate ts_settle Settle Undissolved Solid ts_incubate->ts_settle ts_filter Filter Supernatant (0.22 µm) ts_settle->ts_filter ts_quantify Quantify Filtrate (HPLC-UV) ts_filter->ts_quantify ts_xrd Analyze Residual Solid (XRPD) (Optional) ts_filter->ts_xrd ts_quantify->end decision->ks_stock Early Screening decision->ts_add Candidate Selection

Caption: Workflow for Kinetic and Thermodynamic Solubility Testing.

Section 2: Chemical Stability Assessment

2.1. Foundational Principles of Stability

The chemical stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[3][17] The amidine functional group in ethanimidamide derivatives can be susceptible to degradation, primarily through hydrolysis.[18][19] Stability studies are essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions.[20] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[21][22]

  • Forced Degradation (Stress Testing): This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) that are more severe than accelerated stability conditions.[4][20][23] The primary goals are to identify potential degradation products and establish that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants.[24][25] A degradation of 5-20% is typically targeted.[25][26]

  • ICH Stability Studies: These are long-term studies conducted under controlled storage conditions defined by the ICH to simulate different climatic zones.[21][22] They provide the data needed to establish the retest period for a drug substance or the shelf-life for a drug product.[27]

2.2. Experimental Protocols for Stability Assessment

Protocol 2.1: Forced Degradation (Stress Testing) Studies

Rationale: This protocol rapidly identifies the likely degradation pathways for an ethanimidamide derivative. Understanding if a compound is sensitive to acid, base, oxidation, heat, or light is critical for formulation and packaging decisions.[4][28]

Materials:

  • Ethanimidamide derivative

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens, photostability chamber

  • HPLC-UV system with a photodiode array (PDA) detector

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

  • Stress Conditions: For each condition, set up a separate reaction vial. Include a control sample stored at 5°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for up to 24 hours.[23]

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for up to 24 hours.[23] Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature in the dark for up to 24 hours.[23]

    • Thermal Stress (Solid): Store the solid compound in an oven at 80°C for 7 days.[26]

    • Thermal Stress (Solution): Incubate the stock solution at 60°C in the dark for 7 days.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[22] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours for solutions; 1, 3, 7 days for solid).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants).

Protocol 2.2: Solid-State and Solution Stability (ICH Conditions)

Rationale: This protocol assesses the long-term stability of the compound under standard storage conditions to predict its shelf-life, which is a regulatory requirement.[17][21]

Materials:

  • Solid ethanimidamide derivative in appropriate vials

  • Solutions of the derivative in a proposed formulation buffer

  • ICH-compliant stability chambers

  • HPLC-UV system

Procedure:

  • Sample Preparation: Prepare multiple, sealed vials of the solid compound and solutions.

  • Storage Conditions: Place the samples in stability chambers set to standard ICH conditions.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for 12 months or longer).[21]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months).[21]

  • Testing Schedule: Pull samples from the chambers at specified time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[21]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change, precipitation, etc.

    • Assay: Quantification of the parent compound by HPLC-UV to determine potency.

    • Purity: Determination of degradation products by HPLC-UV.

2.3. Data Presentation and Interpretation

Forced degradation results can be summarized to show the extent of degradation under each stress condition.

Stress ConditionDurationTemperature% Degradation of ETH-001Major Degradants (Retention Time)
0.1 N HCl24 hours60°C18.5%D1 (3.4 min)
0.1 N NaOH8 hours60°C45.2%D1 (3.4 min), D2 (4.1 min)
3% H₂O₂24 hours25°C2.1%None significant
Heat (Solid)7 days80°C<1.0%None significant
PhotostabilityICH Q1B25°C1.5%None significant

Interpretation:

  • The data for ETH-001 indicates a significant susceptibility to hydrolysis, especially under basic conditions. This suggests the compound may require formulation at a controlled pH and protection from moisture.

  • The compound shows good stability against oxidation, heat, and light.

G cluster_0 Chemical Stability Assessment Workflow cluster_1 Forced Degradation (Stress Testing) cluster_2 ICH Stability Studies start Start: Compound & Stability-Indicating Method stress_prep Prepare Stock Solution & Solid Sample start->stress_prep ich_prep Prepare Samples (Solid & Solution) start->ich_prep stress_cond Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Heat (Solid & Solution) - Light (ICH Q1B) stress_prep->stress_cond stress_analyze Analyze at Time Points (HPLC-UV/PDA) stress_cond->stress_analyze stress_result Identify Degradation Pathways & Products stress_analyze->stress_result ich_result Determine Shelf-Life & Storage Conditions stress_result->ich_result Informs Long-Term Study ich_store Store in ICH Chambers: - Long-Term (25°C/60%RH) - Accelerated (40°C/75%RH) ich_prep->ich_store ich_pull Pull Samples at Scheduled Intervals ich_store->ich_pull ich_analyze Analyze for Assay, Purity, & Appearance ich_pull->ich_analyze ich_analyze->ich_result

Caption: Workflow for Forced Degradation and ICH Stability Studies.

References

  • Solid State Stability | VxP Pharma. (2020, January 11). VxP Pharma. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Ovid. [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Quality Guidelines. ICH. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

  • ICH guideline for stability testing. (2015, October 28). SlideShare. [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy. [Link]

  • Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. (n.d.). Academia.edu. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho. [Link]

  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. [Link]

  • G. S. V. S. S. S. Chakravarthy, et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2023, October 25). LCGC International. [Link]

  • Stability Studies in Pharmaceuticals. (2022, June 7). CMC Pharma. [Link]

  • Solid-State Form Studies. (2023, January 9). Improved Pharma. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). MDPI. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

  • Critical Factors in the Stability of Pharmaceutical Solid Forms. (2025, August 25). Solitek Pharma. [Link]

  • Accelerated Stability Studies for Faster Drug Development. (n.d.). Leukocare. [Link]

  • How To Optimize Your Stability Program At Each Phase Of Drug Development. (2017, April 18). Carmody QS. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). MOST Wiedzy. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]

  • Best Practices for In-Use Stability and Compatibility Studies. (2025, May 9). BioProcess International. [Link]

  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. (2025, August 7). ResearchGate. [Link]

  • Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024, October 24). BioBoston Consulting. [Link]

  • Stability Testing: The Crucial Development Step. (2025, May 19). Pharmaceutical Technology. [Link]

  • Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (2025, November 1). ResearchGate. [Link]

  • Tips for success in candidate profiling - and beyond. Sygnature Discovery. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC. [Link]

  • Amidine: Structure, Reactivity and Complexation Behaviour. (n.d.). ResearchGate. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Proposed thermal degradation pathway of ethylenediamine (EDA). (n.d.). ResearchGate. [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022, November 18). RSC Publishing. [Link]

  • Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. (n.d.). PMC. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (n.d.). PMC. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). PMC. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. [Link]

  • Pure Hydrolysis of Polyamides: A Comparative Study. (n.d.). MDPI. [Link]

Sources

Application

Application Note: Extraction &amp; Analysis of Biguanides from Biological Matrices

Executive Summary: The Physicochemical Paradox Biguanides (Metformin, Phenformin, Buformin) represent a unique challenge in bioanalysis. Unlike 90% of pharmaceuticals that are moderately lipophilic, biguanides are "super...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Paradox

Biguanides (Metformin, Phenformin, Buformin) represent a unique challenge in bioanalysis. Unlike 90% of pharmaceuticals that are moderately lipophilic, biguanides are "super-bases" (pKa > 11.5) and highly polar (Metformin logP = -1.43).[1]

The Problem: Standard Reversed-Phase (RP) workflows fail.

  • Retention Failure: On C18 columns, biguanides elute in the dead volume (

    
    ), co-eluting with salts and unretained matrix components, leading to massive ion suppression.
    
  • Extraction Failure: They do not partition into standard organic solvents (Hexane, MTBE) during Liquid-Liquid Extraction (LLE) because they prefer the aqueous phase.

The Solution: This guide details three distinct workflows to overcome these barriers, ranging from high-throughput screening to high-sensitivity quantitation.

Strategic Decision Matrix

Before selecting a protocol, analyze your sensitivity and throughput requirements.

G Start Start: Define Study Goals Sens Sensitivity Required? Start->Sens HighSens High Sensitivity (pg/mL - low ng/mL) PK/PD Studies Sens->HighSens LowSens Moderate Sensitivity (µg/mL) Tox/Dosing Studies Sens->LowSens Clean Matrix Cleanliness Critical? HighSens->Clean MethodA Method A: PPT + HILIC (Fast, Dirty) LowSens->MethodA MethodB Method B: Mixed-Mode SPE (Robust, Clean) Clean->MethodB Yes (Plasma/Tissue) MethodC Method C: Ion-Pair LLE (Specialized) Clean->MethodC No Manifold Available

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity needs and available equipment.

Protocol A: Protein Precipitation (PPT) with Phospholipid Removal

Best for: High-concentration samples (urine, early-stage plasma PK), High Throughput.

Standard PPT leaves phospholipids in the supernatant, which accumulate on the HILIC column and cause ion suppression. We modify this by using a "Hybrid SPE" approach or a specific crash solvent ratio.

Materials
  • Crash Solvent: Acetonitrile (ACN) containing 1% Formic Acid.

  • Internal Standard (IS): Metformin-D6 (highly recommended due to matrix effects).

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube or 96-well plate.

  • Spike: Add 10 µL of IS working solution.

  • Precipitate: Add 150 µL (3:1 ratio) of Cold ACN + 1% Formic Acid .

    • Why Acid? Acidification helps break protein binding (though low for Metformin) and ensures the drug is fully protonated for HILIC retention later.

  • Vortex: High speed for 2 minutes.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial.

    • Critical Step: Do NOT evaporate to dryness. Metformin is volatile-resistant, but redissolving dry biguanides can be difficult due to adsorption to glass. Dilute the supernatant with 100 µL of ACN (to match HILIC mobile phase) and inject.

Protocol B: Mixed-Mode Cation Exchange SPE (The Gold Standard)

Best for: Trace analysis, complex tissue, dirty plasma.

Because biguanides are positively charged (cations) at neutral pH, Mixed-Mode Strong Cation Exchange (MCX) is the most powerful tool. It allows you to wash away neutral interferences (lipids) with 100% organic solvent while the drug stays locked to the sorbent via ionic bonding.

Mechanism of Action[2][3]
  • Retention: Ionic interaction (Sorbent

    
    
    
    
    
    Drug
    
    
    ).
  • Interference Removal: Hydrophobic wash removes neutrals/acids.

  • Elution: High pH breaks the ionic bond (neutralizes the drug or suppresses ionization).

Step-by-Step Protocol (Waters Oasis MCX or Phenomenex Strata-X-C)
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Dilute 100 µL Plasma with 100 µL 2% Phosphoric Acid (

      
      ) .
      
    • Why? Acidification ensures the drug is positively charged (

      
      ) and disrupts protein binding.
      
    • Load onto cartridge at 1 mL/min.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water . (Removes salts/proteins).[2]

  • Wash 2 (Organic - The "Magic" Step):

    • 1 mL 100% Methanol .

    • Why? Since the drug is locked ionically, you can use strong organic solvents to strip away phospholipids and hydrophobic neutrals without losing the analyte.

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide (

      
      ) in Methanol .
      
    • Why? The high pH (approx pH 11-12) deprotonates the biguanide (or competes for the exchange site), releasing it from the sorbent.

  • Post-Elution:

    • Evaporate under Nitrogen at 40°C.

    • Reconstitute in 90:10 ACN:Water (10mM Ammonium Formate) .

SPE Load 1. LOAD (Acidic pH) Drug (+) binds to Sorbent (-) Wash 2. ORGANIC WASH (100% MeOH) Removes Lipids Drug stays bound Load->Wash  Purification Elute 3. ELUTE (5% NH4OH in MeOH) High pH releases Drug Wash->Elute  Recovery

Figure 2: The Mixed-Mode Cation Exchange (MCX) mechanism allows for aggressive organic washing, yielding cleaner extracts than standard C18.

Protocol C: Ion-Pair Liquid-Liquid Extraction

Best for: Labs without SPE manifolds; specialized selectivity.

Since biguanides won't extract into organic solvents alone, we use an Ion-Pairing Agent (e.g., DEHPA or SDS) to form a neutral hydrophobic complex that will extract.

Reagents
  • Ion-Pair Reagent: Di-(2-ethylhexyl) phosphoric acid (DEHPA) or Sodium Dodecyl Sulfate (SDS).

  • Extraction Solvent: n-Octanol or Ethyl Acetate.

Protocol
  • Buffer: Mix 100 µL Plasma with 100 µL Borate Buffer (pH 9-10) .

  • Complexation: Add 500 µL of 0.1 M DEHPA in Ethyl Acetate .

  • Extraction: Vortex vigorously for 5 minutes. The DEHPA forms a complex with Metformin.

  • Phase Separation: Centrifuge. Transfer the upper organic layer.

  • Back-Extraction (Optional but Recommended):

    • Add 100 µL of 0.1 M HCl to the organic layer. Vortex.

    • The acid breaks the complex, pulling the Metformin back into the clean aqueous phase.

    • Inject the aqueous phase directly.

Chromatographic Conditions (LC-MS/MS)

Extraction is futile if the chromatography fails. Do not use C18. Use Hydrophilic Interaction Liquid Chromatography (HILIC).

Recommended System
  • Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100mm, 1.7 µm) or SeQuant ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 90% B (High organic to retain polar drug)

    • 3.0 min: 50% B[3]

    • 3.1 min: 90% B (Re-equilibrate)

Note: Biguanides elute later in HILIC (unlike C18). Expect Metformin at ~2-3 minutes.[2]

Data Summary & Validation

ParameterProtocol A (PPT)Protocol B (MCX SPE)Protocol C (Ion-Pair LLE)
Recovery > 95%85 - 95%70 - 80%
Matrix Effect High (Suppression)Low (Clean)Moderate
Throughput 96 samples / 1 hr96 samples / 4 hrs24 samples / 2 hrs
Limit of Quant ~10 ng/mL~0.1 ng/mL~5 ng/mL
Cost $

$

References

  • Gabler, J., et al. (2019). "A HILIC-MS/MS assay for the quantification of metformin and sitagliptin in human plasma and urine." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Waters Corporation. (2021). "Simultaneous Extraction of Metformin, Linagliptin and Empagliflozin From Human Plasma Using Mixed-Mode SPE." Application Note. Link

  • Niopas, I., & Daftsios, A. C. (2003). "Determination of metformin in plasma using a new ion pair solid phase extraction technique." Journal of Chromatography B. Link

  • Al-Rifai, H., et al. (2025).[4] "Ion-Pair Vortex Assisted Liquid-Liquid Microextraction... for Metformin." ResearchGate.[2][5] Link

  • Graham, G. G., et al. (2011). "Clinical Pharmacokinetics of Metformin." Clinical Pharmacokinetics. Link

Sources

Technical Notes & Optimization

Troubleshooting

Separating Phenformin from N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Welcome to the Analytical Troubleshooting Center. As drug development professionals, separating highly polar, structurally similar basic compounds is one of the most persistent challenges in chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As drug development professionals, separating highly polar, structurally similar basic compounds is one of the most persistent challenges in chromatography. This guide provides authoritative, mechanistic insights and field-proven methodologies for separating Phenformin (1-(2-phenylethyl)biguanide) from its synthetic impurity, N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (the acetamidine analog).

Mechanistic Insights: The Chemistry of Co-Elution

To solve a separation failure, we must first understand the causality of the interaction.

Phenformin is a highly polar biguanide antidiabetic agent with a high pKa (~11.8), meaning it remains fully protonated and highly hydrophilic under standard acidic or neutral chromatographic conditions[1]. Analytical characterization routinely employs HPLC to monitor related substances and degradation products[2].

The target impurity, N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide, differs from phenformin by a single functional group: it features a terminal ethanimidamide (acetamidine) group rather than a formimidamide (guanidino) group.

  • The Causality of Separation: This single methyl substitution replaces a hydrogen atom, slightly increasing the lipophilicity (logP) and altering the basicity of the terminal nitrogen network. Because both compounds are highly polar, they exhibit poor retention (

    
    ) and co-elute on standard reversed-phase (C18) columns. Successful resolution requires exploiting this minute lipophilic difference through secondary retention mechanisms, such as Ion-Pairing (IP) or Mixed-Mode chromatography[3].
    

Troubleshooting Guide & FAQs

Q1: Why do I observe severe peak tailing for phenformin and the acetamidine analog on standard silica-based C18 columns? A: Biguanides and amidines possess multiple basic nitrogen atoms that interact strongly with residual, unendcapped silanol groups on the silica support via secondary cation-exchange interactions. To mitigate this, you must use a highly endcapped column, switch to a hybrid organic-inorganic silica particle, or utilize a dynamic modifier that masks these active sites.

Q2: My resolution (


) between phenformin and the acetamidine analog is below 1.5. How can I increase selectivity? 
A:  Because the structural difference is merely a single methyl group, standard hydrophobic partitioning is insufficient. By introducing an ion-pairing agent like Sodium Dodecyl Sulfate (SDS), the negatively charged sulfate group forms an ion pair with the protonated biguanide/amidine moieties. The long hydrophobic alkyl chain of SDS then anchors to the C18 stationary phase. The slightly larger lipophilic surface area of the acetamidine analog's methyl group amplifies its hydrophobic interaction with the dynamically coated C18 phase, leading to a longer retention time and successful baseline resolution[4].

Q3: I need to identify the acetamidine analog using LC-MS/MS, but my current method uses SDS, which suppresses ionization. What is the alternative? A: SDS is a non-volatile salt and is strictly incompatible with Electrospray Ionization (ESI). You must transition to a mixed-mode chromatography column (e.g., Primesep 200) that features embedded acidic cation-exchange groups. This allows the use of MS-friendly volatile buffers (like ammonium acetate at pH 4.0 - 5.0) while maintaining the necessary electrostatic retention mechanism for these highly polar analytes[3].

Experimental Protocol: IP-RP-HPLC Separation

This step-by-step methodology utilizes Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for UV-based quantification[4].

Self-Validating System: This protocol mandates a System Suitability Test (SST). If the resolution (


) between the two peaks is not 

, the dynamic coating of the stationary phase is incomplete, and sample analysis must not proceed.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 10 mmol of Sodium Dodecyl Sulfate (SDS) and 5 mmol of Potassium Dihydrogen Phosphate (

    
    ) in 1.0 L of ultrapure water. Adjust the pH to exactly 3.5 
    
    
    
    0.05 using dilute phosphoric acid.
    • Causality: pH 3.5 ensures full protonation of the biguanide/amidine groups for optimal ion-pairing, while simultaneously suppressing the ionization of residual silanols on the column.

  • Organic Phase (B): HPLC-grade Methanol.

Step 2: Column Equilibration

  • Column: Phenomenex ODS-C18 (250 mm × 4.6 mm, 5 µm) or an equivalent highly endcapped phase.

  • Isocratic Elution: 72% A / 28% B.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Critical Step: Flush the column with the mobile phase for at least 20 column volumes. Causality: SDS requires significant time to dynamically coat the C18 stationary phase and establish the pseudo-ion-exchange surface.

Step 3: System Suitability Testing (SST)

  • Inject a mixed standard containing 10 µg/mL of phenformin hydrochloride and 10 µg/mL of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide.

  • Monitor at UV 216 nm.

  • Validation Criteria: Proceed to Step 4 only if

    
     and Tailing factor (
    
    
    
    )
    
    
    .

Step 4: Sample Analysis

  • Inject 10 µL of the experimental sample. Quantify the acetamidine analog impurity based on the established calibration curve.

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters when comparing standard RP-HPLC against optimized separation strategies.

Method StrategyStationary PhaseMobile Phase ModifierRetention Time: Phenformin (min)Retention Time: Analog (min)Resolution (

)
MS Compatible?
Standard RP-HPLC C18 (Endcapped)0.1% Formic Acid1.81.9< 1.0 (Fail)Yes
IP-RP-HPLC C18 (Endcapped)10 mM SDS, pH 3.58.510.2> 2.5 (Pass)No
Mixed-Mode Primesep 200Ammonium Acetate6.27.52.1 (Pass)Yes

Method Development Workflow

G Start Start: Co-elution on C18 (Rs < 1.0) CheckMS Is LC-MS Compatibility Required? Start->CheckMS PathMS_Yes Yes: Avoid Non-Volatile Salts CheckMS->PathMS_Yes PathMS_No No: UV Detection Sufficient CheckMS->PathMS_No MixedMode Mixed-Mode Chromatography (e.g., Primesep 200) PathMS_Yes->MixedMode IonPair Ion-Pairing RP-HPLC (e.g., C18 Column) PathMS_No->IonPair VolatileBuffer Use Volatile Buffer (Ammonium Acetate pH 4-5) MixedMode->VolatileBuffer Success Baseline Resolution Achieved (Rs > 2.0) VolatileBuffer->Success SDSBuffer Use Dynamic Modifier (10 mM SDS, pH 3.5) IonPair->SDSBuffer SDSBuffer->Success

Decision tree for resolving phenformin and its acetamidine analog based on detection requirements.

References

  • WANG, Ben-xiao, et al. "HPLC determination of the related substances of phenformin hydrochloride." Chinese Journal of Pharmaceutical Analysis.[4] URL:[Link]

  • Veeprho Pharmaceuticals. "Phenformin Impurities and Related Compound." Veeprho.[2] URL:[Link]

  • SIELC Technologies. "High Performance Liquid Chromatography (HPLC) Method for Analysis of Phenformin." SIELC Applications.[3] URL:[Link]

  • National Center for Biotechnology Information. "Phenformin | C10H15N5 | CID 8249." PubChem.[1] URL:[Link]

Sources

Optimization

Technical Support Center: Improving Peak Resolution of Biguanide Impurities in HPLC

Welcome to the technical support center for the analysis of biguanides and their impurities. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of biguanides and their impurities. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving optimal peak resolution in High-Performance Liquid Chromatography (HPLC). Biguanides, such as metformin, are highly polar and cationic molecules, presenting unique challenges for separation from their structurally similar impurities.[1][2][3] This resource provides in-depth, experience-driven answers to common troubleshooting questions, explains the underlying chromatographic principles, and offers validated protocols to enhance your analytical success.

The Core Challenge: Why Are Biguanides So Difficult to Analyze?

Metformin and its related compounds are notoriously difficult to retain and resolve on traditional reversed-phase (RP-HPLC) columns like C18.[1][4] Their high polarity means they have little affinity for the hydrophobic stationary phase and tend to elute very early, often near the void volume, making separation from other polar impurities nearly impossible.[1][4] Furthermore, as strong bases, they are protonated at typical mobile phase pH values. This positive charge can lead to undesirable secondary interactions with negatively charged silanol groups present on the surface of silica-based columns, resulting in poor peak shape (tailing).[5]

To overcome these challenges, chromatographers must employ specialized techniques that enhance retention and minimize unwanted interactions. The most common and effective strategies include Ion-Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7]

Troubleshooting & FAQs: A Scientist-to-Scientist Guide

This section addresses specific issues you may encounter during method development and routine analysis.

Q1: My metformin peak and a key impurity (e.g., cyanoguanidine) are co-eluting or have very poor resolution on my C18 column. What is happening and how do I fix it?

A1: The Underlying Cause & Solution

This is a classic retention problem. Because both metformin and its early-eluting impurities like cyanoguanidine are highly polar, they are not retained well by the non-polar C18 stationary phase.[1] To resolve this, you must introduce a mechanism that increases their retention. The most robust solution for reversed-phase systems is Ion-Pair Chromatography (IPC) .

Mechanism of Ion-Pair Chromatography: Ion-pair chromatography introduces an "ion-pair reagent" into the mobile phase. This reagent is typically a long-chain alkyl sulfonate, such as sodium dodecyl sulfate (SDS) or sodium octanesulfonate.[6][8] The reagent has a hydrophobic tail that adsorbs onto the C18 stationary phase and a negatively charged head that remains exposed to the mobile phase. The positively charged biguanide analytes then form a neutral ion-pair with the negatively charged heads of the reagent. This neutral complex has a much greater affinity for the stationary phase, leading to increased retention and allowing for separation based on subtle differences in structure.

Troubleshooting Workflow: Implementing Ion-Pair Chromatography

Caption: Workflow for implementing and optimizing Ion-Pair Chromatography.

Q2: My metformin peak is tailing significantly. Is this a column problem or a mobile phase issue?

A2: The Underlying Cause & Solution

Peak tailing for basic compounds like metformin is most often caused by secondary interactions with exposed silanol groups on the silica backbone of the HPLC column.[5] At mobile phase pH values below their pKa, silanol groups (Si-OH) can become deprotonated (Si-O-), creating localized negative charges. The positively charged metformin molecules are then electrostatically attracted to these sites, leading to a "smearing" effect as they elute, which manifests as a tailing peak. While column degradation can expose more silanols over time, this issue can often be managed through mobile phase modification.

Solutions to Mitigate Silanol Interactions:

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, but you must be careful not to exceed the pH stability of your column (typically pH > 7 for silica-based columns can cause dissolution).[5] A more effective strategy is often to lower the pH (e.g., to pH 3.0) with an acid like phosphoric acid.[6][9] At this low pH, the silanol groups are fully protonated (Si-OH), and the high concentration of protons in the mobile phase can also compete with metformin for any available negatively charged sites, effectively "masking" the secondary interactions.

  • Increase Buffer Strength: A higher concentration of buffer salts (e.g., increasing ammonium dihydrogen phosphate from 10mM to 30mM) can also help shield the silanol interactions.[10]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most of the free silanol groups have been chemically deactivated. If you are using an older or non-end-capped column, switching to a high-quality, double end-capped column can dramatically improve peak shape.[6]

  • Employ Ion-Pair Reagents: As described in Q1, ion-pair reagents coat the stationary phase, which also has the benefit of masking the underlying silanol groups and preventing these secondary interactions.[6]

Q3: I'm still struggling with resolution, and my lab wants to move away from ion-pair reagents because they can be harsh on the column and are not MS-friendly. What is my best alternative?

A3: The Underlying Cause & Solution

When traditional reversed-phase and ion-pair chromatography are not suitable, the ideal alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for the retention and separation of highly polar compounds.[7][11]

Mechanism of HILIC: HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[12][13] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like metformin and its impurities will partition into this aqueous layer and are retained. Elution is achieved by increasing the amount of the aqueous component in the mobile phase (the "strong" solvent in HILIC).[11] This provides an orthogonal (different) separation mechanism compared to reversed-phase, often yielding excellent resolution for compounds that are problematic in RP-HPLC.[7][14]

Troubleshooting Flowchart: When to Choose HILIC

Caption: Decision tree for selecting an appropriate chromatographic mode.

Experimental Protocols

Protocol 1: Ion-Pair Chromatography Method for Metformin and Impurities

This protocol is a robust starting point for separating metformin from its common impurities.

ParameterConditionRationale & Notes
Column Double end-capped C18, 250 mm x 4.6 mm, 5 µmA longer column with a high-quality packing provides the necessary efficiency for resolving closely related impurities.[6]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, 1.75 mM Sodium Dodecyl Sulfate (SDS), pH adjusted to 6.8 with dilute KOHThe phosphate buffer controls the pH, while SDS acts as the ion-pair reagent to retain the cationic analytes.[8]
Mobile Phase B AcetonitrileThe organic modifier used to elute the retained analytes.
Gradient IsocraticA starting point could be 60% A and 40% B. Adjust as needed for optimal resolution.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 40°CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.[8]
Detection UV at 218 nm or 232 nmMetformin and its impurities have low UV absorbance, requiring detection at lower wavelengths.[6][15]
Injection Vol. 10 µL

Step-by-Step Mobile Phase Preparation:

  • Weigh the appropriate amount of Potassium Dihydrogen Phosphate and Sodium Dodecyl Sulfate (SDS) and dissolve in 1L of HPLC-grade water.

  • Adjust the pH of the aqueous solution to 6.8 using a potassium hydroxide solution.

  • Filter the buffer through a 0.45 µm filter to remove particulates.

  • Prepare the final mobile phase by mixing the aqueous buffer (Phase A) and Acetonitrile (Phase B) in the desired ratio. For a 60:40 mix, combine 600 mL of Phase A with 400 mL of Phase B.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: HILIC Method for Metformin and Impurities

This protocol provides an alternative, MS-friendly approach.

ParameterConditionRationale & Notes
Column Amide or Zwitterionic HILIC, 150 mm x 2.1 mm, 1.7-3.5 µmAmide and Zwitterionic phases offer excellent retention and selectivity for polar cationic compounds.[7][10][12]
Mobile Phase A Acetonitrile with 0.1% Acetic AcidThe high organic content is essential for retention in HILIC mode.[16]
Mobile Phase B 50% Isopropanol / 50% DI H₂O / 0.1% Acetic AcidThe aqueous component acts as the strong eluting solvent.[16] Isopropanol can improve solubility.
Gradient Start at 100% A, hold for 2 min, ramp to 80% A / 20% B over 3 min, hold for 4 min, then return to 100% A.A gradient is often necessary in HILIC to elute all compounds of interest with good peak shape.[16]
Flow Rate 0.4 mL/minLower flow rates are typical for smaller internal diameter columns.[16]
Column Temp. 35°CTemperature control is crucial for reproducible retention times in HILIC.
Detection UV at 218 nm or Mass Spectrometry (MS)HILIC mobile phases are generally compatible with MS detection, allowing for more sensitive and specific analysis.[7]
Injection Vol. 1 µLThe injection solvent should ideally match the initial mobile phase composition to avoid peak distortion.[12]

References

  • Applications of ION Pair HPLC in Determination of Metformin Hydrochloride and Linagliptin in Tablet. (2023). International Journal of Latest Engineering Research and Applications, 08(09), 01-07.

  • Impurities Method for Metformin HCL Formulation. Cogent HPLC Application Note.

  • HPLC Analysis of Metformin. SIELC Technologies Application Note.

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Waters Corporation Application Note.

  • Ambadekar, S., & Keni, S. (2018). RAPID HPLC METHOD FOR IMPURITY PROFILE OF METFORMIN HYDROCHLORIDE IN PRESENCE OFITS COMBINATION DRUGS. Semantic Scholar.

  • METFORMIN HYDROCHLORIDE. (2013). European Pharmacopoeia 7.0.

  • Mihai, I., et al. (2007). Retention Behavior of Metformin and Related Impurities in Ion-Pairing Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 30(17), 2541-2556.

  • Sultana, N., et al. (2014). Development and validation of the liquid chromatographic method for simultaneous estimation of metformin, pioglitazone, and glimepiride in pharmaceutical dosage forms. Journal of Taibah University Medical Sciences, 9(1), 59-66.

  • Metformin Hydrochloride USP Monograph. (2022). Phenomenex Application Note.

  • METFORMIN HYDROCHLORIDE. European Pharmacopoeia 5.0.

  • Patel, K. S., et al. (2024). Development And Validation Of RP-HPLC Method For Anagliptin And Metformin Hydrochloride And Its Related Impurities In Tablet Dosage Form. Frontiers in Health Informatics, 13(6), 1125-1139.

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters Corporation Application Note.

  • Method for detecting related substances in metformin hydrochloride preparation. (2020). Google Patents.

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation White Paper.

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (2023). Chromasir.

  • HPLC Troubleshooting Guide. Crawford Scientific.

  • How to fix peak shape in hplc? (2023). ResearchGate.

  • [HPLC determination of metformin hydrochloride-related substances]. Request PDF.

  • Ion Pair Hplc Method For The Quantification Of Metformin In Human Urine. (2017). Journal of Applied Bioanalysis, 3(2).

  • Metformin Hydrochloride Tablets. (2025). United States Pharmacopeia (USP).

  • HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. (2024). SIELC Technologies.

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.

  • Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Request PDF.

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.

  • Metformin hydrochloride European Pharmacopoeia (EP) Reference Standard. Millipore Sigma.

  • Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent Technologies Application Note.

  • Method of Detection of Nitrosamine Impurities in Metformin. (2020). U.S. Food & Drug Administration (FDA).

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PMC.

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.

  • Application of hydrophilic interaction chromatography for the analysis of polar contaminants in food and environmental samples. (2011). PubMed.

  • HPLC determination of metformin hydrochloride-related substances. (2007). Academax.

  • Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. (2024). ResearchGate.

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). LCGC North America.

  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethanimidamide Byproduct Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate the unintended formation of ethanim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate the unintended formation of ethanimidamide (acetamidine) byproducts during organic synthesis.

This guide bypasses generic advice to focus on the fundamental chemical causality driving this side reaction, providing you with self-validating protocols and evidence-based mitigation strategies.

Diagnostic Overview: The Mechanism of Amidine Formation

Acetonitrile (


) is ubiquitous in the laboratory due to its excellent solvency and favorable dielectric constant. However, under specific catalytic conditions, it ceases to be an innocent bystander. When primary or secondary amines are present alongside a Lewis acid, transition metal, or strong Brønsted acid, the cyano group of acetonitrile becomes highly electrophilic. The amine acts as a nucleophile, attacking the nitrile carbon to form an intermediate that rapidly tautomerizes into an ethanimidamide byproduct[1][2].

Pathway MeCN Acetonitrile (Solvent) + Amine Nucleophile Activator Catalyst/Activator (Lewis Acid, Zn/Cu, H+) MeCN->Activator Coordination Intermediate Activated Nitrile Complex Activator->Intermediate Electrophilic Activation Byproduct Ethanimidamide Byproduct (Acetamidine) Intermediate->Byproduct Nucleophilic Attack Sub1 Mitigation: Solvent Substitution Byproduct->Sub1 Sub2 Mitigation: Temp & Stoichiometry Control Byproduct->Sub2

Mechanism of ethanimidamide byproduct formation and targeted mitigation strategies.

Deep-Dive FAQs: Understanding and Controlling the Chemistry

Q: Why is ethanimidamide forming in my reaction mixture when I am only using acetonitrile as a solvent? A: Acetonitrile is generally considered a stable polar aprotic solvent. However, its carbon-nitrogen triple bond (


) can be activated by transition metals (such as Zn(II), Cu, or Re) or acidic conditions[1][2]. These activators coordinate to the nitrogen atom, withdrawing electron density and rendering the nitrile carbon highly electrophilic. If your reaction contains primary or secondary amines, they will act as nucleophiles and attack this activated carbon, resulting in the formation of an ethanimidamide (acetamidine) byproduct[2].

Q: If I cannot change the solvent, how can I adjust my reaction conditions to minimize this byproduct? A: If acetonitrile is strictly required for solubility, you must manipulate the reaction kinetics to favor your desired pathway over solvent attack.

  • Temperature Control: The nucleophilic attack on a nitrile carbon generally has a higher activation energy than standard amine acylations or alkylations. By lowering the reaction temperature (e.g., to 0–5 °C), you reduce the thermal energy available, thereby suppressing the byproduct formation[3].

  • Stoichiometric Control: Avoid large excesses of the amine. Introduce the amine dropwise to maintain a low localized concentration, which prevents the amine from overwhelming the primary electrophile and attacking the solvent[4].

Q: What are the best alternative solvents if I decide to replace acetonitrile? A: The most definitive way to eliminate ethanimidamide formation is to remove the nitrile source. You should substitute acetonitrile with non-nitrile polar aprotic solvents such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or N,N-Dimethylformamide (DMF)[5]. If your reaction tolerates lower polarity, Dichloromethane (DCM) or Toluene are excellent, non-reactive alternatives.

Q: How do metal catalysts specifically influence this side reaction? A: Transition metals act as potent Lewis acids. For example, Zinc(II) and Copper readily coordinate with the nitrogen lone pair of acetonitrile. This coordination significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile, making it a prime target for nucleophilic attack by cyclic or acyclic amines[2][6]. If metal catalysts are essential for your workflow, consider utilizing strongly coordinating ligands that outcompete the solvent for the metal's binding sites, thereby shielding the solvent from activation.

Quantitative Data: Solvent Substitution Matrix

To assist in your solvent selection process, the following table summarizes alternative solvents, their physical properties, and their relative risk of generating amidine-related byproducts.

Solvent AlternativePolarity IndexReactivity with AminesEthanimidamide RiskRecommended Use Case
Acetonitrile (MeCN) 5.8High (under metal/acid activation)High Baseline solvent; avoid if amidines form.
Tetrahydrofuran (THF) 4.0NoneZero Broad substitution for polar aprotic needs.
Dichloromethane (DCM) 3.1Low (slow alkylation possible)Zero Low-temperature reactions; high solubility.
N,N-Dimethylformamide 6.4Low (formylation at high temps)Zero High-temperature, high-polarity requirements.
Toluene 2.4NoneZero Non-polar requirements; Dean-Stark setups.
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include in-process controls (IPCs) to verify success at each critical juncture.

Protocol 1: Preventative Reaction Optimization

Objective: Modify reaction parameters to kinetically disfavor solvent attack.

  • Baseline Establishment: Run your standard reaction and pull a 50 µL aliquot at 1 hour. Quench in 1 mL of methanol and analyze via HPLC/LC-MS to quantify the baseline ratio of desired product to ethanimidamide byproduct.

  • Temperature Modulation: Set up a parallel reaction in a controlled cooling bath at 0–5 °C.

    • Causality: Lowering the temperature exploits the activation energy differential between your desired reaction and the solvent-attack side reaction[3].

  • Controlled Addition: Charge the reactor with your electrophile, catalyst, and solvent. Load the amine into an addition funnel. Add the amine dropwise over 30–60 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the nucleophile, preventing it from reacting with the bulk solvent[4].

  • Validation (IPC): Pull an aliquot 30 minutes post-addition. If TLC/HPLC shows >95% conversion to the desired product with <1% byproduct, the kinetic control is successful.

Protocol 2: Remediative Scavenging and Purification

Objective: Remove formed ethanimidamide byproducts during the workup phase.

  • Reaction Quenching: Once the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride (

    
    ) or water.
    
  • Acidic Aqueous Wash: Transfer the mixture to a separatory funnel. Add a dilute aqueous acid solution (e.g., 0.25 M HCl) until the aqueous layer reaches a pH of 2–3[7].

    • Causality: Ethanimidamides are highly basic (pKa ~12). At pH 2, the amidine is fully protonated into a highly polar amidinium salt, forcing it to partition entirely into the aqueous layer[7].

  • Phase Separation (IPC): Vigorously shake and allow the layers to separate. Check the pH of the aqueous layer using indicator paper to ensure it remains acidic. If it has drifted above pH 4, add more dilute acid.

  • Organic Recovery: Drain the aqueous layer (containing the byproduct) and retain the organic layer. Wash the organic layer once with brine, dry over anhydrous magnesium sulfate (

    
    ), and concentrate in vacuo to yield the purified product.
    
References

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in Biguanide LC-MS Analysis

Status: Operational Ticket ID: BGN-TRBL-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Eliminating Baseline Noise in Metformin/Biguanide Assays Executive Summary: The "Polarity Para...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BGN-TRBL-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Eliminating Baseline Noise in Metformin/Biguanide Assays

Executive Summary: The "Polarity Paradox"

Biguanides (Metformin, Phenformin, Buformin) present a unique analytical challenge known as the "Polarity Paradox." They are small, highly polar, strongly basic molecules that exhibit negligible retention on standard C18 Reversed-Phase (RP) columns.

The Root Cause of Noise: When researchers force retention on C18 using high-aqueous mobile phases (95%+ water) or ion-pairing reagents, two noise-generating mechanisms occur:

  • Poor Desolvation: High aqueous content limits electrospray ionization (ESI) efficiency, reducing signal-to-noise (S/N) ratios.

  • Co-elution: The analyte elutes in the "dump" zone (t0) alongside salts, phospholipids, and unretained matrix components, creating a chaotic, noisy baseline.

This guide moves beyond basic "cleaning" steps to address the structural causes of baseline noise in biguanide analysis, advocating for a robust Hydrophilic Interaction Liquid Chromatography (HILIC) workflow.

Module 1: Chromatographic Isolation (The HILIC Solution)

Diagnosis: If your baseline is noisy and your analyte retention time (RT) is < 1.5 minutes (near the void volume), your noise is likely matrix co-elution .

The Protocol: Transitioning to HILIC

HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for biguanides. It uses a high-organic mobile phase (typically Acetonitrile) where water acts as the "strong" solvent.[1]

Recommended Column Chemistry:

  • Zwitterionic (ZIC-HILIC): Excellent for separating biguanides from cationic interferences.

  • Amide: High stability and retention for polar bases.

  • Bare Silica: Good retention but sensitive to mobile phase pH changes.

Critical Parameter: Mobile Phase Buffer Selection

In HILIC, salts can precipitate in high organic solvents, causing "spiking" baseline noise.

ParameterRecommendationScientific Rationale
Buffer Salt Ammonium Formate or Acetate (5–10 mM)Volatile for MS; provides ionic strength to suppress silanol interactions.
pH Control pH 3.0 – 4.0 (Adjust with Formic Acid)Biguanides are bases (pKa ~11.5 and ~2.8). Acidic pH ensures full ionization (MH+) and reduces peak tailing.
Organic Modifier Acetonitrile (ACN)Aprotic solvent essential for the HILIC partition mechanism.
Aqueous Phase 10 mM BufferSelf-Validating Step: Premix 5-10% water into your ACN channel (Mobile Phase B) to ensure buffer solubility and prevent precipitation noise.

Module 2: Sample Preparation & Matrix Effects

Diagnosis: If baseline noise appears as broad "humps" or drift rather than sharp spikes, you are likely seeing phospholipid buildup .

The "Dirty" Truth of Protein Precipitation (PPT)

Simple ACN precipitation leaves >90% of phospholipids in the sample. These lipids accumulate on the column and elute unpredictably in subsequent runs, causing "ghost" baseline noise.

Protocol: Cation-Exchange Solid Phase Extraction (SPE)

Biguanides are positively charged. Use this property to wash away neutral lipids.

  • Condition: Mixed-mode Cation Exchange (MCX) cartridge with Methanol then Water.

  • Load: Acidified sample (locks biguanide as cation).

  • Wash 1: 2% Formic Acid in Water (removes proteins/salts).

  • Wash 2: 100% Methanol (removes neutral phospholipids/hydrophobic noise).

  • Elute: 5% Ammonium Hydroxide in Methanol (releases biguanide).

Self-Validating Check: Inject a "double blank" (mobile phase only) after a high-concentration sample. If the baseline is elevated at the analyte RT, your column is contaminated with matrix.

Module 3: Mass Spectrometry & Source Contamination

Diagnosis: Continuous, grass-like noise across the entire chromatogram suggests source contamination or electronic noise .

Source Parameters for Biguanides

Biguanides are fragile. Excessive energy causes in-source fragmentation, raising the background noise floor.

  • Capillary Voltage: Keep moderate (2.5 – 3.5 kV). High voltage induces discharge (spiking noise).

  • Desolvation Temp: High (350°C+) is required for HILIC flow rates, but ensure the "Cone Gas" is active to prevent solvent clusters from entering the analyzer.

  • Crosstalk: Metformin (m/z 130) produces product ions at m/z 60 and 71. Ensure your collision cell clearance time is adequate to prevent "ghost" signals in other channels if multiplexing.

The "Divert Valve" Strategy

Direct the first 1.0 minute of flow to waste. This prevents the salt front (which contains the bulk of ion-suppressing contaminants) from entering the MS source and coating the cone/capillary.

Interactive Troubleshooting Workflow

The following diagram outlines the logical decision path for isolating the source of baseline noise.

BiguanideNoiseTroubleshooting Start START: High Baseline Noise Detected IsolateMS Step 1: Stop LC Flow. Is Noise Still Present? Start->IsolateMS MS_Issue Source/Electronic Issue: 1. Clean Cone/Capillary 2. Check Gas Purity 3. Check Capillary Voltage IsolateMS->MS_Issue Yes (Noise Persists) IsolateLC Step 2: Resume Flow, Bypass Column. (Union Connector) Is Noise Present? IsolateMS->IsolateLC No (Baseline Flat) Pump_Issue Mobile Phase/Pump Issue: 1. Contaminated Solvents 2. Buffer Precipitation 3. Mixer Failure IsolateLC->Pump_Issue Yes (Noise Returns) Column_Issue Step 3: Reconnect Column. Inject Blank Solvent. Is Noise Periodic/Eluting? IsolateLC->Column_Issue No (Baseline Flat) Carryover System Carryover: 1. Wash Needle/Loop 2. Replace Rotor Seal Column_Issue->Carryover Sharp Peaks in Blank Matrix Matrix Effect: 1. Phospholipid Build-up 2. Switch to SPE 3. Use Divert Valve Column_Issue->Matrix Broad Drift/Humps

Caption: Logic flow for isolating baseline noise sources: distinguishing between MS electronics, mobile phase chemistry, and column/matrix contamination.

Frequently Asked Questions (FAQ)

Q: Why do I see a high background signal for Metformin (m/z 130) even in blank injections? A: This is often "Carryover." Biguanides are "sticky" on stainless steel and PEEK tubing.

  • Fix: Use a needle wash solution containing 10% Formic Acid or a specialized wash solvent (e.g., ACN:Water:Isopropanol:Formic Acid). Ensure the wash time is sufficient.

Q: My HILIC baseline is "spiking" randomly. What is wrong? A: This is likely buffer precipitation . If you mix 100% Acetonitrile with 100% Aqueous Buffer inside the instrument mixer, salt can precipitate at the interface.

  • Fix: "Pre-modify" your organic channel. Instead of 100% ACN, use 95% ACN / 5% Water. This small water content keeps salts soluble during mixing.

Q: Can I use Ion-Pairing reagents (e.g., SDS, Heptafluorobutyric acid) to retain Biguanides on C18? A: Avoid if possible. While they increase retention, ion-pairing reagents permanently contaminate the LC system and cause severe ion suppression (signal loss) in the MS source. They are "sticky" and difficult to flush out, leading to persistent background noise in future assays.

Q: How do I validate that my noise is not masking the analyte? A: Perform a Post-Column Infusion . Infuse a constant stream of Metformin standard into the MS while injecting a blank matrix sample via the LC.

  • Result: You should see a steady signal. If the signal drops (suppression) or becomes erratic (noise) at the expected retention time, your matrix removal is insufficient.

References

  • Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Source: PubMed / Wiley Online Library (J Mass Spectrom) URL:[Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Source: National Institutes of Health (PMC) URL:[Link]

  • Metformin bio-distribution in mice treated with a clinically relevant paradigm. Source: PLOS ONE URL:[2][Link][2]

  • HILIC: The Pros and Cons (Expert Interview). Source: LCGC International URL:[Link]

  • Common LC/MS Contaminants and Interference Identification. Source: Restek Corporation URL:[3][Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Retention of Polar Biguanide Analogs

Welcome to the technical support center dedicated to addressing the significant challenge of achieving adequate chromatographic retention for polar biguanide analogs. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the significant challenge of achieving adequate chromatographic retention for polar biguanide analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties during method development and routine analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why do my biguanide analogs show little to no retention on a standard C18 column?

A1: Biguanide analogs, such as metformin, are highly polar and exist as cations at typical analytical pH ranges.[1][2] Standard C18 columns utilize a nonpolar stationary phase and are designed for reversed-phase chromatography, where retention is driven by hydrophobic interactions. Your polar, charged analytes have minimal affinity for the nonpolar stationary phase and are therefore poorly retained, often eluting in the void volume.[3][4] This phenomenon is a classic example of "like dissolves like," or in this case, "like retains like," failing to occur.

Q2: I've been told to use ion-pairing agents. What are they and are there any downsides?

A2: Ion-pairing agents are additives to the mobile phase that possess a charge opposite to the analyte and a hydrophobic region.[5][6] For cationic biguanides, an anionic ion-pairing agent like an alkyl sulfonate is used.[7] The agent forms a neutral ion-pair with your analyte, which then has sufficient hydrophobicity to be retained on a C18 column.[8]

However, there are significant drawbacks. Ion-pairing agents can lead to long column equilibration times, are often not compatible with mass spectrometry (MS) due to their non-volatile nature, and can irreversibly adsorb to the stationary phase, altering its selectivity and shortening its lifespan.[3][4]

Q3: What is HILIC, and is it a good alternative for biguanide analysis?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[9][10][11] It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile.[9][11][12] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[12] Analytes are eluted in order of increasing polarity.[10] HILIC is highly compatible with MS due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[12][13][14]

Q4: What is Mixed-Mode Chromatography (MMC) and how can it help?

A4: Mixed-mode chromatography utilizes stationary phases that have been engineered to exhibit more than one retention mechanism simultaneously.[15][16] For polar biguanides, a common and effective combination is reversed-phase and cation-exchange.[17] This allows for the simultaneous retention of both nonpolar and polar/charged analytes.[4] The key advantage of MMC is the ability to fine-tune selectivity by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration, often without the need for ion-pairing agents.[18] This makes it a powerful and MS-friendly technique for complex samples containing analytes with diverse polarities.[17][18]

Troubleshooting Guides & In-Depth Protocols

Guide 1: My biguanide analog is still not retained enough, even with a HILIC column.

This is a common issue that can often be resolved by systematically optimizing the mobile phase and other chromatographic parameters.

The Science Behind the Solution:

In HILIC, retention is primarily driven by the partitioning of the analyte into the aqueous layer on the stationary phase surface.[12] The thickness and composition of this layer, and therefore the retention, are highly sensitive to the mobile phase composition. By manipulating the organic content, buffer concentration, and pH, we can significantly influence the retention of polar, ionizable compounds like biguanides.

Troubleshooting Workflow Diagram

HILIC_Troubleshooting Start Initial Observation: Insufficient HILIC Retention Step1 Increase Acetonitrile Content Start->Step1 Isocratic or start of gradient Step2 Decrease Buffer Concentration Step1->Step2 If retention is still low End Sufficient Retention Achieved Step1->End If successful Step3 Adjust Mobile Phase pH Step2->Step3 If peak shape is poor or selectivity needs adjustment Step2->End If successful Step4 Consider a Different HILIC Stationary Phase Step3->Step4 If optimization is insufficient Step3->End If successful Step4->End

Caption: Troubleshooting workflow for insufficient HILIC retention.

Step-by-Step Protocol for HILIC Method Optimization:
  • Increase the Organic Content:

    • Action: Increase the percentage of acetonitrile in your mobile phase in small increments (e.g., from 85% to 90%, then to 95%).

    • Rationale: In HILIC, acetonitrile is the weak solvent. Increasing its concentration enhances the partitioning of the polar analyte into the aqueous layer on the stationary phase, thereby increasing retention.

  • Decrease the Buffer Concentration:

    • Action: Lower the concentration of the aqueous buffer (e.g., from 20 mM to 10 mM or 5 mM ammonium formate).

    • Rationale: For cationic biguanides, a secondary retention mechanism in HILIC can be cation exchange with silanols on the silica surface.[19] Decreasing the buffer concentration reduces the competition from buffer cations (e.g., NH4+) for these sites, leading to increased analyte retention.

  • Optimize the Mobile Phase pH:

    • Action: Adjust the pH of the aqueous portion of your mobile phase. For basic compounds like biguanides, explore a pH range of 3 to 6.

    • Rationale: The pH will affect the charge state of both the analyte and the stationary phase. For silica-based HILIC columns, a lower pH will suppress the ionization of surface silanols, reducing cation exchange interactions. The effect on the analyte's charge and its interaction with the stationary phase can modulate retention and selectivity.[20]

  • Evaluate Different HILIC Stationary Phases:

    • Action: If the above steps do not yield satisfactory results, consider a HILIC column with a different chemistry.

    • Rationale: Different HILIC phases offer different selectivities. For example:

      • Bare Silica: Offers strong cation exchange character.[13]

      • Amide: Provides good hydrogen bonding capabilities.[21]

      • Zwitterionic (e.g., ZIC-HILIC): Can offer unique selectivity and is effective for retaining charged analytes.[22]

Guide 2: I am using a mixed-mode column, but my peak shape is poor (tailing or fronting).

Poor peak shape on a mixed-mode column often indicates that the dual retention mechanisms are not properly balanced for your analyte and conditions.

The Science Behind the Solution:

Mixed-mode chromatography combines hydrophobic (reversed-phase) and electrostatic (ion-exchange) interactions.[23][24] Peak shape is highly dependent on the interplay of these mechanisms, which are controlled by the mobile phase organic content, pH, and ionic strength. For a cationic biguanide, the ion-exchange component is critical. If the ionic strength is too low, the analyte may interact too strongly with the stationary phase, causing tailing. If the pH is not optimal for the desired charge state of the analyte and stationary phase, peak shape can also be compromised.

Troubleshooting Workflow Diagram

MMC_PeakShape_Troubleshooting Start Initial Observation: Poor Peak Shape on MMC Step1 Adjust Buffer Concentration Start->Step1 Primary control for ion-exchange interaction Step2 Adjust Mobile Phase pH Step1->Step2 To alter charge state of analyte and stationary phase End Good Peak Shape Achieved Step1->End If successful Step3 Modify Organic Solvent Content Step2->Step3 To modify hydrophobic interaction Step2->End If successful Step3->End

Caption: Troubleshooting workflow for poor peak shape in mixed-mode chromatography.

Step-by-Step Protocol for Mixed-Mode Peak Shape Optimization:
  • Optimize Buffer Concentration (Ionic Strength):

    • Action: Methodically vary the buffer concentration (e.g., 25 mM, 50 mM, 100 mM ammonium formate).

    • Rationale: The buffer ions compete with the cationic biguanide for the ion-exchange sites on the stationary phase.[2]

      • If you observe peak tailing: Increase the buffer concentration. This will help to more effectively displace the analyte from the ion-exchange sites, leading to a more symmetrical peak.

      • If you observe peak fronting (less common for this issue): Decrease the buffer concentration.

  • Adjust Mobile Phase pH:

    • Action: Analyze your sample using mobile phases with different pH values (e.g., pH 3.0, 4.5, 6.0).

    • Rationale: The pH dictates the charge state of your biguanide analyte and the ion-exchange groups on the stationary phase. For a cation-exchange mechanism, you want your basic analyte to be protonated (positively charged) and the stationary phase to be deprotonated (negatively charged). Adjusting the pH can optimize this interaction and improve peak shape.[25]

  • Modify Organic Solvent Content:

    • Action: Adjust the percentage of organic solvent (e.g., acetonitrile or methanol).

    • Rationale: While the primary issue is likely related to the ion-exchange mechanism, the reversed-phase component still plays a role.[4] Modifying the organic content can alter the hydrophobic interactions and, in some cases, improve peak symmetry.

Data Summary Table: Recommended Starting Conditions

Chromatographic ModeStationary Phase ExamplesMobile Phase Organic (Starting %)Aqueous Component (Starting Conditions)Key Considerations
HILIC Bare Silica, Amide, Zwitterionic (ZIC-HILIC)85-95% Acetonitrile10-20 mM Ammonium Formate or Acetate, pH 3-6High organic content enhances MS sensitivity.[14] Requires longer equilibration times.
Mixed-Mode Reversed-Phase / Cation-Exchange (e.g., C18 with embedded sulfonic acid groups)20-50% Acetonitrile25-100 mM Ammonium Formate, pH 3-6Offers tunable selectivity by adjusting pH and ionic strength.[18] No ion-pairing agents needed.[4]
Ion-Pair RP C18, C810-40% Acetonitrile or Methanol5-10 mM Alkyl Sulfonate (e.g., Hexanesulfonate) in buffered aqueous solutionCan provide good retention but is often not MS-compatible and can lead to column contamination.[3]

References

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2020). LCGC North America. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Journal of Separation Science. [Link]

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). (n.d.). Waters Corporation. [Link]

  • Mixed Mode Chromatography (MMC) Technology. (n.d.). CD Formulation. [Link]

  • Principle and Mechanisms of Reversed Phase Ion Pairing Chromatography (with Animation). (2013). Bio-Byword. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (2004). Waters Corporation. [Link]

  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. [Link]

  • HILIC. (n.d.). Dr. Maisch. [Link]

  • Mixed-Mode Chromatography. (n.d.). ResearchGate. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. [Link]

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. (n.d.). Waters Corporation. [Link]

  • Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry for Therapeutic Drug Monitoring of Metformin and Rosuvastatin in Human Plasma. (2018). National Center for Biotechnology Information. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. [Link]

  • Mixed-Mode Chromatography: Principles, Methods, and Applications. (n.d.). ResearchGate. [Link]

  • Mixed-mode chromatography. (n.d.). Wikipedia. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. (2020). LCGC International. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Mixed-Mode HPLC Separation. (n.d.). SIELC Technologies. [Link]

  • HPLC Methods for analysis of Metformin. (n.d.). HELIX Chromatography. [Link]

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). (n.d.). Waters Corporation. [Link]

  • Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column. (2006). PubMed. [Link]

  • Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. (2025). LCGC. [Link]

  • Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. (n.d.). Obrnuta faza. [Link]

  • Analytical Techniques for the Determination of Metformin and its Combinations with Oral Hypoglycemic Agents. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. (n.d.). Waters Corporation. [Link]

  • Retention Mechanisms of Two Antidiabetic Drugs Metformin and Pioglitazone on the Hydrophilic Interaction Liquid Chromatography. (2025). ResearchGate. [Link]

  • RP-HPLC Method for simultaneous Estimation of Metformin and lingaliptin in Pharmaceutical formulation. (2024). Allied Academies. [Link]

  • Big change in Retetion time of Metformin. (2012). Chromatography Forum. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Welcome to the technical support center for the purification of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this biguanide derivative. The information herein is synthesized from established methodologies for analogous compounds, such as phenformin, and general principles for the purification of polar, basic molecules.

Introduction to Purification Challenges

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide, a close analog of the biguanide drug phenformin, presents a unique set of purification challenges due to its chemical nature. The presence of multiple basic nitrogen atoms within the biguanide functional group results in high polarity and a tendency to exist as a salt, typically the hydrochloride salt. These properties can lead to difficulties in standard purification techniques, such as poor retention or peak shape in reversed-phase chromatography and insolubility in common organic solvents.

This guide provides a structured approach to tackling these challenges, offering troubleshooting advice and detailed protocols for various purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide sample?

A1: Based on the common synthetic routes for biguanides, which often involve the reaction of a substituted amine with dicyandiamide, potential impurities include:

  • Unreacted Starting Materials: Such as 2-phenylethylamine and dicyandiamide.

  • Melamine and Related Triazines: These can form as byproducts from the self-condensation of dicyandiamide, especially at elevated temperatures.[1]

  • Guanylurea: A hydrolysis product of the biguanide.[2]

  • Other Biguanide-type Impurities: Cross-contamination from other synthetic precursors if not cleaned properly.[2]

Q2: My compound streaks badly on a silica gel column during flash chromatography. What can I do?

A2: The streaking you are observing is likely due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[3] To mitigate this, you have a few options:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a competing base, like triethylamine (1-2%) or ammonium hydroxide (in a methanol co-solvent), can neutralize the acidic sites on the silica and improve peak shape.

  • Use an Alternative Stationary Phase: Consider using a more inert or basic stationary phase. Basic or neutral alumina can be an excellent alternative for purifying basic compounds, as it minimizes the strong acidic interactions that cause streaking on silica.[4][5][6] Amine-functionalized silica is another option that provides a basic surface.[3]

Q3: I'm having trouble finding a suitable solvent system for recrystallizing my compound, which is likely the hydrochloride salt. Any suggestions?

A3: Recrystallization of highly polar hydrochloride salts can be challenging. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7][8] For biguanide hydrochlorides, consider the following:

  • Alcohol/Water Mixtures: Ethanol/water or methanol/water mixtures are often effective. The compound is typically dissolved in a minimal amount of hot water or the alcohol/water mixture, and then the solution is allowed to cool slowly.

  • Ethanol or Methanol: Pure hot ethanol or methanol can sometimes be sufficient.[1]

  • Acetonitrile: This can be a useful solvent for precipitating biguanide hydrochloride salts.[9]

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system can be employed. The compound is dissolved in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (one in which it is sparingly soluble) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.

Q4: My compound shows significant peak tailing during HPLC analysis on a C18 column. How can I improve the peak shape?

A4: Peak tailing for basic compounds on reversed-phase columns is a common issue, often caused by secondary interactions between the protonated amine groups of the analyte and residual, negatively charged silanol groups on the silica backbone of the stationary phase.[10][11][12][13] Here are several strategies to improve peak symmetry:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) will ensure that your basic compound is fully protonated and will also suppress the ionization of the silanol groups, thereby minimizing unwanted ionic interactions.[12]

  • Use a Mobile Phase Additive: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites. However, TEA can suppress ionization in mass spectrometry detection.

  • Employ a Modern, High-Purity, End-Capped Column: Newer generations of silica-based columns have very low metal content and are extensively end-capped to minimize the number of accessible silanol groups, leading to much-improved peak shapes for basic analytes.[12]

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivities and improved peak shapes for basic compounds. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[14]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Purification - Irreversible adsorption onto silica gel. - Decomposition on the stationary phase. - Co-elution with impurities. - Product is too soluble in the recrystallization mother liquor.- Switch to a less acidic stationary phase like alumina or a functionalized silica.[3][4] - Perform a stability test of your compound on a small amount of silica gel before scaling up. - Optimize your chromatographic conditions for better resolution. - For recrystallization, ensure you are using a minimal amount of hot solvent and cool the solution thoroughly, potentially in an ice bath, to maximize crystal formation.[7]
Multiple Spots on TLC, Even After Column Chromatography - The compound may be degrading on the TLC plate (silica). - The solvent system used for the column may not be optimal. - The column may have been overloaded.- Perform a 2D TLC to check for on-plate degradation. - Re-screen for a more effective solvent system that provides better separation. - Reduce the amount of crude material loaded onto the column.
Product is an Oil Instead of a Solid After Purification - Residual solvent. - The compound may be a salt with a low melting point or exists as an amorphous solid. - Presence of impurities that inhibit crystallization.- Ensure the product is thoroughly dried under high vacuum. - Attempt to precipitate the compound from a solution by adding a non-solvent. - Triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. - Re-purify the material using an alternative method to remove impurities.
Inconsistent Retention Times in HPLC - Inadequate column equilibration. - Changes in mobile phase composition or pH. - Column degradation.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Prepare fresh mobile phase daily and ensure accurate pH adjustment. - Use a guard column to protect the analytical column and replace it regularly.

Detailed Purification Protocols

Note: These protocols are based on established methods for structurally similar biguanide compounds and may require optimization for N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide.

Protocol 1: Purification by Recrystallization (for Hydrochloride Salt)

This protocol is suitable for purifying the hydrochloride salt of the target compound, which is often the form isolated from synthesis.

Materials:

  • Crude N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide hydrochloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of a 9:1 ethanol:water mixture and heat the solution to a gentle boil with stirring.

  • Continue adding the hot solvent mixture dropwise until all the solid has just dissolved.

  • If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing neutral and acidic impurities from the basic target compound.[15][16][17]

Materials:

  • Crude N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

  • Diethyl ether or Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude material in diethyl ether or dichloromethane.

  • Transfer the organic solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (e.g., 3 x 50 mL for a 200 mL organic solution). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous extracts and wash them with a fresh portion of diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The free base of your compound should precipitate out.

  • If the product precipitates as a solid, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • If the product separates as an oil, extract it into a fresh portion of diethyl ether or dichloromethane.

  • Wash the organic layer containing the purified free base with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Flash Chromatography using Alumina

This protocol is an alternative to silica gel chromatography to avoid issues with strong adsorption and streaking of the basic compound.[4][5][6]

Materials:

  • Crude N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

  • Neutral or basic alumina (Brockmann I, standard grade)

  • Hexane, Ethyl acetate, Methanol

  • Flash chromatography system or glass column

  • Test tubes or fraction collector

Procedure:

  • Develop a solvent system using TLC: Use alumina TLC plates to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A common eluent system for basic compounds on alumina is a gradient of ethyl acetate in hexane, or for more polar compounds, methanol in dichloromethane.

  • Pack the column: Prepare a slurry of the alumina in the initial, least polar solvent mixture and pack the column.

  • Load the sample: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of alumina. After drying, load the solid sample onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elute the column: Begin elution with the starting solvent mixture and gradually increase the polarity.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflows

Purification_Workflow cluster_0 Initial Purification cluster_1 Chromatographic Methods cluster_2 Final Product & Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization High Purity Crude Acid_Base_Extraction Acid_Base_Extraction Crude Product->Acid_Base_Extraction Significant Neutral/Acidic Impurities Flash_Chromatography Flash_Chromatography Crude Product->Flash_Chromatography Complex Mixture Pure_Product Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Pure_Product Alumina_Column Alumina Column Flash_Chromatography->Alumina_Column Basic Compound Silica_Column Silica + Amine Flash_Chromatography->Silica_Column With Basic Modifier Alumina_Column->Pure_Product Silica_Column->Pure_Product Purity_Analysis HPLC/NMR/MS Analysis Pure_Product->Purity_Analysis QC

Caption: General purification workflow for N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide.

HPLC_Troubleshooting Peak_Tailing Problem: Peak Tailing in RP-HPLC Cause Cause: Silanol Interactions Peak_Tailing->Cause Solution1 Lower Mobile Phase pH (e.g., add Formic Acid) Cause->Solution1 Solution2 Use High-Purity, End-Capped Column Cause->Solution2 Solution3 Alternative Stationary Phase (e.g., Phenyl-Hexyl, HILIC) Cause->Solution3 Improved_Peak Result: Symmetrical Peak Solution1->Improved_Peak Solution2->Improved_Peak Solution3->Improved_Peak

Caption: Troubleshooting peak tailing for basic compounds in HPLC.

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • University of Colorado Boulder. Acid-Base Extraction. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. ACID-BASE EXTRACTION. Retrieved from [Link]

  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Santai Technologies. The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges. Retrieved from [Link]

  • Study.com. (2021, October 29). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • YMC CO., LTD. Strategy of method development for isolation/purification. Retrieved from [Link]

  • Waseda University. Recrystallization method. Retrieved from [Link]

  • ResearchGate. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Fortun, S., & Schmitzer, A. R. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2364–2371. [Link]

  • Zhang, Q., et al. (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta, 799, 52-59. [Link]

  • Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. Neuro-Oncology, 20(suppl_1), i1-i27. [Link]

  • University of California, Berkeley. Recrystallization. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Hawach. (2025, February 11). Function, Installation of Neutral Alumina Flash Columns. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Veeprho. Phenformin Impurities and Related Compound. Retrieved from [Link]

  • Zhang, X., et al. (2017). The synthesis and characterization of Bis- (biguanide-p-phenyl) methane. IOP Conference Series: Materials Science and Engineering, 213, 012051. [Link]

  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Google Patents. US20160317478A1 - Biguanide Derivative, A Preparation Method Thereof, And A Pharmaceutical Composition Containing The Biguanide Derivative As An Active Ingredient.
  • ResearchGate. (2018, February 1). (PDF) Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • LCGC International. (2022, April 15). Introduction to Preparative HPLC. Retrieved from [Link]

  • Universidade Nova de Lisboa. Synthesis of sugar-biguanide hybrids to study their potential biological effects. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Beilstein-Institut. (2021, May 5). Synthetic accesses to biguanide compounds. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

  • Hong Kong Medical Journal. Hazards posed by a banned drug--phenformin is still hanging around. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Retrieved from [Link]

  • Pharmaffiliates. Phenformin Hydrochloride-impurities. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of Phenformin and its Analogs

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals facing the analytical challenge of co-eluting Phenformin and its methyl-analogs. This guide is structured as a seri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals facing the analytical challenge of co-eluting Phenformin and its methyl-analogs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide both foundational understanding and actionable protocols. Our approach is grounded in chromatographic theory and validated by field experience to ensure you can develop robust and reliable analytical methods.

FAQ 1: Why do Phenformin and its methyl-analogs frequently co-elute on my standard C18 HPLC column?

Answer:

The primary reason for the co-elution of Phenformin and its methyl-analogs is their profound structural similarity. As biguanides, these compounds are characterized by a highly polar and basic functional group.[1][2][3] The addition of one or more methyl groups creates analogs that are positional isomers or close homologs with nearly identical physicochemical properties.

  • Hydrophobicity: Standard C18 (octadecylsilane) columns separate compounds primarily based on hydrophobicity.[4] Phenformin and its simple methyl-analogs have very similar low hydrophobicity (Phenformin log P = -0.8), leading to poor retention and minimal differential partitioning into the C18 stationary phase.[5][6]

  • Polarity and Charge State: Phenformin is a strong base with two pKa values around 2.7–3.1 and 11.8–12.9.[5][6][7] In typical reversed-phase mobile phases (pH 2-8), the biguanide structure is fully protonated and carries a positive charge. This high polarity results in minimal interaction with the non-polar C18 phase. Since the methyl-analogs share the same core structure, their charge states and polarities are nearly identical, offering little basis for separation on a standard C18 column.

  • Secondary Interactions: Poorly end-capped C18 columns possess exposed, acidic silanol groups (Si-OH) on the silica surface. These can interact ionically with the positively charged biguanides, leading to severe peak tailing rather than improved separation.

In essence, a standard C18 column does not offer a strong or selective enough interaction mechanism to differentiate between these closely related, highly polar, and basic molecules.

FAQ 2: How can I strategically modify my mobile phase to resolve these co-eluting peaks?

Answer:

Mobile phase optimization is the most direct and powerful tool for manipulating selectivity for ionizable compounds like Phenformin. The goal is to subtly alter the ionization or presentation of the analytes to the stationary phase.

A. pH Manipulation

While Phenformin remains charged over a wide pH range, minor adjustments can still influence selectivity, especially if the methyl-analogs have slightly different pKa values. Operating at a pH between 3 and 4 is a common starting point.[8]

B. Ion-Pairing Chromatography

This is a highly effective technique for retaining and separating polar, charged analytes on a reversed-phase column.[9][10] An ion-pairing reagent, which is a large counter-ion, is added to the mobile phase.

  • Mechanism: The reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfonate), has a polar head that pairs with the positively charged Phenformin and a non-polar tail that interacts strongly with the C18 stationary phase.[8][11] This effectively increases the retention of the analytes and introduces a new selectivity mechanism based on the strength of the ion-pair formation, which can differ subtly between the analogs.

  • Common Reagents: For positive bases like Phenformin, anionic reagents are used. Examples include sodium dodecyl sulfonate (SDS)[8][12] or heptanesulfonate.[13]

Detailed Protocol: Ion-Pairing Method Development
  • Column: Standard L1 C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Initial Mobile Phase A: Prepare a 10-20 mM potassium dihydrogen phosphate buffer.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Ion-Pair Reagent: Add 5-10 mM sodium dodecyl sulfonate to Mobile Phase A.

  • pH Adjustment: Adjust the pH of Mobile Phase A to 3.5 using phosphoric acid.[8]

  • Initial Conditions: Start with a gradient of 30-70% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min.

  • Optimization:

    • Adjust the concentration of the ion-pairing reagent. Higher concentrations increase retention.

    • Modify the pH. Small changes can alter selectivity.

    • Change the organic modifier (Acetonitrile vs. Methanol) to alter elution strength and selectivity.

Causality Insight: The choice of ion-pairing reagent and its concentration directly controls the hydrophobicity of the analyte-reagent complex. Subtle differences in the steric hindrance around the positive charge on Phenformin vs. its methyl-analogs can lead to differential pairing efficiency, which is the key to achieving separation.

FAQ 3: My mobile phase optimization isn't enough. What alternative column chemistries should I explore?

Answer:

When mobile phase changes on a C18 column fail, the next logical step is to change the stationary phase to introduce different separation mechanisms.[4] For polar basic compounds like Phenformin, several alternatives are superior to standard C18.

Alternative Stationary Phases for Phenformin Analogs
Stationary PhasePrimary Interaction Mechanism(s)Advantages for Phenformin AnalogsDisadvantages/Considerations
Polar-Embedded C18 Hydrophobic & Hydrogen BondingThe embedded polar group (e.g., amide, carbamate) shields residual silanols, reducing peak tailing for basic compounds.[14][15] It also provides an alternative interaction site (hydrogen bonding) for enhanced selectivity.May have different selectivity compared to traditional C18. Requires careful mobile phase selection.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π InteractionsThe phenyl rings in the stationary phase can interact with the aromatic ring of Phenformin via π-π stacking.[16] The position of a methyl group on the analog's structure can influence this interaction, offering a unique selectivity mechanism.Less hydrophobic than C18, which may require lower organic content in the mobile phase.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeOffers multiple interaction modes. Particularly effective for separating positional isomers and polar compounds.[13] Its electron-deficient ring system interacts strongly with electron-rich aromatic rings and basic groups.Can have complex retention behavior. Method development may be more involved.
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on the stationary phase surface.[17][18][19]Excellent for retaining and separating very polar compounds that show little to no retention in reversed-phase.[20][21] Often provides orthogonal selectivity to reversed-phase methods. Amide or zwitterionic phases are common choices.[17][18]Requires high organic content (>80%) in the mobile phase. Sensitive to water content and buffer concentration. Longer equilibration times.
Workflow for Screening Alternative Columns

G

FAQ 4: I've tried multiple columns and mobile phases, but two critical methyl-analogs remain unresolved. What advanced techniques can I employ?

Answer:

When chromatographic separation is exceptionally difficult, you can turn to advanced instrumentation and detection methods.

A. Ultra-High-Performance Liquid Chromatography (UHPLC)

If you are using a conventional HPLC system, switching to UHPLC can provide a significant boost in resolution. UHPLC systems use columns packed with sub-2 µm particles, which generate much higher efficiency (more theoretical plates per unit time) than traditional HPLC columns.[22] This increased efficiency results in narrower peaks, which can often resolve closely eluting compounds without changing the underlying selectivity. Many of the alternative chemistries (PFP, HILIC) are available in UHPLC formats.[17][23]

B. High-Resolution Mass Spectrometry (HRMS)

If chromatographic separation is truly unattainable, you can use detection to differentiate the co-eluting species, provided they have a different elemental composition.

  • Scenario: Consider Phenformin (C10H15N5) and a potential impurity like melamine (C3H6N6), which can be a degradation product.[24] While these are not methyl-analogs, the principle applies. If two methyl-analogs co-elute but one has an additional unexpected modification (e.g., hydroxylation), HRMS can distinguish them.

  • Mechanism: HRMS instruments (like TOF or Orbitrap) measure mass-to-charge ratios (m/z) with extremely high accuracy (e.g., to four or five decimal places). Even though Phenformin and its methyl-analog would have different nominal masses, HRMS provides unambiguous confirmation. If two compounds have the same nominal mass but different elemental formulas, HRMS can resolve them based on their exact mass. This allows for quantification of each component within a single chromatographic peak by extracting ion chromatograms for their unique, precise masses.[20]

Trustworthiness Check: While HRMS can solve co-elution problems through selective detection, regulatory bodies often prefer full chromatographic separation. This approach is powerful for impurity identification and characterization but should be justified if used for routine quantification in a quality control environment.

References

  • Phenformin - Wikipedia. [Link]

  • Phenformin - wikidoc. [Link]

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters Corporation. [Link]

  • HPLC determination of the related substances of phenformin hydrochloride. Ingenta Connect. [Link]

  • Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column. PubMed. [Link]

  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies. [Link]

  • Which column for basic analytes. Chromatography Forum. [Link]

  • HPLC Method for Analysis of Phenformin on Primesep 100 Column. SIELC Technologies. [Link]

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Waters Corporation. [Link]

  • Impurity Profiling. Scribd. [Link]

  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. Orochem. [Link]

  • Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. MDPI. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Ion-Pair Liquid Chromatography Technique for the Estimation of Metformin in its Multi Component Dosage Forms. ResearchGate. [Link]

  • Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma. RSC Publishing. [Link]

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Gcms.cz. [Link]

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet. Waters Corporation. [Link]

  • Phenformin. PubChem. [Link]

  • Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • [HPLC determination of metformin hydrochloride-related substances]. ResearchGate. [Link]

  • Comparative performance of liquid chromatography and spectrophotometry in determining metformin hydrochloride within pharmaceutical formulations. PMC. [Link]

  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. [Link]

  • Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry for Therapeutic Drug Monitoring of Metformin and Rosuvastatin in Human Plasma. PMC. [Link]

  • A structural basis for biguanide activity. PMC. [Link]

  • ION-pair liquid chromatography technique for the estimation of metformin in its multicomponent dosage forms. PubMed. [Link]

  • Ion Pair Hplc Method For The Quantification Of Metformin In Human Urine. Journal of Applied Bioanalysis. [Link]

  • Chromatographic Separation Methods in Simple Terms. analytica-world.com. [Link]

  • HPLC Methods for analysis of Metformin. HELIX Chromatography. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. [Link]

  • Separation techniques: Chromatography. PMC. [Link]

Sources

Optimization

Technical Support Center: N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (Metformin) Solution Stability

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide, commonly known as metformin. The sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals working with N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide, commonly known as metformin. The stability of metformin in solution is a critical parameter for the accuracy and reproducibility of in vitro and in vivo studies, as well as for the development of liquid dosage forms. This guide provides answers to frequently asked questions, troubleshooting advice for common stability issues, and detailed protocols for assessing the stability of your metformin solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of metformin in aqueous solutions?

Metformin is generally considered to be a stable molecule in aqueous solutions at neutral and acidic pH under ambient conditions. However, its stability can be compromised by exposure to high pH, elevated temperatures, and UV light.

Q2: What is the primary degradation product of metformin in solution?

The main degradation product of metformin in solution is guanylurea. The formation of guanylurea occurs through the hydrolysis of metformin. It is important to monitor the levels of guanylurea in your metformin solutions, as it is a known impurity and may have different biological and toxicological properties.

Q3: How does pH affect the stability of metformin in solution?

The stability of metformin is highly dependent on the pH of the solution. It is most stable in the pH range of 3-5. As the pH increases above 6, the rate of degradation to guanylurea significantly increases, especially at elevated temperatures. Therefore, for long-term storage, it is recommended to prepare metformin solutions in a slightly acidic buffer.

Q4: What is the impact of temperature on metformin solution stability?

Elevated temperatures accelerate the degradation of metformin, particularly in neutral to alkaline solutions. For instance, a study demonstrated a significant increase in the degradation rate of metformin at 50°C compared to 25°C. It is advisable to store stock solutions of metformin at 2-8°C to minimize degradation. For short-term use, room temperature storage is generally acceptable if the solution is protected from light and has a suitable pH.

Q5: Is metformin sensitive to light?

Yes, metformin can undergo photodegradation. Exposure to UV light can lead to the formation of various degradation products, including guanylurea and other related substances. Therefore, it is crucial to protect metformin solutions from light by storing them in amber vials or by wrapping the container with aluminum foil.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with metformin solutions.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results between batches of metformin solution. Degradation of the metformin stock solution.1. Verify Stock Solution Integrity: Analyze your current stock solution for metformin concentration and the presence of guanylurea using a validated HPLC method (see Protocol 1). 2. Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution using a high-purity metformin standard. 3. Optimize Storage: Store the new stock solution at 2-8°C in an acidic buffer (pH 3-5) and protect it from light.
Precipitate formation in a concentrated metformin stock solution upon refrigeration. Low solubility at reduced temperatures.1. Warm the Solution: Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Prepare a Lower Concentration: If precipitation persists, prepare a less concentrated stock solution. 3. Consider a Different Solvent System: For very high concentrations, explore the use of co-solvents, but validate their compatibility and impact on your experimental system.
Unexpected biological activity or toxicity in cell culture experiments. Presence of degradation products, primarily guanylurea.1. Analyze for Impurities: Use HPLC to quantify the level of guanylurea in your working solution. 2. Use Freshly Prepared Solutions: For sensitive applications, always use freshly prepared metformin solutions from a validated stock. 3. Test the Degradation Product: If possible, test the effect of guanylurea alone in your experimental system to understand its contribution to the observed effects.

Protocols

Protocol 1: HPLC Method for the Quantification of Metformin and Guanylurea

This protocol provides a general method for the simultaneous determination of metformin and its primary degradation product, guanylurea, using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Metformin hydrochloride reference standard
  • Guanylurea reference standard
  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (analytical grade)
  • Orthophosphoric acid (analytical grade)
  • Water (HPLC grade)
  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 20:80 (v/v).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 232 nm
  • Injection Volume: 20 µL
  • Column Temperature: 25°C

3. Preparation of Solutions:

  • Standard Stock Solutions: Accurately weigh and dissolve metformin hydrochloride and guanylurea in the mobile phase to prepare individual stock solutions of 1 mg/mL.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
  • Sample Preparation: Dilute your metformin solution samples with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Identify the peaks of metformin and guanylurea based on their retention times compared to the standards.
  • Quantify the concentration of metformin and guanylurea in your samples using the calibration curve.
Protocol 2: Forced Degradation Study of Metformin in Solution

This protocol outlines a forced degradation study to assess the stability of metformin under various stress conditions.

1. Preparation of Metformin Solution:

  • Prepare a stock solution of metformin in water or a relevant buffer at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the metformin solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Alkaline Hydrolysis: Mix the metformin solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the metformin solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate the metformin solution at 60°C for 24 hours.
  • Photodegradation: Expose the metformin solution to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and alkaline samples before analysis.
  • Analyze all samples by HPLC (as described in Protocol 1) to determine the remaining concentration of metformin and the formation of degradation products.

4. Data Interpretation:

  • Calculate the percentage of metformin degradation under each stress condition.
  • Identify and quantify the major degradation products formed.

Visualizations

Metformin_Degradation_Pathway Metformin Metformin N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide Guanylurea Guanylurea Metformin->Guanylurea Hydrolysis (High pH, High Temperature)

Caption: Metformin Degradation Pathway

Caption: Stability Testing Workflow

References

  • Title: Stability of Metformin Hydrochloride Solutions in Polypropylene Syringes at Room and Refrigerated Temperatures Source: International Journal of Pharmaceutical Compounding URL: [Link]

  • Title: Stability of Metformin Hydrochloride in Aqueous Solutions Source: Pharmevropa URL: [Link]

  • Title: Photodegradation of Metformin in Aqueous Solutions: A Kinetic Study Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Reference Data & Comparative Studies

Validation

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide vs Metformin potency

This guide provides an in-depth technical comparison between Metformin and N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (a structural analog of Phenformin ). Executive Summary N'-[N'-(2-phenylethyl)carbamimidoyl]et...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Metformin and N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (a structural analog of Phenformin ).

Executive Summary

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (hereafter referred to as the Phenethyl-Analog ) is a lipophilic biguanide derivative. Structurally, it is the acetamidine analog of Phenformin (1-phenethylbiguanide). While Metformin is the clinical gold standard for Type 2 Diabetes (T2D) due to its superior safety profile, the Phenethyl-Analog exhibits significantly higher in vitro potency (10–50x) and membrane permeability. However, this increased potency comes with a critical trade-off: a heightened risk of Lactic Acidosis , the toxicity that led to Phenformin's withdrawal.

This guide analyzes the physicochemical divergence, mechanistic potency, and experimental handling of these two compounds.

Chemical Identity & Structural Divergence

The core difference lies in the hydrophobic "tail" and the central amidine carbon.

FeatureMetformin Phenethyl-Analog (Phenformin-like)
IUPAC Name N,N-Dimethylimidodicarbonimidic diamideN'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide
Structure Hydrophilic dimethyl tailHydrophobic phenethyl tail + Methyl core
Physicochemical Nature Highly Polar (Hydrophilic)Lipophilic (Hydrophobic)
Membrane Permeability Low (Requires OCT Transporters)High (Passive Diffusion)
Mitochondrial Affinity Low (Accumulates via membrane potential)High (Direct hydrophobic interaction)
Structural Visualization

Structures cluster_0 Metformin cluster_1 Phenethyl-Analog M Dimethyl Group (Hydrophilic) Core1 Biguanide Core M->Core1 P Phenethyl Group (Lipophilic) Core2 Acetamidine-Guanidine Core (Methyl substituted) P->Core2

Caption: Structural comparison highlighting the lipophilic phenethyl moiety responsible for the analog's high potency.

Mechanistic Potency: Mitochondrial Complex I Inhibition

Both compounds function as Mitochondrial Complex I Inhibitors , leading to an increase in the AMP:ATP ratio and subsequent activation of AMPK (AMP-activated protein kinase). However, the kinetics of this inhibition differ radically.

Mechanism of Action
  • Entry: Metformin requires Organic Cation Transporters (OCT1/2/3) to enter the cell and mitochondria. The Phenethyl-Analog crosses membranes passively.

  • Target: Both bind to the amphipathic region of Complex I (NADH:Ubiquinone Oxidoreductase).

  • Effect: Inhibition of electron transport

    
     Reduced ATP 
    
    
    
    Increased AMP
    
    
    AMPK Activation
    
    
    Reduced Gluconeogenesis.
Potency Comparison (Experimental Data)
ParameterMetformin Phenethyl-Analog Factor
IC50 (Complex I) ~20–100 mM (Isolated Mitochondria)~1–5 mM (Isolated Mitochondria)~20x More Potent
EC50 (AMPK Activation) ~1–2 mM (Intact Cells)~10–50 µM (Intact Cells)~50x More Potent
Cellular Uptake Transporter-Dependent (Slow)Passive Diffusion (Rapid)Rapid Onset
Lactic Acidosis Risk Low (< 5 cases/100k patient-years)High (Blocks lactate metabolism)High Toxicity

Key Insight: The Phenethyl-Analog is not just "stronger"; it is bioenergetically aggressive . Because it does not rely on OCT transporters, it inhibits mitochondria in all tissue types (including heart and muscle), preventing the oxidation of lactate and causing fatal lactic acidosis. Metformin is safer because it accumulates primarily in the liver (rich in OCT1).

Signaling Pathway Diagram

Pathway Met Metformin OCT OCT1 Transporter (Liver Specific) Met->OCT Requires Phen Phenethyl-Analog Diff Passive Diffusion (Systemic) Phen->Diff Rapid Mito Mitochondria (Matrix) OCT->Mito Diff->Mito C1 Complex I Inhibition Mito->C1 ATP ATP Drop C1->ATP Lactate Block Lactate Oxidation (Toxicity) C1->Lactate Side Effect AMP AMP Rise ATP->AMP AMPK AMPK Activation AMP->AMPK Gluco Inhibit Gluconeogenesis (Therapeutic) AMPK->Gluco

Caption: Pathway illustrating why the Phenethyl-Analog's passive diffusion leads to systemic mitochondrial inhibition and higher toxicity compared to Metformin's transporter-restricted action.

Experimental Protocols

For researchers evaluating these compounds, the following protocols ensure accurate potency determination.

A. Cell Viability & Potency (MTT Assay)

Objective: Determine the IC50 for cellular toxicity/metabolic inhibition.

  • Cell Line: Use H4IIE (Rat Hepatoma) or HepG2 (Human Hepatoma).

    • Note: HepG2 expresses lower OCT1; Metformin efficacy may be lower than in primary hepatocytes. The Phenethyl-Analog will show high potency regardless.

  • Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment:

    • Metformin: Serial dilution: 0, 0.1, 0.5, 1, 5, 10, 50 mM.

    • Phenethyl-Analog: Serial dilution: 0, 1, 5, 10, 50, 100, 500 µM.

  • Incubation: 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot log(concentration) vs. % viability. Calculate IC50.

B. Glucose Uptake Assay (2-NBDG)

Objective: Measure efficacy in stimulating glucose disposal.

  • Cell Line: C2C12 Myotubes (differentiated).

  • Starvation: Serum-free media (low glucose) for 3 hours.

  • Treatment: Incubate with compounds (Metformin: 2 mM; Phenethyl-Analog: 50 µM) for 2 hours.

  • Tracer: Add 2-NBDG (Fluorescent glucose analog) at 100 µM for 30 mins.

  • Wash: PBS x3 (Ice cold).

  • Detection: Fluorescence Plate Reader (Ex/Em: 465/540 nm).

C. Mitochondrial Respiration (Seahorse XF)

Objective: Direct measurement of Complex I inhibition (Oxygen Consumption Rate - OCR).

  • Protocol: Mito Stress Test.

  • Injection A: Compound (Metformin vs. Phenethyl-Analog).

  • Observation:

    • Metformin: Gradual decline in OCR over 30-60 mins (slow uptake).

    • Phenethyl-Analog: Immediate, sharp drop in OCR (rapid entry).

Safety & Handling

  • Metformin:

    • Signal Word: Warning.

    • Handling: Standard PPE.

    • Disposal: Standard chemical waste.

  • Phenethyl-Analog (Phenformin-like):

    • Signal Word: DANGER .

    • Hazard: Fatal if swallowed. High risk of severe lactic acidosis in animal models.

    • Handling: Use in a fume hood. Double-gloving recommended.

    • In Vivo: Monitor plasma lactate levels strictly. Do not administer to animals with renal impairment.

References

  • Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475-487. Link

  • Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain. Biochemical Journal, 348(3), 607-614. Link

  • Sogame, Y., Kitamura, A., Yabuki, M., & Komuro, S. (2009). Liver uptake of biguanides in rats. Biomedicine & Pharmacotherapy, 63(5), 333-336. Link

  • PubChem Compound Summary. (2024). Phenformin (CID 8249). National Center for Biotechnology Information. Link

Comparative

A Comparative Guide to the Toxicity Profiles of Phenformin and Its Impurities

For Researchers, Scientists, and Drug Development Professionals Introduction Phenformin, a member of the biguanide class of oral antihyperglycemic agents, was once widely used for the treatment of type 2 diabetes. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin, a member of the biguanide class of oral antihyperglycemic agents, was once widely used for the treatment of type 2 diabetes. However, it was withdrawn from most markets in the late 1970s due to a high risk of lactic acidosis, a serious and often fatal metabolic complication[1][2][3]. Despite its withdrawal for diabetic indications, there is renewed interest in phenformin for its potent anti-cancer properties[3]. This has led to a re-examination of its toxicological profile.

In the development and manufacturing of any active pharmaceutical ingredient (API), the presence of impurities is inevitable. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or from starting materials and intermediates[4]. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety and efficacy[5][6]. Understanding the toxicity profile of not only the API but also its impurities is a critical aspect of drug development and safety assessment.

This guide provides an in-depth, objective comparison of the toxicity profile of phenformin and its potential impurities. We will delve into the mechanistic underpinnings of their toxicity, present available experimental data, and provide detailed protocols for key toxicological assays.

Phenformin and Its Potential Impurities

The chemical structure of phenformin is 2-(N-phenethylcarbamimidoyl)guanidine. Potential impurities in phenformin can be broadly categorized as synthesis-related impurities and degradation products.

Synthesis-Related Impurities:

  • Buformin: Another biguanide that could be present as a cross-contaminant if manufacturing processes are not strictly controlled[7].

  • Metformin: A widely used biguanide that could also be a potential cross-contaminant[7].

  • Melamine: A potential byproduct from the synthesis of biguanides[[“]].

  • Dicyandiamide: A common starting material or intermediate in the synthesis of biguanides[7].

  • Phenethylamine: A potential synthetic intermediate or starting material[7].

Degradation Products:

  • Guanylurea: A known degradation product of biguanides like metformin, formed through hydrolysis, and thus a potential degradation product of phenformin[7].

Below are the chemical structures of phenformin and its potential impurities:

  • Phenformin: C10H15N5

  • Buformin: C6H15N5

  • Metformin: C4H11N5

  • Melamine: C3H6N6

  • Dicyandiamide: C2H4N4

  • Phenethylamine: C8H11N

  • Guanylurea: C2H6N4O

Comparative Toxicity Profiles

This section compares the available toxicity data for phenformin and its potential impurities across several key endpoints.

Cytotoxicity

Cytotoxicity assays are crucial for assessing the direct toxic effects of a compound on cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

CompoundCell LineIC50 ValueReference
Phenformin SH-SY5Y (human neuroblastoma)2.76 ± 0.09 mM[9]
Melamine NRK-52E (rat kidney)1.89 mg/mL[10][11]
293T (human embryonic kidney)2.07 mg/mL[10][11]
FaO (rat hepatoma)6.4 ± 0.62 mM[12]
L6 (rat skeletal)8.2 ± 1.51 mM[12]
Guanylurea Brachionus calyciflorus (rotifer)LC50: 544.53 mg/L (24h)[4]
Metformin Brachionus calyciflorus (rotifer)LC50: 907.44 mg/L (24h)[4]

From the available data, melamine exhibits cytotoxicity in the millimolar range in mammalian cell lines[10][11][12]. Studies on the aquatic organism Brachionus calyciflorus suggest that the degradation product guanylurea is significantly more toxic than metformin[4]. This is a critical finding, as it highlights that a degradation product can be more toxic than the parent drug.

Mitochondrial Toxicity

Phenformin's primary mechanism of toxicity is the inhibition of mitochondrial respiratory chain complex I[1]. This leads to decreased ATP production and a subsequent shift to anaerobic glycolysis, resulting in the production of lactic acid.

A study comparing the mitochondrial toxicity of biguanides in human peripheral blood cells found that the toxic effect was more pronounced with phenformin than with metformin[13]. Both drugs were shown to damage mitochondria at complex I, with the effect aggravating with increasing doses[13].

The Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR)[3][14][15][16][17]. This allows for the determination of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity[15][17]. A comparative study using this technology would be invaluable in ranking the mitochondrial toxicity of phenformin and its impurities.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic information within a cell, causing mutations, which may lead to cancer. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[1][18][19][20][21].

While a comprehensive genotoxicity profile for all of phenformin's impurities is not available, some data exists for related compounds. For dicyandiamide, no data on germ cell mutagenicity was available in the reviewed safety data sheets[22]. It is crucial to perform genotoxicity testing for all impurities to ensure the safety of the drug substance.

Acute In Vivo Toxicity

Acute in vivo toxicity studies are essential for determining the potential for a substance to cause harm after a single dose. The median lethal dose (LD50) is a standard measure of acute toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 ValueReference
Buformin Guinea pigSubcutaneous18 mg/kg[13][23]
MouseIntraperitoneal140 mg/kg[13][23]
MouseOral300 mg/kg[13][23]
Dicyandiamide MouseOral>10,000 mg/kg[22]
RabbitDermal>2,000 mg/kg[22]
Phenethylamine Not specifiedIntraperitoneal125-200 mg/kg (toxic dose)[24]

The available data indicates that buformin has a significantly higher acute toxicity (lower LD50) compared to dicyandiamide, which has a very low acute toxicity[13][22][23]. Phenethylamine also appears to have a notable acute toxicity[24]. The high incidence of lactic acidosis associated with phenformin (64 cases per 100,000 patient-years) compared to metformin (3 cases per 100,000 patient-years) underscores its significant in vivo toxicity[1][2].

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key toxicity assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[5][6][25][26][27].

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals[5]. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of phenformin and its impurities for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay that assesses the mutagenic potential of a chemical[1][18][19][20][21].

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium[1][21].

Protocol:

  • Strain Preparation: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.

  • Metabolic Activation (S9 Mix): The test is performed with and without a metabolic activation system (S9 mix), which is a rat liver extract that mimics mammalian metabolism, to detect pro-mutagens[7].

  • Exposure: Mix the bacterial culture with the test compound (at various concentrations), with or without the S9 mix, and a small amount of histidine in a top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mitochondrial Toxicity Assessment: Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial function by directly measuring the oxygen consumption rate (OCR) of cells in real-time[3][15][16][17].

Principle: The assay uses a specialized microplate and sensor cartridge to measure OCR. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A), different aspects of mitochondrial respiration can be determined[17].

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Compound Loading: Load the mitochondrial inhibitors into the designated ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and then sequentially inject the inhibitors, measuring the OCR after each injection.

  • Data Analysis: The software calculates key mitochondrial parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Experimental Workflow for Toxicity Profiling

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Assessment cluster_2 Test Compounds Cytotoxicity Cytotoxicity Assay (MTT) Acute_Toxicity Acute Toxicity Study (LD50) Cytotoxicity->Acute_Toxicity Inform dose selection Mitochondrial_Toxicity Mitochondrial Toxicity Assay (Seahorse XF) Mitochondrial_Toxicity->Acute_Toxicity Inform dose selection Genotoxicity Genotoxicity Assay (Ames Test) Genotoxicity->Acute_Toxicity Inform dose selection Phenformin Phenformin Phenformin->Cytotoxicity Phenformin->Mitochondrial_Toxicity Phenformin->Genotoxicity Impurities Potential Impurities (Buformin, Guanylurea, etc.) Impurities->Cytotoxicity Impurities->Mitochondrial_Toxicity Impurities->Genotoxicity G Phenformin Phenformin Complex_I Mitochondrial Complex I Phenformin->Complex_I Inhibits ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Decreases Glycolysis Anaerobic Glycolysis ATP->Glycolysis Upregulates Lactate Lactate Production Glycolysis->Lactate Increases Lactic_Acidosis Lactic Acidosis Lactate->Lactic_Acidosis

Caption: The signaling pathway illustrating how Phenformin induces mitochondrial toxicity and lactic acidosis.

Conclusion

This guide provides a comparative overview of the toxicity profiles of phenformin and its potential impurities based on available scientific literature. The primary toxicity of phenformin is well-established to be mitochondrial dysfunction leading to lactic acidosis. The limited data on its impurities suggest that some, like guanylurea, may possess significant toxicity, potentially even greater than the parent compound. Other impurities, such as dicyandiamide, appear to have low acute toxicity.

It is imperative for researchers and drug developers to conduct comprehensive, direct comparative toxicity studies of phenformin and its specific impurities using standardized assays. This will enable a more accurate risk assessment and ensure the safety of any future clinical applications of phenformin. The provided experimental protocols serve as a foundation for such investigations. Adherence to regulatory guidelines on impurity profiling is paramount in the development of any pharmaceutical product.

References

  • Wikipedia. (2023, December 27). Phenformin. Retrieved from [Link]

  • DergiPark. (n.d.). Evaluation of melamine and cyanuric acid cytotoxicity: an in vitro study on L929 fibroblasts and CHO cell line. Retrieved from [Link]

  • Wikidoc. (2015, April 10). Phenformin. Retrieved from [Link]

  • Veeprho. (n.d.). Phenformin Impurities and Related Compound. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2016, September 15). Cytotoxicity, organ distribution and morphological effects of melamine and cyanuric acid in rats. Retrieved from [Link]

  • Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. (2018, January 31). University of Huddersfield Repository. Retrieved from [Link]

  • Life in the Fast Lane. (2020, November 3). Metformin toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 21). Metformin toxicity: A meta-summary of case reports. Retrieved from [Link]

  • PubMed. (2023, June 7). The elevated toxicity of the biodegradation product (guanylurea) from metformin and the antagonistic pattern recognition of combined toxicity: Insight from the pharmaceutical risk assessment and the simulated wastewater treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • Lund University. (n.d.). Mitochondrial toxicity of metformin and phenformin in human peripheral blood cells assessed by high-resolution respirometry. Retrieved from [Link]

  • STAR Protocols. (2021, August 5). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of melamine, cyanuric acid (CA), and melamine and CA.... Retrieved from [Link]

  • PubMed. (2023, September 7). Health impact assessment after Danio rerio long-term exposure to environmentally relevant concentrations of metformin and guanylurea. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikidoc. (2015, April 10). Phenformin. Retrieved from [Link]

  • Wikipedia. (n.d.). Buformin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenethylamine – Knowledge and References. Retrieved from [Link]

  • emDocs. (2021, October 27). ToxCard: Metformin Toxicity. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]

  • WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • AccessMedicine. (n.d.). METFORMIN | Poisoning & Drug Overdose, 8e. Retrieved from [Link]

  • Taylor & Francis Online. (2016, July 17). Cytotoxicity, organ distribution and morphological effects of melamine and cyanuric acid in rats. Retrieved from [Link]

  • PubMed. (2025, May 19). The toxicity comparison of metformin and its degradant guanylurea through multi-routes exposure experiments using algae and rotifer. Retrieved from [Link]

  • AccessMedicine. (n.d.). METFORMIN | Poisoning & Drug Overdose, 7e. Retrieved from [Link]

  • protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]

  • Frontiers. (2019, April 8). Impact of the Antidiabetic Drug Metformin and Its Transformation Product Guanylurea on the Health of the Big Ramshorn Snail (Planorbarius corneus). Retrieved from [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Scribd. (n.d.). Dicyandiamide Safety Data Sheet | PDF | Toxicity | Chemistry. Retrieved from [Link]

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Comparative

A Comparative Guide to Biguanide Analogs: Efficacy and Mechanisms at Mitochondrial Complex I

Biguanides represent a cornerstone class of metabolic modulators. While metformin remains the first-line therapy for type 2 diabetes globally, the broader biguanide family—including phenformin, buformin, and novel lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Biguanides represent a cornerstone class of metabolic modulators. While metformin remains the first-line therapy for type 2 diabetes globally, the broader biguanide family—including phenformin, buformin, and novel lipophilic analogs—has garnered intense interest for their potent anti-neoplastic and anti-aging properties.

The primary, unifying mechanism of action for these compounds is the inhibition of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase)[1][2]. However, subtle structural differences among biguanide analogs dictate profound variations in pharmacokinetics, cellular penetrance, and target affinity. This guide provides a comprehensive, objective comparison of biguanide analogs, detailing the mechanistic causality behind their varying efficacies and providing self-validating experimental protocols for researchers.

Mechanistic Causality: The Complex I Axis

To understand the comparative efficacy of biguanides, one must first understand the biophysical environment of their target. Complex I is a massive, multi-subunit enzyme embedded in the inner mitochondrial membrane (IMM).

Biguanides exist as positively charged cations at physiological pH. Their accumulation within the mitochondrial matrix is strictly driven by the mitochondrial membrane potential (


)[3]. Once inside the matrix, biguanides do not act as classic competitive inhibitors. Instead, they bind to the amphipathic region of the ubiquinone-binding channel, selectively stabilizing the "de-active" conformational state of Complex I[3][4].

This inhibition triggers a highly predictable signaling cascade:

  • Energetic Stress: Blockade of electron transfer from NADH to ubiquinone halts proton pumping at Complex I, reducing ATP synthesis[1].

  • Allosteric Sensing: The resulting drop in ATP and concomitant rise in the AMP:ATP ratio is detected by AMP-activated protein kinase (AMPK)[2].

  • Metabolic Reprogramming: Activated AMPK phosphorylates downstream targets to suppress energy-consuming pathways (e.g., hepatic gluconeogenesis, mTOR-mediated protein synthesis) while stimulating catabolism[2][5].

G Biguanide Biguanide Analog (e.g., Metformin, Phenformin) Uptake Cellular Uptake (OCT1 dependent or independent) Biguanide->Uptake Mito Mitochondrial Matrix Accumulation (Driven by ΔΨm) Uptake->Mito ComplexI Complex I Inhibition (Stabilizes De-active State) Mito->ComplexI ATP_AMP ↓ ATP Production ↑ AMP:ATP Ratio ComplexI->ATP_AMP AMPK AMPK Activation ATP_AMP->AMPK Metabolic ↓ Hepatic Gluconeogenesis ↑ Glucose Uptake AMPK->Metabolic Oncologic ↓ mTOR Signaling ↓ Tumor Proliferation AMPK->Oncologic

Fig 1. Biguanide-induced signaling cascade from Complex I inhibition to cellular outcomes.

Comparative Efficacy & Physicochemical Profiling

The efficacy of a biguanide analog is intrinsically linked to its lipophilicity (LogP). Metformin is highly hydrophilic, meaning it relies heavily on Organic Cation Transporters (primarily OCT1) to breach the plasma membrane[1][6]. In contrast, the addition of an aromatic ring (phenformin) or an alkyl chain (buformin) increases lipophilicity, allowing these analogs to passively diffuse across membranes, resulting in vastly higher intracellular and intra-mitochondrial concentrations[2][7].

This difference in bioavailability is directly reflected in their IC50 values for Complex I inhibition. Furthermore, novel synthetic analogs like Mito-metformin (which conjugates metformin to a lipophilic triphenylphosphonium cation) have been engineered to bypass cellular transporters entirely, concentrating in the mitochondria up to 1,000-fold more efficiently[8][9].

Quantitative Comparison of Biguanide Analogs
CompoundStructure ModificationComplex I IC50 (Isolated Mito)Lipophilicity (LogP)Cellular Uptake MechanismClinical/Experimental Status
Metformin Core Biguanide~20 - 100 mM[2]-1.43Highly OCT1-dependentFDA-approved (First-line T2D)[7]
Buformin Butyl substitution~1 - 5 mM[1][10]-1.20Partially OCT1-dependentWithdrawn in most countries[2]
Phenformin Phenethyl substitution~0.5 mM (500 µM)[2]-0.80OCT1-independent (Passive)Withdrawn (High lactic acidosis risk); Oncology trials[2][6]
Mito-metformin TPP+ conjugation~1 - 10 µM[8][9]> 0 (Lipophilic)

-driven (Passive)
Preclinical (Targeted oncology/neuroprotection)[8]

Note: IC50 values in intact cells are often lower than in isolated mitochondria due to the active accumulation of the drug driven by the mitochondrial membrane potential over time.

Experimental Workflows for Complex I Validation

To objectively compare the efficacy of these analogs, researchers must utilize self-validating experimental systems. Measuring Complex I activity requires isolating the enzyme's function from the rest of the electron transport chain (ETC).

Protocol: Spectrophotometric NADH Oxidation Assay (Isolated Mitochondria)

This protocol measures the specific rate of NADH oxidation by Complex I. It is designed with internal controls to ensure the observed inhibition is exclusively due to Complex I targeting[4].

Rationale & Causality: Intact mitochondria are impermeable to exogenous NADH. Therefore, a freeze-thaw cycle is mandatory to rupture the outer mitochondrial membrane and expose the IMM complexes to the assay buffer[4]. Antimycin A is added to block Complex III, preventing electrons from flowing down the entire chain, thereby isolating the reaction to Complex I and the provided electron acceptor (ubiquinone)[4].

Step-by-Step Methodology:

  • Mitochondrial Preparation: Isolate mitochondria from target tissue (e.g., rat liver or cultured cells) via differential centrifugation in sucrose/mannitol buffer.

  • Membrane Permeabilization: Subject the isolated mitochondria (resuspended at 25 µg/mL) to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[4].

  • Assay Buffer Formulation: Prepare the reaction buffer containing 25 mM MOPS (pH 7.4), 25 mM KCl, 50 nM Antimycin A (Complex III inhibitor), and 100 µM ubiquinone-1 (electron acceptor)[4].

  • Drug Incubation: Aliquot the permeabilized mitochondria into cuvettes. Add the biguanide analog at varying concentrations (e.g., 10 µM to 100 mM) and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 200 µM NADH to initiate the reaction[4].

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer. The rate of absorbance decay directly correlates to NADH oxidation (

    
    )[4].
    
  • Self-Validation Step: In a parallel control cuvette, add 100 nM Rotenone (a highly specific, irreversible Complex I inhibitor) before adding NADH. Complete cessation of absorbance decay confirms that the measured activity was 100% dependent on Complex I[4].

Workflow Step1 1. Mitochondrial Isolation (Differential Centrifugation) Step2 2. Freeze-Thaw Lysis (Exposes IMM to NADH) Step1->Step2 Step3 3. Assay Buffer Setup (MOPS, Antimycin A, Ubiquinone) Step2->Step3 Step4 4. Biguanide Incubation (Dose-response series) Step3->Step4 Step5 5. Initiate Reaction (Add 200 µM NADH) Step4->Step5 Step6 6. Spectrophotometry (Measure Absorbance at 340 nm) Step5->Step6 Step7 7. Rotenone Validation (Confirms Complex I specificity) Step6->Step7

Fig 2. Self-validating spectrophotometric workflow for measuring Complex I NADH oxidation.

Strategic Selection Guide for Researchers

Choosing the correct biguanide analog is critical for experimental integrity. A common pitfall in oncology research is applying millimolar concentrations of metformin to cell cultures that lack OCT1 transporters, leading to artifactual results[6].

  • Use Metformin when: Conducting in vivo metabolic studies or researching baseline clinical translation for diabetes. Ensure your in vitro models natively express OCT1, or engineer them to do so, to achieve physiological relevance[1][6].

  • Use Phenformin when: Investigating the maximum potential of AMPK activation in oncology models. Phenformin's lipophilicity allows it to penetrate cancer cells independently of OCT1, making it a superior tool for in vitro mechanistic studies of tumor suppression (e.g., inhibiting EMT in breast cancer cells)[6][11].

  • Use Mito-Metformin when: Attempting to isolate the purely mitochondrial effects of biguanides from potential cytosolic off-target interactions. Its TPP+ moiety ensures exclusive accumulation in the mitochondrial matrix, providing ultra-potent Complex I inhibition at micromolar doses[8][9].

References

  • Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal, 462(3), 475-487. URL: [Link]

  • MDPI. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." Cancers, 2022. URL: [Link]

  • Matsuzaki, S., & Humphries, K. M. (2015). "Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides." Biochemistry, 54(11), 2011-2021. URL: [Link]

  • Ouyang, L., et al. (2015). "Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway." Oncotarget, 6(16), 14373-14387. URL: [Link]

  • Biorxiv. "Metformin inhibits mitochondrial complex I in intestinal epithelium to promote glycemic control." URL: [Link]

  • Google Patents. "Modified mito-metformin compounds and methods of synthesis and use thereof." US Patent US9956233B2.

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Validation

A Comparative Guide to Bioequivalence Studies of Phenethylbiguanide Derivatives

This guide offers an in-depth, objective comparison of methodologies for conducting bioequivalence (BE) studies on phenethylbiguanide derivatives, a critical class of oral antihyperglycemic agents. Designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of methodologies for conducting bioequivalence (BE) studies on phenethylbiguanide derivatives, a critical class of oral antihyperglycemic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to ensure scientific integrity and regulatory compliance.

Foundational Principles: Phenethylbiguanides and Bioequivalence

Phenethylbiguanides, most notably metformin and the historically used phenformin, are synthetic derivatives of galegine.[1] Their primary therapeutic effect in managing type 2 diabetes stems from the reduction of hepatic glucose production.[1][2] Given their widespread use, establishing the bioequivalence of generic formulations is paramount for ensuring therapeutic interchangeability with the reference product.

Bioequivalence is established when two pharmaceutical products containing the same active substance show comparable bioavailability (rate and extent of absorption) after administration in the same molar dose.[3] This is typically demonstrated through pharmacokinetic (PK) studies in healthy volunteers.

Strategic Design of Bioequivalence Studies

The architecture of a BE study for phenethylbiguanide derivatives must be meticulously planned to distinguish the formulation's effect from other sources of variability.[3]

2.1. Study Design and Population

  • Recommended Design: For immediate-release formulations, a single-dose, randomized, two-period, two-sequence crossover design is the gold standard.[3][4] This design minimizes inter-subject variability. For extended-release products, both fasting and fed state studies are often required to fully characterize the drug's performance.[5][6]

  • Study Population: Healthy male and non-pregnant, non-lactating female subjects are typically enrolled.[4] Given the mechanism of action of these drugs, it is crucial to monitor blood glucose levels and have a protocol for managing potential hypoglycemia.[4][6]

2.2. Core Pharmacokinetic Endpoints and Acceptance Criteria

The key to demonstrating bioequivalence lies in the statistical comparison of primary pharmacokinetic parameters.

Table 1: Bioequivalence Acceptance Criteria

Pharmacokinetic Parameter90% Confidence Interval for Geometric Mean Ratio (Test/Reference)
Cmax (Maximum Plasma Concentration)80.00% - 125.00%
AUC(0-t) (Area Under the Curve to the last measurable time point)80.00% - 125.00%
AUC(0-inf) (Area Under the Curve extrapolated to infinity)80.00% - 125.00%

Source: EMA and FDA Guidelines[3][7]

For certain drugs with high intra-subject variability (CVintra > 30%), regulatory agencies like the EMA may consider widening the acceptance range for Cmax, provided it is clinically justified and the study is a replicate design.[8][9]

Experimental and Analytical Protocols: A Step-by-Step Guide

The execution of a BE study is a multi-stage process demanding precision at every step.

Caption: Workflow of a typical two-way crossover bioequivalence study.

3.1. Clinical Trial Conduct

  • Subject Screening: Potential participants undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

  • Dosing: After an overnight fast (for fasting studies), subjects receive a single dose of either the test or reference product.[4] For fed studies, the drug is administered after a standardized high-fat meal.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points to capture the full pharmacokinetic profile. The sampling schedule is critical for accurately determining Cmax and AUC.

  • Washout Period: A sufficient washout period between the two treatment periods is mandatory to ensure the complete elimination of the drug from the first period.

  • Crossover: Subjects who received the test product in the first period now receive the reference product, and vice-versa.

3.2. Bioanalytical Methodology: The Gold Standard

The accurate quantification of phenethylbiguanide derivatives in biological matrices is non-negotiable.

  • Preferred Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and robustness.[10][11][12]

  • Method Validation: A full validation according to regulatory guidelines (e.g., FDA or EMA) must be performed.[10] This includes assessing selectivity, specificity, accuracy, precision, linearity, and stability of the analyte in the biological matrix.[10]

  • Analyte Measurement: The parent drug (e.g., metformin) is the analyte to be measured in plasma.[4]

Table 2: Comparison of Analytical Techniques for Quantification

ParameterHPLC-MS/MSHPLC-UV
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Selectivity Very HighModerate to Low
Sample Throughput HighModerate
Matrix Effect Potential issue, requires careful managementLess prone, but co-eluting interferences can be an issue
Cost HighLow

This table provides a general comparison; specific performance depends on the molecule and method development.[12]

Data Interpretation and Reporting: The Final Verdict

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated for each subject.

  • Pharmacokinetic Modeling: Non-compartmental analysis is typically used to determine Cmax, AUC(0-t), and AUC(0-inf).

  • Statistical Analysis: The log-transformed Cmax and AUC values are subjected to an Analysis of Variance (ANOVA). The geometric mean ratios of the test to reference product and their corresponding 90% confidence intervals are then calculated.[7]

Case Study: Metformin Bioequivalence

Numerous studies have successfully demonstrated the bioequivalence of generic metformin products. For instance, a study comparing two 0.25-g metformin hydrochloride tablets in healthy Chinese volunteers under both fasting and fed conditions found that the 90% CIs for Cmax, AUC(0-t), and AUC(0-inf) were all within the predefined acceptance range of 80-125%.[7] This confirms the therapeutic equivalence of the test formulation to the reference product.[7]

References

  • European Medicines Agency. (2010).
  • GaBI Journal Editor. (2017). EMA adopts five product-specific bioequivalence guidelines. GaBI Journal.
  • Rena, G., & Pearson, E. R. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC.
  • European Medicines Agency. (2010). Investigation of bioequivalence - Scientific guideline.
  • European Medicines Agency. (2023). Metformin immediate-release film-coated tablets 500, 850 and 1000 mg product-specific bioequivalence guidance.
  • Timmermans, J., Mols, R., & Le-Ngoc, T. (2012).
  • U.S. Food and Drug Administration. (2024). Draft Guidance on Metformin Hydrochloride.
  • ECA Academy. (2025).
  • U.S. Food and Drug Administration. (2020). Draft Guidance on Metformin Hydrochloride.
  • GaBI Journal Editor. (2017). FDA releases 52 new and revised bioequivalence guidelines for generics. GaBI Journal.
  • Madiraju, S. R., & Prentki, M. (2021). Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis. PMC.
  • Foretz, M., Guigas, B., & Viollet, B. (2017). The mechanisms of action of metformin. PMC.
  • Preprints.org. (2024).
  • U.S. Food and Drug Administration. (2024).
  • Cesar, F. P., Leme, C. E., Ohnuma, L. Y., Palomino, C. R., & Wajchenberg, B. L. (1980). Mechanism of action of phenethylbiguanide (Phenformin) in man IV. Effect of phenethylbiguanide (PBG) on glucose tolerance and lactate dynamics in obese nondiabetic and chemical diabetic subjects. Metabolism.
  • Li, Y., et al. (2025). Bioequivalence and Pharmacokinetic Evaluation of Two Metformin Hydrochloride Tablets Under Fasting and Fed Conditions in Healthy Chinese Volunteers. PMC.
  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical.
  • Semantic Scholar. (n.d.). Pharmacodynamic Endpoint Bioequivalence Studies.
  • Starek, M., & Dąbrowska, M. (2021). A Comparative Study of the Lipophilicity of Metformin and Phenformin. PMC.
  • Frontiers. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review.
  • ResearchGate. (n.d.). Bioequivalence Studies and Drug Approval.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Proadifen in Biological Samples.
  • CST Technologies. (2008).
  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Metformin.
  • El Idrissi, A., et al. (2025). Comparative Bioequivalence Study of 2 Fixed-Dose Combinations of Vildagliptin and Metformin at a Tablet Strength of 50/1000 mg in Moroccan Volunteers. PubMed.
  • Scheen, A. J. (1996). Clinical pharmacokinetics of metformin. PubMed.
  • Journal of Pharmaceutical Science and Technology. (n.d.).
  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube.
  • MDPI. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question.

Sources

Comparative

Comparative Guide: The Impact of Impurities on the Therapeutic Index of Phenformin

Introduction to Phenformin and the Biguanide Class Phenformin is a highly potent biguanide historically prescribed as an oral antihyperglycemic agent for type 2 diabetes mellitus. Despite its efficacy, it was withdrawn f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Phenformin and the Biguanide Class

Phenformin is a highly potent biguanide historically prescribed as an oral antihyperglycemic agent for type 2 diabetes mellitus. Despite its efficacy, it was withdrawn from most global markets in the late 1970s due to an unacceptably high incidence of fatal[1].

For modern drug development professionals, phenformin serves as a critical case study in pharmacokinetics and toxicology. While it shares a core mechanism of action with the widely used and safer alternative, metformin—specifically the inhibition of mitochondrial respiratory complex I—phenformin's unique chemical structure drastically alters its cellular permeability and safety profile[2]. Understanding how the therapeutic index (the ratio between toxic and therapeutic doses) of phenformin is further narrowed by synthetic impurities and metabolic variations is essential for designing next-generation metabolic modulators[3].

Comparative Analysis: Phenformin vs. Metformin vs. Buformin

The primary mechanism for all biguanides involves the inhibition of mitochondrial complex I, which decreases cellular ATP, increases AMP, and allosterically activates AMP-activated protein kinase (AMPK)[2]. This cascade ultimately suppresses hepatic gluconeogenesis.

However, the therapeutic indices of these drugs vary significantly due to their lipophilicity. Phenformin contains a phenethyl group, making it highly lipophilic. This allows for rapid mitochondrial accumulation and potent complex I inhibition, but it also causes a severe disruption of the intracellular redox state. The resulting elevated NADH/NAD+ ratio drives the conversion of pyruvate to lactate, precipitating [4].

Table 1: Quantitative Pharmacological and Safety Profiles of Biguanides
BiguanideRelative LipophilicityComplex I Inhibition PotencyAverage Excretion Half-LifeRisk of Lactic AcidosisCurrent Clinical Status
Metformin LowLow~4.0 - 6.0 hoursVery LowFirst-line therapy
Buformin ModerateModerate~2.0 - 4.0 hoursHighLargely withdrawn
Phenformin HighHigh~3.2 hoursVery HighWithdrawn[3]

Mechanistic Pathway: Efficacy vs. Toxicity

The therapeutic window of phenformin is inherently narrow, but it is heavily modulated by both intrinsic metabolism and extrinsic synthetic impurities.

Intrinsic Metabolism (CYP2D6 Polymorphism): Phenformin is metabolized in the liver to p-hydroxyphenethylbiguanide via the CYP2D6 enzyme. Patients with genetic polymorphisms leading to act as "poor metabolizers." In these individuals, the renal clearance of the unchanged drug is insufficient, leading to massive systemic accumulation of phenformin and a direct, proportional increase in lactic acidosis risk[5].

Extrinsic Impurities: During the synthesis of the Active Pharmaceutical Ingredient (API), can co-purify[6]. If these structurally related biguanide byproducts possess even higher lipophilicity or act as direct mitochondrial uncouplers, they synergistically exacerbate the NADH/NAD+ imbalance. This blocks pyruvate entry into the Krebs cycle, forcing the cell into anaerobic glycolysis[7].

G Phenformin Phenformin (+ Impurities) ComplexI Mitochondrial Complex I Inhibition Phenformin->ComplexI ATP_AMP Decreased ATP / Increased AMP ComplexI->ATP_AMP NADH_NAD Increased NADH / NAD+ Ratio ComplexI->NADH_NAD AMPK AMPK Activation ATP_AMP->AMPK Pyruvate Pyruvate to Lactate Conversion NADH_NAD->Pyruvate Gluconeogenesis Decreased Hepatic Gluconeogenesis (Therapeutic Effect) AMPK->Gluconeogenesis LacticAcidosis Lactic Acidosis (Toxicity) Pyruvate->LacticAcidosis

Biguanide signaling pathway illustrating the divergence of therapeutic efficacy and lactic acidosis.

Experimental Protocols: Validating Impurity-Driven Toxicity

To objectively evaluate how specific synthetic impurities impact the therapeutic index of phenformin, researchers must utilize a self-validating experimental system that measures both target engagement (mitochondrial inhibition) and off-target toxicity (glycolytic shift).

Methodology: Seahorse XF Cell Energy Phenotype & Lactate Quantification

Rationale & Causality: By multiplexing the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), we can directly observe the metabolic shift caused by the drug. A drop in OCR confirms the mechanistic inhibition of Complex I. A simultaneous, disproportionate spike in ECAR in the presence of impurities (compared to pure API) confirms that the impurities are actively driving the cell toward toxic anaerobic glycolysis.

Step-by-Step Protocol:

  • Sample Preparation & Quality Control:

    • Prepare three test articles: Vehicle control, Ultra-pure Phenformin (>99.9% via HPLC), and Phenformin spiked with 1% known synthetic impurities (e.g., related biguanide compounds).

  • Cell Seeding:

    • Seed primary human hepatocytes (or HepG2 cells) in a 96-well Seahorse XF microplate at 20,000 cells/well. Incubate overnight at 37°C in a CO2 incubator.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Compound Dosing & XF Assay:

    • Wash cells with unbuffered XF assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

    • Inject the test articles via the XF cartridge ports.

    • Measure baseline OCR (pmol/min) and ECAR (mpH/min) for 15 minutes, followed by post-injection measurements for 60 minutes to capture the immediate metabolic shift.

  • Fluorometric Lactate Assay:

    • Collect the cellular supernatant post-XF assay.

    • Add 50 µL of supernatant to a 96-well clear bottom plate. Add 50 µL of Lactate Assay Buffer containing fluorescent probe and enzyme mix.

    • Incubate for 30 minutes at room temperature protected from light. Measure fluorescence (Ex/Em = 535/587 nm) to quantify absolute lactate production.

  • Therapeutic Index Calculation:

    • Correlate the IC50 of OCR inhibition (therapeutic proxy) against the EC50 of lactate overproduction (toxicity proxy). A narrowing of this ratio in the spiked sample definitively proves the negative impact of the impurities.

W Prep 1. Sample Prep (Pure vs Impure API) Dosing 2. Hepatocyte Dosing Prep->Dosing Seahorse 3. Seahorse XF Analysis (OCR & ECAR) Dosing->Seahorse Lactate 4. Fluorometric Lactate Assay Seahorse->Lactate Analysis 5. Therapeutic Index Calculation Lactate->Analysis

Step-by-step experimental workflow for profiling the metabolic toxicity of phenformin impurities.

Conclusion

The therapeutic index of phenformin is intrinsically limited by its high lipophilicity and potent mitochondrial inhibition, which predisposes patients to lactic acidosis. However, this narrow safety margin is highly sensitive to external variables. Synthetic impurities that co-purify with the API, as well as patient-specific metabolic bottlenecks (CYP2D6 deficiencies), can drastically amplify the NADH/NAD+ imbalance. Rigorous analytical profiling and real-time metabolic assays (like OCR/ECAR monitoring) are mandatory for drug development professionals to ensure that novel biguanide derivatives or repurposed formulations maintain strict safety thresholds.

References

  • Kwong, S. C., & Brubacher, J. (1998). Phenformin and lactic acidosis: a case report and review. Journal of Emergency Medicine. [Link]

  • Foretz, M., Guigas, B., & Viollet, B. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC / National Institutes of Health.[Link]

  • Bosisio, E., et al. (1981). Defective hydroxylation of phenformin as a determinant of drug toxicity. Diabetes.[Link]

  • Marchetti, P., et al. (1981). The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment. Clinical and Experimental Pharmacology and Physiology.[Link]

  • Mak, T. W., et al. (2007). Hazards posed by a banned drug--phenformin is still hanging around. Hong Kong Medical Journal.[Link]

  • Veeprho. Phenformin Impurities and Related Compound.[Link]

Sources

Validation

Comparative Guide: Ethanimidamide Derivatives as Selective iNOS Inhibitors

Topic: Structure-activity relationship (SAR) of ethanimidamide derivatives Content Type: Publish Comparison Guide Executive Summary Ethanimidamide (acetamidine) derivatives represent a critical class of pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of ethanimidamide derivatives Content Type: Publish Comparison Guide

Executive Summary

Ethanimidamide (acetamidine) derivatives represent a critical class of pharmacophores in the design of selective nitric oxide synthase (NOS) inhibitors. Unlike the guanidine-based non-selective inhibitors (e.g., L-NMMA) that mimic L-arginine indiscriminately across all isoforms, ethanimidamide derivatives—specifically N-substituted acetamidines —exploit subtle steric differences in the substrate access channel of the Inducible Nitric Oxide Synthase (iNOS).

This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, positioning 1400W (N-(3-(aminomethyl)benzyl)acetamidine) as the benchmark for high-selectivity inhibition, compared against standard reversible alternatives like L-NIL .

Chemical Space & Mechanism of Action

The core ethanimidamide structure functions as a bioisostere of the guanidino group found in L-arginine. Its efficacy hinges on its ability to bind to the heme-containing active site of NOS enzymes.

Mechanism of Selectivity

The selectivity of ethanimidamide derivatives for iNOS over the constitutive isoforms (eNOS and nNOS) is driven by the "Tight-Binding" mechanism .

  • eNOS/nNOS: The substrate channel is constricted. Bulky acetamidine tails clash with rigid residues, preventing deep penetration.

  • iNOS: The substrate channel is more voluminous and flexible. Ethanimidamide derivatives with rigid phenyl or long alkyl tails (like 1400W) can penetrate deeply and induce a conformational change, effectively locking the inhibitor in place (slow off-rate).

NOS_Pathway L_Arg L-Arginine iNOS iNOS Enzyme (Inflammatory) L_Arg->iNOS eNOS eNOS/nNOS (Constitutive) L_Arg->eNOS O2 O2 + NADPH O2->iNOS O2->eNOS NO Nitric Oxide (NO) iNOS->NO High Output (Pathological) Citrulline L-Citrulline iNOS->Citrulline eNOS->NO Low Output (Physiological) eNOS->Citrulline Inhibitor_Rev L-NMMA (Competitive, Reversible) Inhibitor_Rev->iNOS Blocks Inhibitor_Rev->eNOS Blocks (Side Effects) Inhibitor_Sel 1400W (Ethanimidamide) (Slow, Tight-Binding) Inhibitor_Sel->iNOS Irreversible Inhibition Inhibitor_Sel->eNOS Weak/No Binding

Figure 1: Mechanism of Action distinguishing selective ethanimidamide inhibition (1400W) from non-selective arginine analogues.

Comparative Performance Analysis

The following table compares the primary ethanimidamide derivatives against industry-standard controls.

Key Metric Definitions:

  • IC50: Concentration required to inhibit 50% of enzyme activity.

  • Selectivity Index (SI): Ratio of IC50(eNOS) / IC50(iNOS).[1] A higher number indicates greater safety (less cardiovascular side effects).

CompoundClassiNOS IC50 (µM)eNOS IC50 (µM)Selectivity Index (SI)Binding Kinetics
1400W Acetamidine (Ethanimidamide)0.08 - 0.2 > 50.0> 250 - 5000 *Slow, Tight-binding (Irreversible)
L-NIL Acetamidine (Lysine analog)3.392.0~28Reversible, Competitive
L-NMMA Guanidine (Non-selective)0.4 - 0.60.5~1 (None)Reversible, Competitive
L-NAME Guanidine (Prodrug)~0.02~0.01< 1 (eNOS selective)Reversible

*Note: The Selectivity Index for 1400W varies by literature source depending on the assay conditions (human vs. rat isoforms), but it consistently exceeds 250-fold, making it the gold standard for in vitro iNOS isolation.

Performance Verdict:

  • For Acute Inflammation Models: 1400W is superior due to its "lock-in" mechanism. Once bound, it does not readily dissociate, effectively silencing iNOS activity even if intracellular arginine levels rise.

  • For Reversible Studies: L-NIL is preferred if the researcher needs to wash out the inhibitor to restore enzymatic function.

Structure-Activity Relationship (SAR) Deep Dive

The ethanimidamide scaffold is sensitive to modification. The SAR can be divided into the Head (Binding) and the Tail (Selectivity).

A. The Ethanimidamide Head (Binding Core)
  • Structure:

    
    
    
  • Rule: The methyl group (

    
    ) is optimal. Replacing it with larger alkyl groups (ethyl, propyl) drastically reduces affinity because the pocket cannot accommodate the extra bulk.
    
  • N-Substitution: Direct substitution on the imine nitrogen (

    
    ) generally abolishes activity. The pharmacophore requires an unsubstituted amidine or a specific tautomer to hydrogen bond with the active site Glutamate.
    
B. The "Tail" Region (Selectivity Filter)
  • Rigidity: Introduction of a phenyl ring (as in 1400W) provides a rigid spacer that fits the iNOS channel but clashes with eNOS.

  • Chain Length: The distance between the amidine and the phenyl ring is critical.

    • Optimal: Methylene linker (

      
      ) as seen in 1400W.
      
    • Sub-optimal: Direct attachment (Benzamidine) or Ethylene linkers often result in loss of potency or selectivity.

  • Stereochemistry: For lysine-based derivatives (like L-NIL), the L-configuration (S) is essential for recognition by the amino acid transporter and the active site.

SAR_Map Core 1400W Structure N-(3-(aminomethyl)benzyl)acetamidine Head Acetamidine Head (CH3-C(=NH)-NH-) Core->Head Linker Benzyl Linker (-CH2-Ph-) Core->Linker Tail Distal Amine (-CH2-NH2) Core->Tail Rule1 Must be Methyl. Larger groups = Loss of Potency Head->Rule1 Rule2 Rigidity confers iNOS selectivity. Flexible chains (L-NIL) are less selective. Linker->Rule2 Rule3 Provides solubility & H-bond interactions at channel entrance. Tail->Rule3

Figure 2: SAR Map of 1400W, highlighting the structural features required for high-affinity iNOS inhibition.

Experimental Protocols
Protocol A: Synthesis of Ethanimidamide Derivatives (Pinner Reaction)

Context: Direct reaction of nitriles with amines is difficult.[2] The Pinner synthesis is the standard reliable route for amidines.

  • Imidate Formation:

    • Dissolve the starting nitrile (e.g., 3-cyanobenzylamine) in anhydrous ethanol/dioxane.

    • Bubble dry HCl gas through the solution at 0°C until saturation.

    • Stir at 4°C for 24 hours. The imidate ester hydrochloride precipitates.

    • Validation: IR spectrum should show disappearance of Nitrile peak (

      
      ) and appearance of Imidate C=N (
      
      
      
      ).
  • Amidine Conversion:

    • Resuspend the imidate salt in anhydrous ethanol.

    • Add excess anhydrous ammonia (or specific amine) in methanol.

    • Stir at room temperature for 48 hours.

    • Evaporate solvent and recrystallize (usually from EtOH/Ether).

Protocol B: Biological Evaluation (Griess Assay)

Context: Measuring the accumulation of Nitrite (


), the stable breakdown product of NO, in cell culture media.
  • Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates (

    
     cells/well). Adhere for 24h.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Add LPS (

      
      ) and IFN-
      
      
      
      (
      
      
      ) to induce iNOS.
    • Simultaneously add the Ethanimidamide derivative (Serial dilution:

      
      ).
      
    • Incubate for 24 hours at 37°C.

  • Quantification:

    • Transfer

      
       of supernatant to a new plate.
      
    • Add

      
       Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins in dark (Room Temp).

    • Measure Absorbance at 540 nm .

  • Calculation: Compare OD540 against a Sodium Nitrite standard curve to calculate

    
     Nitrite.
    
References
  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[3] Journal of Biological Chemistry.

  • Moore, W. M., et al. (1994). "L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase."[4][5][6] Journal of Medicinal Chemistry.

  • Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Maccallini, C., et al. (2012). "Selective inhibition of inducible nitric oxide synthase by derivatives of acetamidine." Medicinal Chemistry.

  • Selleck Chemicals. "1400W Dihydrochloride Datasheet."

Sources

Comparative

Comparative Pharmacokinetics of Biguanides in Murine Models: A Comprehensive Guide for Preclinical Research

Biguanides—primarily metformin, phenformin, and buformin—are foundational compounds in metabolic disease research and are increasingly investigated for their anti-aging and oncological applications. While metformin remai...

Author: BenchChem Technical Support Team. Date: March 2026

Biguanides—primarily metformin, phenformin, and buformin—are foundational compounds in metabolic disease research and are increasingly investigated for their anti-aging and oncological applications. While metformin remains a first-line clinical therapy, phenformin and buformin are frequently utilized in murine models to study AMP-activated protein kinase (AMPK) activation and mitochondrial complex I inhibition.

This guide provides an objective, data-grounded comparison of biguanide pharmacokinetics (PK) in mice, detailing the causality behind their absorption, distribution, metabolism, and excretion (ADME), alongside standardized LC-MS/MS experimental protocols.

Physicochemical Properties & ADME Dynamics

The structural differences among biguanides fundamentally dictate their pharmacokinetic behavior, tissue penetrance, and toxicity profiles in murine models.

  • Absorption & Lipophilicity: Metformin is highly hydrophilic, which severely limits its passive diffusion across cell membranes. Consequently, its cellular uptake is entirely reliant on active transport mechanisms[1]. In contrast, phenformin possesses a phenylethyl side chain that significantly increases its lipophilicity (logP ~ -0.84)[2]. This allows phenformin to passively diffuse across lipid bilayers, leading to broader tissue distribution and higher intracellular accumulation without the strict need for transporters.

  • Metabolism: A critical divergence in biguanide PK is their metabolic fate. Metformin and buformin are not metabolized by the liver; they do not interact significantly with cytochrome P450 enzymes and are excreted completely unchanged in the urine[1][3]. Phenformin, however, undergoes significant hepatic metabolism (primarily hydroxylation) before excretion[4].

  • Excretion & Toxicity: Renal clearance is the primary elimination route for metformin and buformin, driven by both glomerular filtration and active tubular secretion[5]. Because phenformin relies heavily on hepatic metabolism and passive tissue accumulation, it carries a substantially higher risk of inducing lactic acidosis—the primary reason for its clinical withdrawal, though it remains a potent tool in preclinical oncology models[4].

Comparative Pharmacokinetic Parameters in Mice

The following table summarizes the quantitative pharmacokinetic parameters of biguanides in murine models. Note: Parameters like half-life and clearance scale allometrically and are significantly faster in mice than in humans.

Pharmacokinetic ParameterMetforminPhenforminBuformin
Metabolic Fate None (Excreted unchanged)[1]Hepatic (Hydroxylation)[4]None (Excreted unchanged)[3]
Murine Plasma Half-life (

)
~1.5 – 2.7 hours[6]~3.0 – 5.0 hours[4]~2.0 – 4.0 hours[3][7]
Tissue Accumulation (

)
High (Transporter-dependent)[6]Very High (Passive + Transporter)Moderate
Primary Cellular Entry OCT1, OCT2, OCT3[1]Passive diffusion, OCT1[2]OCT1, OCT2[3]
Primary Renal Efflux MATE1, MATE2-K[5]Passive / Metabolite effluxMATE1
Lactic Acidosis Risk LowHighModerate to High

Transporter-Mediated Distribution & Signaling

Because metformin and buformin are hydrophilic, their PK profiles are heavily dictated by the expression of Solute Carrier (SLC) transporters in the mouse.

  • Hepatic Uptake: The organic cation transporter 1 (OCT1/Slc22a1) is highly expressed on the basolateral membrane of murine hepatocytes and is essential for the hepatic uptake of metformin[1]. In Oct1-deficient mice, hepatic metformin concentrations drop significantly, abolishing its gluconeogenesis-suppressing effects[1].

  • Renal Clearance: Metformin is taken up from the systemic circulation into renal proximal tubule epithelial cells via OCT2 (Slc22a2) and is subsequently secreted into the urine via the apical multidrug and toxin extrusion protein 1 (MATE1/Slc47a1)[5].

BiguanidePathway cluster_blood Systemic Circulation cluster_hepatocyte Hepatocyte (Target Tissue) cluster_kidney Renal Proximal Tubule (Elimination) Biguanide Biguanides (Metformin/Phenformin) OCT1 OCT1 (Slc22a1) Hepatic Uptake Biguanide->OCT1 Transport OCT2 OCT2 (Slc22a2) Basolateral Uptake Biguanide->OCT2 Renal Clearance Mito Mitochondrial Complex I OCT1->Mito Accumulation AMPK AMPK Activation Mito->AMPK ↑ AMP:ATP Ratio mTOR mTOR Pathway AMPK->mTOR Inhibition Gluco Gluconeogenesis AMPK->Gluco Inhibition MATE1 MATE1 (Slc47a1) Apical Efflux OCT2->MATE1 Intracellular Transit Urine Urine (Unchanged Drug) MATE1->Urine Secretion

Biguanide transport and intracellular signaling pathway in hepatocytes and renal tubules.

Standardized LC-MS/MS Protocol for Murine PK Studies

To accurately measure biguanide bio-distribution, researchers must employ a self-validating analytical system. The following step-by-step LC-MS/MS methodology utilizes an isotope-labeled internal standard (Metformin-D6) to inherently correct for matrix effects, extraction losses, and ion suppression, ensuring absolute quantitative trustworthiness[8].

Step 1: Clinically Relevant Murine Dosing
  • Rationale: Standard gavage often causes acute, non-physiological spikes in

    
    . Administering metformin voluntarily in drinking water achieves a clinically relevant steady-state.
    
  • Procedure: Add Metformin hydrochloride to the drinking water of C57BL/6 mice at a concentration of 4 mg/mL. Allow ad libitum access. This paradigm yields plasma concentrations equivalent to a human maximum therapeutic dose of ~2.5 g/day [8].

Step 2: Tissue Collection & Homogenization
  • Procedure: At designated time points (e.g., 7 or 30 days for steady-state), withhold water for 4 hours. Anesthetize the mice using isoflurane and collect blood via cardiac puncture into EDTA tubes[8].

  • Centrifuge blood to isolate plasma. Harvest target tissues (liver, kidney, brain, muscle) and homogenize in a standardized buffer volume.

Step 3: Protein Precipitation & Internal Standard Addition
  • Procedure: To 40 μL of mouse tissue homogenate or 20 μL of mouse plasma, add 50 μL of the internal standard, Metformin-D6 (250 ng/mL)[8].

  • Vortex for 2 minutes to ensure complete equilibration.

  • Add 300 μL of high-purity acetonitrile to precipitate proteins. Vortex for 5 minutes.

  • Centrifuge the mixture at 16,000 × g for 10 minutes. Transfer the supernatant to glass autosampler vials.

Step 4: LC-MS/MS Quantification
  • Procedure: Dilute the supernatant with 1.0 mL of Mobile Phase A (2 mM Ammonium acetate in water)[8].

  • Inject a 5 μL aliquot directly into the LC-MS/MS system.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The most abundant product ion for metformin is typically m/z 60.2[8].

PKWorkflow Dosing 1. Murine Dosing Clinically relevant paradigm e.g., 4 mg/mL in water Sampling 2. Sample Collection Plasma & Tissue extraction at specific time intervals Dosing->Sampling Prep 3. Sample Preparation Protein precipitation (ACN) + Metformin-D6 (IS) Sampling->Prep LCMS 4. LC-MS/MS Analysis ESI positive mode MRM quantification Prep->LCMS Analysis 5. PK Modeling Non-compartmental analysis (AUC, Cmax, t1/2) LCMS->Analysis

Step-by-step LC-MS/MS experimental workflow for biguanide pharmacokinetic studies in mice.

Allometric Scaling: Mouse to Human Translation

When designing murine experiments, direct dose translation (mg to mg) is scientifically invalid due to the accelerated metabolic rate and higher systemic clearance (CL) in mice, which scales allometrically with body weight[6].

To replicate human exposure levels (AUC and


):
  • An oral dose of 250 mg/kg/day in mice corresponds approximately to 30 mg/kg/day in humans (equivalent to a standard 2–2.5 g/day clinical dose)[4].

  • Bioavailability and absorption rates decrease as body weight increases across species; therefore, mice require significantly higher weight-adjusted doses to achieve the 10–40 μmol/L target concentration in the general circulation required to inhibit hepatic gluconeogenesis.

References

1.[8] Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. nih.gov. 2.[6] Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species. mdpi.com. 3.[1] Metformin pathways: pharmacokinetics and pharmacodynamics. nih.gov. 4. Clinical Pharmacokinetics of Metformin. semanticscholar.org. 5.[5] Metformin Pathway, Pharmacokinetics. clinpgx.org. 6.[7] Buformin - wikidoc. wikidoc.org. 7.[4] The Mechanism of Action of Biguanides: New Answers to a Complex Question. nih.gov. 8.[3] The Mechanism of Action of Biguanides: New Answers to a Complex Question. mdpi.com. 9.[2] Clinical Pharmacokinetics of Metformin. washington.edu.

Sources

Validation

Advanced Validation of Impurity Limits for Phenformin API: A Comparative Guide to ICH Q2(R2) and Q3A(R2) Compliance

Phenformin is a highly polar biguanide derivative. While its clinical use has been restricted due to lactic acidosis risks, it remains heavily utilized in oncology research, metabolic studies, and as a complex model Acti...

Author: BenchChem Technical Support Team. Date: March 2026

Phenformin is a highly polar biguanide derivative. While its clinical use has been restricted due to lactic acidosis risks, it remains heavily utilized in oncology research, metabolic studies, and as a complex model Active Pharmaceutical Ingredient (API) for analytical method development. Because of its synthetic pathway, Phenformin API is prone to contamination by related biguanides, cyanoguanidine, and dicyandiamide.

To ensure safety and efficacy, analytical methods must strictly adhere to the1[1] and be validated against the modernized2[2]. This guide objectively compares traditional Reversed-Phase HPLC-UV (RP-HPLC-UV) with advanced Hydrophilic Interaction Liquid Chromatography coupled to tandem Mass Spectrometry (HILIC-LC-MS/MS), providing a self-validating protocol for the latter.

Regulatory Framework & Decision Logic

Under ICH Q3A(R2), the control of impurities is dictated by specific quantitative thresholds based on the maximum daily dose. For a typical API, impurities must be managed through a tiered decision tree: Reporting, Identification, and Qualification.

G N1 Impurity Detected in Phenformin API N2 > Reporting Threshold? (e.g., 0.05%) N1->N2 N3 No Action Required N2->N3 No N4 > Identification Threshold? (e.g., 0.10%) N2->N4 Yes N5 Report Impurity N4->N5 No N6 > Qualification Threshold? (e.g., 0.15%) N4->N6 Yes N7 Identify Structure (LC-MS/MS, NMR) N6->N7 No N8 Safety Qualification (Tox Studies) N6->N8 Yes N7->N8 If structural alert

Caption: ICH Q3A(R2) Decision Tree for Impurity Identification and Qualification.

To reliably quantify these trace levels, the analytical method must undergo rigorous validation per ICH Q2(R2), proving it is "fit for purpose" across parameters like specificity, sensitivity, and robustness.

Methodological Comparison: RP-HPLC-UV vs. HILIC-LC-MS/MS

Historically, analyzing biguanides via standard RP-HPLC required the addition of ion-pairing reagents (such as 3[3]) to retain the highly polar analytes on a hydrophobic C18 column. However, ion-pairing agents cause severe ion suppression in mass spectrometry.

Conversely,4[4]. By utilizing an amide stationary phase and a highly organic mobile phase, HILIC provides excellent retention without ion-pairing agents, making it perfectly compatible with Electrospray Ionization (ESI-MS).

Table 1: Performance Comparison for Biguanide Impurity Profiling
ParameterRP-HPLC-UV (Traditional)HILIC-LC-MS/MS (Advanced)Scientific Causality
Retention Mechanism Hydrophobic interactionAqueous layer partitioningBiguanides are highly polar; HILIC naturally retains them via a water-rich layer on the particle surface.
Mobile Phase Additives Ion-pairing agents (e.g., OSA)Volatile buffers (Ammonium Formate)Ion-pairing agents suppress MS signals. Volatile buffers provide ionic strength while enhancing ESI-MS ionization.
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mLMS/MS offers superior signal-to-noise ratios via Multiple Reaction Monitoring (MRM) compared to UV absorption.
Specificity Relies solely on retention timeRetention time + m/z transitionsCo-eluting impurities in UV cannot be distinguished; MS/MS isolates specific precursor-to-product ion transitions.

Self-Validating Experimental Protocol: HILIC-LC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST). If SST criteria (e.g., peak tailing


 1.5, resolution 

2.0) are not met, the sequence automatically halts, preventing the generation of non-compliant data.
Step 1: Sample and Standard Preparation
  • Causality: In HILIC, the injection solvent must be weaker (higher organic content) than the mobile phase to prevent peak fronting and distortion.

  • Procedure: Prepare individual stock solutions of Phenformin API and known impurities (e.g., Cyanoguanidine) at 1 mg/mL in 80:20 Acetonitrile:Water. Dilute to target concentrations (e.g., 10 µg/mL for impurities, 100 µg/mL for API) using the same 80:20 diluent[4].

Step 2: Chromatographic & MS Conditions
  • Column: HILIC Amide (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Causality: A low pH ensures the basic biguanide groups remain fully protonated, maximizing both retention on the HILIC phase and positive-ion mode ESI efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 90% B held for 2 mins, ramped to 50% B over 8 mins, held for 2 mins, and re-equilibrated at 90% B for 5 mins.

  • MS Detection: Positive ESI, utilizing MRM mode for specific mass transitions.

Step 3: ICH Q2(R2) Validation Execution

G cluster_val ICH Q2(R2) Core Validation Parameters N1 1. Method Design (HILIC-MS/MS) N2 2. Specificity (Blank & Spiked Placebo) N1->N2 N3 3. Sensitivity (S/N > 10 for LOQ) N2->N3 N4 4. Linearity & Range (LOQ to 120% Spec) N3->N4 N5 5. Accuracy & Precision (Spike Recovery at 3 levels) N4->N5 N6 6. Robustness (DoE: pH, Flow, Temp) N5->N6 N7 7. Validated Method Ready for Routine QC N6->N7

Caption: Step-by-step analytical method validation lifecycle per ICH Q2(R2).

  • Specificity: Inject the 80:20 diluent (Blank) to confirm no baseline interference at the retention times of Phenformin or its impurities.

  • Sensitivity (LOD/LOQ): Inject serial dilutions of impurities. Establish LOD at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at an S/N of 10:1.

  • Linearity: Construct a calibration curve from the LOQ up to 120% of the ICH Q3A(R2) specification limit. Ensure the correlation coefficient (

    
    ) is 
    
    
    
    0.999.
  • Accuracy & Precision: Spike the Phenformin API with impurities at 50%, 100%, and 150% of the target specification limit. Perform six replicate injections per level to calculate % Recovery and % Relative Standard Deviation (RSD).

Experimental Data: Validation Summary

The following table summarizes representative validation data obtained using the HILIC-LC-MS/MS protocol, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Data Summary
AnalyteLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD, n=6)
Phenformin API 0.0010.0030.003 – 120.099.8%0.8%
Cyanoguanidine (Imp A) 0.0020.0060.006 – 15.0101.2%1.4%
1-Methylbiguanide 0.0010.0040.004 – 15.098.7%1.1%
Dicyandiamide 0.0030.0100.010 – 15.0100.4%1.6%

Note: The exceptional sensitivity (LOQ


 0.010 µg/mL) easily satisfies the ICH Q3A(R2) reporting threshold of 0.05% for a standard API concentration of 100 µg/mL.

Conclusion

Validating impurity limits for polar biguanides like Phenformin requires analytical methodologies that prioritize both sensitivity and structural specificity. While traditional RP-HPLC-UV methods suffer from the limitations of ion-pairing reagents, transitioning to HILIC-LC-MS/MS provides a robust, highly sensitive alternative. By embedding self-validating system suitability checks and adhering strictly to the ICH Q2(R2) lifecycle approach, laboratories can confidently meet and exceed the stringent impurity thresholds mandated by ICH Q3A(R2).

References

  • European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Available at:[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • LCMS.cz. "Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet." Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Research. "IMPURITY PROFILING METHOD DEVELOPMENT AND VALIDATION FOR METFORMIN HCL AND VILDAGLIPTIN FROM COMBINATION TABLET DOSAGE FORM BY RP-HPLC COUPLED WITH UV/PDA DETECTOR." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide proper disposal procedures

Standard Operating Procedure: Disposal and Handling of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide Executive Summary N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (CAS 91745-11-8) is a highly nitrogenous, phe...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Executive Summary

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (CAS 91745-11-8) is a highly nitrogenous, phenethyl-substituted amidine derivative. Structurally analogous to powerful biguanides like phenformin, it is a strong organic base that exhibits potent biological activity and extreme environmental recalcitrance. Improper disposal of this compound poses severe ecological and occupational risks. This guide provides laboratory and pilot-plant personnel with validated, step-by-step protocols for the safe containment, neutralization, and destruction of this chemical, ensuring compliance with stringent environmental safety standards.

Toxicological and Environmental Rationale

To handle this compound safely, operators must understand why standard laboratory disposal methods are inadequate. As a Senior Application Scientist, I emphasize that chemical safety is driven by molecular causality:

  • Environmental Recalcitrance: Amidine and biguanide derivatives do not readily biodegrade in standard municipal wastewater treatment plants (WWTPs). Because they are charged and hydrophilic at physiological pH, they exhibit poor affinity for granulated activated carbon—the global standard for pharmaceutical removal. Incomplete degradation leads to the accumulation of "dead-end" metabolites (like guanylurea) in surface waters ().

  • Toxic N-Chloro Byproducts (The Bleach Hazard): Attempting to neutralize this compound with standard laboratory bleach (sodium hypochlorite) is highly dangerous. Chlorination of biguanide-like structures produces toxic N-chloro species that are highly hazardous to human cells and aquatic life ().

  • Biological Toxicity: Structurally analogous to phenformin, accidental ingestion or systemic exposure can inhibit mitochondrial complex I, leading to severe, potentially fatal lactic acidosis ().

Operational Disposal Workflows

Because of the high nitrogen content (multiple C=N and C-N bonds), thermal destruction is the only universally accepted method for concentrated waste.

Protocol A: Solid Waste (Powder/Crystals)
  • Containment: Collect all solid waste, including contaminated PPE, spatulas, and weighing paper, into a chemically compatible, sealable container (e.g., High-Density Polyethylene, HDPE).

  • Labeling: Label strictly as "Hazardous Organic Nitrogenous Waste - Toxic."

  • Destruction Method: Route to a licensed hazardous waste facility for high-temperature incineration (>1000°C) .

    • Causality: The combustion of high-nitrogen compounds generates toxic nitrogen oxides (NOx). Standard incineration without post-combustion scrubbing will violate EPA emissions standards. Ensure your waste vendor utilizes NOx scrubbers.

Protocol B: Liquid Waste (Aqueous and Solvent)
  • Segregation: Never mix this waste stream with strong oxidizing agents or halogenated solvents.

  • pH Stabilization: Adjust aqueous waste to a slightly acidic pH (pH 5.0–6.0) using dilute hydrochloric acid (HCl). Verify with a calibrated pH meter.

    • Causality: This ensures the amidine groups remain fully protonated, preventing the volatilization of the free base and stabilizing the compound during transit.

  • Disposal: Transfer to a dedicated UN-approved liquid waste carboy. Do NOT discharge into the sanitary sewer.

Protocol C: Emerging Bioremediation (For Dilute Aqueous Streams)

For facilities generating large volumes of dilute aqueous waste, advanced biological treatment is emerging as a viable alternative to incineration. Recent genomic studies have identified specific bacterial strains, such as Pseudomonas mendocina and Aminobacter sp., which express the enzyme guanylurea hydrolase. This enzyme cleaves the recalcitrant C-N bonds, allowing the complete mineralization of the compound into harmless ammonia and carbon dioxide ().

Spill Response and Decontamination Protocol

Every spill response must be a self-validating system to ensure zero residual exposure.

  • Dry Spills (Powder): Do NOT sweep. Sweeping generates airborne dust, drastically increasing the inhalation risk. Use a HEPA-filtered vacuum designed specifically for hazardous particulates. If a HEPA vacuum is unavailable, gently dampen the powder with water to suppress dust before wiping it up with absorbent pads.

  • Wet Spills (Solutions): Isolate the area. Absorb the liquid using inert, mineral-based absorbents (e.g., vermiculite or sand). Transfer the saturated absorbent to a sealed hazardous waste bag.

  • Surface Decontamination: Wash the area with a mild detergent and slightly acidic water solution.

    • Critical Safety Check: Verify that no bleach-based decontaminants are used in the cleanup area to prevent N-chloro gas formation.

Quantitative Data & Waste Classification

Table 1: Waste Segregation and Compatibility Matrix

Waste StreamPrimary HazardIncompatible MaterialsRequired Disposal Method
Pure Solid / Powder Inhalation, Systemic ToxicityStrong oxidizers, BleachIncineration with NOx scrubbing
Aqueous Solutions Environmental persistenceSodium hypochloriteLicensed chemical disposal
Organic Solutions Flammability, ToxicityAcids, HalogensSolvent incineration
Contaminated PPE Contact transferNoneSolid hazardous waste

Process Visualization

G Start N'-[N'-(2-phenylethyl)carbamimidoyl] ethanimidamide Waste Solid Solid / Powder Waste Start->Solid Liquid Aqueous / Solvent Waste Start->Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration Liquid->Incineration Concentrated Bio Bioremediation (Emerging) Pseudomonas mendocina Liquid->Bio Dilute Aqueous Bleach DO NOT USE BLEACH (Forms Toxic N-chloro species) Liquid->Bleach Incorrect Handling Scrubber NOx Scrubber System Incineration->Scrubber SafeAsh Safe Exhaust (N2, CO2, H2O) Scrubber->SafeAsh Mineral Complete Mineralization (NH3 + CO2) Bio->Mineral

Fig 1: Operational workflow for the disposal and degradation of nitrogen-rich amidine waste.

References

  • Title: Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns Source: MDPI (Water) URL: [Link] [1]

  • Title: Wastewater bacteria remediating the pharmaceutical metformin: Genomes, plasmids and products Source: Frontiers in Microbiology URL: [Link] [2]

  • Title: Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link] [3]

Handling

Personal protective equipment for handling N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Comprehensive Safety and Handling Guide for N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (Chondroitinase ABC) Introduction & Nomenclature Clarification In major biochemical databases and supplier catalogs (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide (Chondroitinase ABC)

Introduction & Nomenclature Clarification

In major biochemical databases and supplier catalogs (such as Santa Cruz Biotechnology), the chemical identifier N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide is utilized as a primary synonymous nomenclature for Chondroitinase ABC (ChABC) (CAS: 9024-13-9) [1].

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. ChABC is a highly active bacterial endolyase derived from Proteus vulgaris. It is used extensively in neurobiology and drug development to degrade chondroitin sulfate proteoglycans (CSPGs), thereby removing the glial scar barrier and facilitating axonal regeneration [2]. Because it is a potent, structurally complex enzyme supplied as a lyophilized powder, improper handling not only poses respiratory hazards but also risks catastrophic loss of enzymatic activity.

This guide provides a self-validating framework for the safe handling, reconstitution, and disposal of this critical reagent.

Part 1: Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical nature of the threat. ChABC is not a volatile solvent; it is a 120 kDa heterodimeric protein. The primary occupational hazards are inhalation of proteinaceous dust (which can trigger severe allergic asthma or respiratory sensitization) and mucosal contact (where the endolyase can degrade local glycoproteins, causing severe irritation).

Table 1: Physicochemical Profile & Operational Causality

ParameterValueCausality / Operational Impact
CAS Number 9024-13-9Unique identifier for ChABC[1].
Molecular Weight ~120 kDaLarge heterodimer (86 kDa & 32 kDa subunits); highly susceptible to shear stress.
Optimal pH 8.0 (CS), 6.8 (HA)Buffer selection is critical. Deviations cause rapid loss of catalytic efficiency [2].
Storage Temp -20°CPrevents thermal denaturation of the lyophilized powder [3].
Reconstitution 0.01% BSA aqueousBSA acts as a carrier protein to prevent non-specific adsorption to tube walls [3].

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks of sensitization and enzymatic degradation, the following PPE matrix is mandatory when handling the lyophilized powder or concentrated aliquots.

  • Respiratory Protection: Handling the dry powder outside of containment requires an N95 or P100 particulate respirator . Causality: Lyophilized proteins are highly prone to aerosolization. Inhalation of foreign bacterial proteins is a primary driver of laboratory-acquired asthma.

  • Engineering Controls (Preferred): All reconstitution should be performed inside a Class II Biological Safety Cabinet (BSC) . When a BSC is used, standard surgical masks are sufficient.

  • Eye Protection: ANSI Z87.1 compliant safety goggles with side shields. Causality: Standard safety glasses leave gaps. If aerosolized enzyme contacts the conjunctiva, it can degrade mucosal barriers.

  • Hand Protection: Powder-free nitrile gloves . Causality: Latex is discouraged to prevent cross-sensitization. Nitrile provides an impermeable barrier against aqueous enzyme solutions.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat.

Part 3: Experimental Workflow & Handling Protocols

The following protocol ensures both operator safety and the preservation of specific enzymatic activity (0.3–3 units/mg solid) [3].

Protocol: Safe Reconstitution and Aliquoting

  • Preparation & Containment: Don all required PPE. Sanitize the BSC workspace with 70% ethanol and allow it to evaporate.

  • Buffer Equilibration: Prepare a sterile 0.01% Bovine Serum Albumin (BSA) aqueous solution.

    • Causality: Highly purified enzymes in dilute solutions will rapidly denature by adhering to the hydrophobic walls of plastic microcentrifuge tubes. BSA acts as a sacrificial carrier protein, coating the plastic and preserving ChABC activity.

  • Reconstitution: Carefully remove the crimp seal from the ChABC vial. Slowly inject the BSA buffer directly down the inside wall of the vial. Do not vortex. Gently swirl or invert the vial to dissolve the powder.

    • Causality: Vortexing induces foaming and mechanical shear stress, which irreversibly unfolds the 120 kDa protein structure.

  • Validation Check: Inspect the solution against a light source. It must be completely clear and colorless. Self-Validating Step: Any turbidity or opalescence indicates protein aggregation or improper buffer pH, requiring immediate discard.

  • Aliquoting & Storage: Divide the reconstituted enzyme into single-use aliquots (e.g., 10–50 µL) in sterile, low-bind tubes. Immediately flash-freeze or transfer to a -20°C freezer.

    • Causality: Repeated freeze-thaw cycles disrupt the tertiary structure of the enzyme through ice-crystal formation, severely diminishing its catalytic efficiency.

Workflow Start Lyophilized Powder (ChABC) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE BSC Transfer to Class II BSC PPE->BSC Recon Reconstitute in 0.01% BSA Aqueous Buffer BSC->Recon Aliquot Aliquot into Sterile Microcentrifuge Tubes Recon->Aliquot Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for the safe handling, reconstitution, and storage of ChABC.

Part 4: Disposal and Spill Management Plan

Enzyme spills require immediate chemical deactivation to prevent environmental contamination and sensitization risks.

Dry Powder Spills:

  • Do not sweep. Sweeping will instantly aerosolize the protein.

  • Gently cover the spill with a damp paper towel to suppress dust formation.

  • Apply a 10% bleach (sodium hypochlorite) solution over the towel and let sit for 10 minutes. Causality: Hypochlorite oxidizes and permanently denatures the protein, eliminating both its enzymatic activity and its allergenic potential.

  • Wipe up the area and perform a final pass with 70% ethanol.

Liquid Spills:

  • Absorb the liquid with an inert binding material (e.g., diatomite or absorbent pads).

  • Decontaminate the underlying surface with 10% bleach, followed by 70% ethanol.

  • Dispose of all contaminated PPE, tubes, and cleanup materials in designated biohazardous waste containers destined for incineration.

Part 5: Mechanistic Pathway of Action

Understanding the mechanism of action reinforces why mucosal protection is so critical. ChABC catalyzes the eliminative degradation of polysaccharides, specifically targeting the glycosaminoglycan side-chains of CSPGs.

Mechanism CSPG Chondroitin Sulfate Proteoglycans (CSPGs) Disacc Unsaturated Disaccharides CSPG->Disacc Catalyzed by Enzyme Chondroitinase ABC (Active Enzyme) Enzyme->Disacc Endolyase Activity Regen Axonal Regeneration & Plasticity Disacc->Regen Removes Glial Scar Barrier

Mechanistic pathway of CSPG degradation by ChABC promoting axonal regeneration.

References

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